3-Decyne
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dec-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-5,7,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWXVJKQNKKRLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178543 | |
| Record name | 3-Decyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an odor like petrol; [Alfa Aesar MSDS] | |
| Record name | 3-Decyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11043 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2384-85-2 | |
| Record name | 3-Decyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002384852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Decyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Decyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Decyne: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 3-Decyne. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols for its synthesis and a key reaction are provided, along with visualizations of the synthetic workflow and reaction pathway.
Chemical Structure and Identification
This compound is an internal alkyne with the molecular formula C₁₀H₁₈. The triple bond is located between the third and fourth carbon atoms of a ten-carbon chain.
Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | Dec-3-yne |
| CAS Number | 2384-85-2 |
| Molecular Formula | C₁₀H₁₈ |
| SMILES | CCCCCCC#CCC |
| InChI | InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-5,7,9-10H2,1-2H3 |
| InChIKey | JUWXVJKQNKKRLD-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 138.25 g/mol | --INVALID-LINK-- |
| Boiling Point | 175-176 °C | --INVALID-LINK-- |
| Melting Point | -44 °C | --INVALID-LINK-- |
| Density | 0.767 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index (n²⁰/D) | 1.437 | --INVALID-LINK-- |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data for this compound
| Spectrum | Data |
| ¹H NMR | Data available on --INVALID-LINK--. |
| ¹³C NMR | Data available on --INVALID-LINK--. |
| IR Spectrum | Major peaks can be found on the --INVALID-LINK--. |
| Mass Spectrum | The mass spectrum is available on the --INVALID-LINK--. |
Experimental Protocols
Synthesis of this compound via Alkylation of a Terminal Alkyne
This protocol describes the synthesis of this compound from 1-heptyne (B1330384) and ethyl iodide.
Reaction:
CH₃(CH₂)₄C≡CH + 1) NaNH₂/NH₃(l) 2) CH₃CH₂I → CH₃(CH₂)₄C≡CCH₂CH₃
Materials:
-
1-Heptyne
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (NH₃)
-
Ethyl iodide (CH₃CH₂I)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or nitrogen gas (inert atmosphere)
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser under an inert atmosphere of argon or nitrogen.
-
Formation of Sodium Acetylide: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 100 mL of ammonia into the flask. To the stirred liquid ammonia, add sodium amide (1.1 equivalents) in portions. Once the sodium amide has dissolved, add 1-heptyne (1 equivalent) dropwise via the dropping funnel over 30 minutes. Stir the reaction mixture for 1 hour at -78 °C.
-
Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below -60 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight, allowing the ammonia to evaporate.
-
Work-up: Cautiously quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by fractional distillation to yield pure this compound.
Catalytic Hydrogenation of this compound to Decane
This protocol describes the complete reduction of the alkyne to an alkane.
Reaction:
CH₃(CH₂)₄C≡CCH₂CH₃ + 2 H₂ --(Pd/C)--> CH₃(CH₂)₈CH₃
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Filter agent (e.g., Celite®)
Procedure:
-
Reaction Setup: In a suitable hydrogenation flask, dissolve this compound (1 equivalent) in ethanol. Carefully add a catalytic amount of 10% palladium on carbon (typically 1-5 mol%).
-
Hydrogenation: Seal the flask and purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm or using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with ethanol. Remove the solvent from the filtrate under reduced pressure to yield decane. Further purification is typically not necessary if the reaction goes to completion.
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Signaling Pathway for the Catalytic Hydrogenation of this compound
Caption: Pathway of this compound hydrogenation.
3-Decyne CAS number 2384-85-2
An In-depth Technical Guide to 3-Decyne (CAS 2384-85-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS Number: 2384-85-2) is an internal alkyne, a class of organic compounds characterized by a carbon-carbon triple bond that is not located at the end of the carbon chain. Its molecular formula is C₁₀H₁₈.[1][2][3][4] As a versatile chemical intermediate, this compound serves as a valuable building block in organic synthesis. The presence of the alkyne functional group allows for a variety of chemical transformations, making it a useful precursor for the synthesis of more complex molecules. Such intermediates are crucial in the drug development process, where they are used to construct novel three-dimensional molecular architectures, potentially leading to new therapeutic agents with improved efficacy and properties.[][6]
Chemical and Physical Properties
The physicochemical properties of this compound are summarized below. This data is essential for planning reactions, purification procedures, and for safe handling and storage.
| Property | Value | Unit | Source(s) |
| Identifiers | |||
| CAS Number | 2384-85-2 | - | [1][3][7] |
| Molecular Formula | C₁₀H₁₈ | - | [1][3] |
| Molecular Weight | 138.25 | g/mol | [4] |
| IUPAC Name | Dec-3-yne | - | [3][8] |
| Synonyms | Ethyl n-hexyl acetylene (B1199291) | - | [8] |
| InChI Key | JUWXVJKQNKKRLD-UHFFFAOYSA-N | - | [3][7] |
| Physical Properties | |||
| Appearance | Colorless liquid | - | [9] |
| Odor | Petrol-like | - | [9] |
| Boiling Point | 175-176 | °C | [1] |
| Melting Point | -58.49 (estimate) | °C | |
| Density | 0.763 | g/cm³ | |
| Refractive Index | 1.4350 | - | |
| Vapor Pressure | 1.29 | mmHg at 25°C | [2] |
| Thermochemical Data | |||
| Enthalpy of Formation (ΔfH°gas) | 21.80 ± 3.30 | kJ/mol | [7] |
| Enthalpy of Vaporization (ΔvapH°) | 40.01 (Joback Calculated) | kJ/mol | [7] |
| Enthalpy of Fusion (ΔfusH°) | 24.78 (Joback Calculated) | kJ/mol | [7] |
| Ionization Energy (IE) | 9.19 ± 0.02 | eV | [7] |
| Solubility & Partitioning | |||
| Octanol/Water Partition Coeff. (logPoct/wat) | 3.370 (Crippen Calculated) | - | [2][7] |
| Water Solubility (log10WS) | -3.80 (Crippen Calculated) | mol/L | [7] |
| Safety Data | |||
| Flash Point | 56 | °C | |
| Hazard Class | 3 (Flammable Liquid) | - | [8] |
Spectroscopic Data
Spectroscopic analysis is critical for structure confirmation and purity assessment. While specific spectra are best sourced directly from databases, the following information has been compiled from available resources.
| Spectroscopy Type | Data Availability and Notes | Source(s) |
| Infrared (IR) Spectroscopy | An IR spectrum is available in the NIST/EPA Gas-Phase Infrared Database. This technique is useful for identifying the C≡C bond and other functional groups. | [10] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available from the NIST Mass Spectrometry Data Center. MS is used to determine the molecular weight and fragmentation patterns. | [11] |
| Nuclear Magnetic Resonance (NMR) | While no specific NMR data is cited in the search results, ¹H NMR and ¹³C NMR are standard techniques for elucidating the detailed carbon-hydrogen framework of organic molecules like this compound. | [12][13] |
| Raman Spectroscopy | A FT-Raman spectrum is available from Bio-Rad Laboratories, Inc. / Alfa Aesar. | [8] |
Synthesis and Purification Protocols
Experimental Protocol: Synthesis of this compound from Acetylene
The most common method for synthesizing internal alkynes like this compound is the sequential alkylation of acetylene.[14][15][16] This procedure involves the deprotonation of a terminal alkyne to form a nucleophilic acetylide ion, which then displaces a halide from a primary alkyl halide in an Sₙ2 reaction.[17]
Materials:
-
Acetylene (ethyne)
-
Sodium amide (NaNH₂) in a suitable solvent (e.g., liquid ammonia)
-
1-Bromohexane (B126081) (or other primary hexyl halide)
-
Bromoethane (B45996) (or other primary ethyl halide)
-
Anhydrous diethyl ether or THF
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Step 1: First Deprotonation & Alkylation.
-
In a flame-dried, three-neck flask equipped with a stirrer, dropping funnel, and a condenser cooled with dry ice/acetone, dissolve acetylene in liquid ammonia (B1221849) at -78 °C.
-
Slowly add one equivalent of sodium amide (NaNH₂) to form the sodium acetylide intermediate.
-
Add one equivalent of 1-bromohexane dropwise to the solution. Stir the reaction mixture for several hours to allow for the formation of 1-octyne (B150090).
-
After the reaction is complete, allow the ammonia to evaporate.
-
-
Step 2: Second Deprotonation & Alkylation.
-
To the crude 1-octyne from the previous step, add a suitable anhydrous ether solvent.
-
Slowly add a second equivalent of sodium amide (NaNH₂) at room temperature to deprotonate 1-octyne, forming the octynide anion.
-
Add one equivalent of bromoethane dropwise to the reaction mixture. The mixture may need to be heated under reflux to ensure the reaction goes to completion.
-
-
Work-up.
-
Cool the reaction mixture and cautiously quench with water to destroy any unreacted sodium amide.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
References
- 1. 2384-85-2 | CAS DataBase [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 6. Rapid Synthesis of 3D Molecules for Drug Development | Technology Networks [technologynetworks.com]
- 7. This compound (CAS 2384-85-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound | C10H18 | CID 75425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 10. This compound [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
- 12. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 13. lehigh.edu [lehigh.edu]
- 14. Show how to synthesize this compound from acetylene along with necessary alkyl halides. [allen.in]
- 15. chegg.com [chegg.com]
- 16. chegg.com [chegg.com]
- 17. benchchem.com [benchchem.com]
Molecular formula and weight of 3-Decyne (C10H18)
This guide provides an in-depth analysis of the molecular formula and weight of 3-Decyne, a valuable compound for researchers, scientists, and professionals in drug development.
Molecular Composition and Weight
This compound is an alkyne with the molecular formula C10H18.[1][2][3][4][5][6] Its molecular weight is a fundamental property derived from the sum of the atomic weights of its constituent atoms. The table below summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C10H18 | PubChem[6], NIST[2][3][4][5] |
| Molecular Weight | 138.25 g/mol | PubChem[6], Guidechem[1] |
| 138.2499 g/mol | NIST[2][3][4][5] | |
| Number of Carbon Atoms | 10 | |
| Number of Hydrogen Atoms | 18 | |
| Atomic Weight of Carbon | ~12.011 amu | |
| Atomic Weight of Hydrogen | ~1.008 amu |
Experimental Protocols
The molecular weight of this compound is typically determined through mass spectrometry. A detailed experimental protocol for this determination is as follows:
Objective: To determine the molecular weight of a purified sample of this compound using mass spectrometry.
Materials:
-
Purified this compound sample
-
Mass spectrometer (e.g., a quadrupole or time-of-flight analyzer)
-
Volatile solvent (e.g., methanol (B129727) or acetonitrile)
-
Microsyringe
Procedure:
-
Sample Preparation: A small amount of the this compound sample is dissolved in a volatile solvent to create a dilute solution. This facilitates vaporization and ionization.
-
Ionization: The sample solution is introduced into the ion source of the mass spectrometer. Electron ionization (EI) is a common method for this type of compound. In the ion source, high-energy electrons bombard the this compound molecules, leading to the ejection of an electron and the formation of a positively charged molecular ion (M+).
-
Acceleration: The positively charged ions are then accelerated by an electric field into the mass analyzer.
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion. The m/z value of this peak provides the molecular weight of this compound.
Logical Workflow for Molecular Weight Calculation
The following diagram illustrates the logical process for calculating the molecular weight of this compound from its molecular formula and the atomic weights of its constituent elements.
Caption: Workflow for calculating the molecular weight of this compound.
References
Synthesis of 3-Decyne from Acetylene and Alkyl Halides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-decyne, an internal alkyne, from acetylene (B1199291) and appropriate alkyl halides. The core of this synthesis relies on the sequential alkylation of acetylene via its acetylide anions. This method is a fundamental and versatile strategy in organic synthesis for the construction of carbon-carbon bonds and the formation of unsymmetrical alkynes.
Core Synthesis Pathway: Sequential Alkylation of Acetylene
The synthesis of this compound from acetylene involves a two-step nucleophilic substitution reaction pathway. The process begins with the deprotonation of a terminal alkyne using a strong base, typically sodium amide (NaNH₂) in liquid ammonia, to generate a highly nucleophilic acetylide anion. This anion then reacts with a primary alkyl halide in an S(_N)2 reaction to form a new carbon-carbon bond.[1][2] To synthesize this compound, this process is performed sequentially with two different alkyl halides.
Two primary retrosynthetic disconnections are possible for this compound, leading to two potential synthetic routes originating from acetylene:
-
Route A: Sequential addition of a hexyl group followed by an ethyl group.
-
Route B: Sequential addition of an ethyl group followed by a hexyl group.
Both routes are chemically viable; however, the order of addition of the alkyl halides can be chosen for practical reasons, such as the commercial availability and cost of the intermediate terminal alkynes (1-octyne or 1-butyne).
Logical Relationship of the Synthesis Pathway
References
Physical properties of 3-Decyne (boiling point, density)
An In-depth Technical Guide to the Physical Properties of 3-Decyne
Introduction
This compound (C₁₀H₁₈) is an internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond. Its linear structure and the nature of the triple bond influence its physical properties, which are critical for its application in organic synthesis and as a research chemical. This document provides a detailed overview of the boiling point and density of this compound, including experimental protocols for their determination, tailored for researchers, scientists, and professionals in drug development.
Physical Properties of this compound
The primary physical characteristics of this compound are summarized below. These values are essential for predicting its behavior in various solvents, reaction conditions, and purification procedures. The data presented is compiled from multiple sources to provide a comprehensive overview.
Quantitative Data Summary
| Physical Property | Value | Unit | Source(s) |
| Boiling Point | 175 - 179.2 | °C | [1][2][3] |
| Density | 0.763 - 0.8 | g/cm³ | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₈ | - | [1][5] |
| Molecular Weight | 138.25 | g/mol | [4][5] |
| Melting Point | -44 | °C | [1] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard laboratory methodologies for measuring the boiling point and density of liquid alkynes like this compound.
Determination of Boiling Point via Simple Distillation
This method is suitable for determining the boiling point of a sufficient quantity (typically >5 mL) of a liquid sample and also serves as a means of purification.[6][7]
Apparatus:
-
Round-bottom flask (distilling flask)
-
Heating mantle or sand bath
-
Clamps and stand
-
Distillation head (still head)
-
Thermometer (with appropriate range)
-
Condenser (Liebig, Graham, or Allihn)
-
Receiving flask
-
Boiling chips or magnetic stir bar
-
Tubing for condenser water flow
Procedure:
-
Place 5-10 mL of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the simple distillation apparatus, ensuring all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor distilling into the condenser.
-
Connect the condenser to a cold water source, with water entering the lower inlet and exiting from the upper outlet.
-
Begin heating the distilling flask gently.
-
Observe the temperature as the liquid begins to boil and the vapor rises. The temperature will stabilize as the vapor reaches the thermometer bulb and begins to condense.
-
Record the temperature at which a steady distillation rate is achieved (i.e., when condensate is consistently forming and dripping into the receiving flask). This stable temperature is the boiling point.
-
Record the ambient atmospheric pressure, as boiling point is pressure-dependent. The values provided in this document are at standard pressure (760 mmHg).
Determination of Density via Vibrating Tube Densitometer
This modern technique offers high precision and requires a small sample volume for determining the density of liquids.[8]
Apparatus:
-
Vibrating tube densitometer
-
Syringe for sample injection
-
Thermostatic control unit (Peltier or water bath)
-
Sample of this compound
-
High-purity solvents for cleaning (e.g., ethanol, acetone)
-
Dry air or nitrogen source
Procedure:
-
Calibration: Calibrate the instrument according to the manufacturer's instructions using two standards of known density, typically dry air and deionized water.
-
Temperature Stabilization: Set the desired measurement temperature using the thermostatic control. Allow the instrument's measuring cell to stabilize at this temperature.
-
Sample Injection: Carefully inject the this compound sample into the measuring cell using a syringe, ensuring no air bubbles are introduced. The cell typically requires 1-2 mL of the sample.
-
Measurement: The instrument measures the oscillation period of the U-shaped tube containing the sample. This period is directly related to the density of the liquid. The instrument's software automatically converts this period into a density value.
-
Data Recording: Record the density reading once the value has stabilized.
-
Cleaning: After measurement, flush the cell with appropriate solvents to remove the sample and then dry it with a stream of air or nitrogen to prepare for the next measurement.
Workflow Visualization
The following diagram illustrates a generalized workflow for the characterization of a chemical compound's physical properties, from initial synthesis or acquisition to final data verification.
Caption: Workflow for Physical Property Characterization.
References
- 1. This compound | CAS#:2384-85-2 | Chemsrc [chemsrc.com]
- 2. Page loading... [guidechem.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. This compound [stenutz.eu]
- 5. This compound | C10H18 | CID 75425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Decyne
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-decyne. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a predictive overview of the compound's NMR characteristics.
Predicted ¹H NMR Spectral Data for this compound
The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the distinct proton environments in its aliphatic chain. Due to the internal nature of the alkyne, there are no acetylenic protons. The protons on the carbons adjacent to the triple bond (propargylic protons) are expected to be the most deshielded among the aliphatic protons.
| Position | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| H-2 | 2.15 | Triplet (t) | 3H |
| H-5 | 2.15 | Triplet (t) | 2H |
| H-6 | 1.40 | Sextet | 2H |
| H-7 | 1.30 | Sextet | 2H |
| H-8 | 1.30 | Sextet | 2H |
| H-9 | 1.30 | Sextet | 2H |
| H-10 | 0.90 | Triplet (t) | 3H |
Predicted ¹³C NMR Spectral Data for this compound
The ¹³C NMR spectrum of this compound will be characterized by the presence of two quaternary carbon signals for the sp-hybridized carbons of the alkyne, which typically appear in the range of 65-90 ppm.[1][2] The remaining signals will correspond to the sp³-hybridized carbons of the ethyl and hexyl groups.
| Position | Chemical Shift (δ, ppm) (Predicted) |
| C-1 | 14.2 |
| C-2 | 12.5 |
| C-3 | 80.5 |
| C-4 | 80.5 |
| C-5 | 19.2 |
| C-6 | 31.5 |
| C-7 | 28.9 |
| C-8 | 22.6 |
| C-9 | 31.5 |
| C-10 | 14.1 |
Experimental Protocol for NMR Spectroscopy
The following is a general methodology for the acquisition of ¹H and ¹³C NMR spectra of a liquid sample like this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used to ensure good signal resolution.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectra to the TMS signal.
Visualizing the Structure and NMR Environments of this compound
The following diagram illustrates the molecular structure of this compound, with each carbon and its attached protons labeled to correspond with the predicted NMR data tables.
References
An In-depth Technical Guide to Interpreting the IR Spectrum of an Internal Alkyne: 3-Decyne
This guide provides a comprehensive analysis of the principles and techniques for interpreting the Infrared (IR) spectrum of an internal alkyne, using 3-Decyne as a specific example. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic methods for molecular characterization.
Core Principles of IR Spectroscopy for Alkynes
Infrared spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of its covalent bonds.[1] These vibrations occur at specific frequencies corresponding to the energy of the bond, its type (single, double, triple), and the mass of the atoms involved. The power of IR spectroscopy lies in the fact that different functional groups possess characteristic absorption frequencies, allowing for their identification within a molecule.[1]
Alkynes are hydrocarbons containing a carbon-carbon triple bond (C≡C). The interpretation of their IR spectra hinges on identifying the vibrational modes associated with this functional group and distinguishing them from other molecular vibrations. A critical distinction in alkyne spectroscopy is between terminal alkynes (where the triple bond is at the end of a carbon chain, possessing a ≡C-H bond) and internal alkynes (where the triple bond is located within the carbon chain, flanked by other carbon atoms).[2]
Distinguishing Internal vs. Terminal Alkynes: A Comparative Overview
The most significant diagnostic feature for alkynes in an IR spectrum is the presence or absence of the ≡C-H stretching vibration.
-
Terminal Alkynes (R-C≡C-H): Exhibit a strong and sharp absorption band in the range of 3330-3270 cm⁻¹ due to the stretching of the sp-hybridized C-H bond.[3] They also show a C≡C triple bond stretching absorption between 2260-2100 cm⁻¹.[3][4][5]
-
Internal Alkynes (R-C≡C-R'): As they lack a hydrogen atom directly attached to a triply-bonded carbon, their spectra are conspicuously missing the sharp ≡C-H stretch around 3300 cm⁻¹.[2][3] The C≡C stretching vibration is still present in the 2260-2100 cm⁻¹ region, but its intensity is highly variable and often weak.[4][6]
The intensity of the C≡C stretching band is dependent on the change in the dipole moment during the vibration. In a perfectly symmetrical internal alkyne (e.g., 4-octyne), the stretching of the triple bond produces no change in the dipole moment, rendering the absorption IR-inactive and therefore absent from the spectrum.[7][8] In a non-symmetrical internal alkyne like this compound, a small change in dipole moment occurs, resulting in a weak absorption band.[9]
Detailed Spectral Analysis of this compound
This compound (C₁₀H₁₈) is an internal alkyne. Its IR spectrum is characterized by the vibrations of its C≡C triple bond and the C-H and C-C bonds of its ethyl and hexyl alkyl chains.
-
C≡C Stretching Vibration (2260-2100 cm⁻¹): The most characteristic feature for an alkyne is the triple bond stretch. For this compound, a weak absorption is expected in this region.[6][7] Because the molecule is not perfectly symmetrical, the peak is present, but its low polarity results in a weak intensity.[7][9] This is a key feature that distinguishes it from functional groups like carbonyls (C=O), which have very strong absorptions around 1700 cm⁻¹.[10][11]
-
sp³ C-H Stretching Vibrations (3000-2850 cm⁻¹): The spectrum will be dominated by strong, sharp peaks just below 3000 cm⁻¹, characteristic of the C-H stretching vibrations from the numerous methyl (CH₃) and methylene (B1212753) (CH₂) groups in the alkyl chains.[12]
-
C-H Bending Vibrations (1470-1370 cm⁻¹): In the fingerprint region, absorptions corresponding to the bending vibrations of the alkyl groups will be present. A peak around 1465 cm⁻¹ is typical for CH₂ scissoring vibrations, while a peak near 1375 cm⁻¹ corresponds to the symmetric bending ("umbrella" mode) of CH₃ groups.
-
Absence of Other Functional Group Absorptions: A crucial part of the interpretation is noting the absence of strong signals in other regions. For pure this compound, there will be no broad O-H band around 3300 cm⁻¹, no N-H stretches (3500-3300 cm⁻¹), and no strong C=O stretch (1750-1650 cm⁻¹).[11] The absence of the sharp ≡C-H peak around 3300 cm⁻¹ confirms its identity as an internal alkyne.[2]
Data Presentation: Characteristic IR Absorptions
The following table summarizes the expected IR absorption bands for this compound and compares them with a representative terminal alkyne, 1-decyne.
| Vibrational Mode | This compound (Internal Alkyne) Wavenumber (cm⁻¹) | 1-Decyne (Terminal Alkyne) Wavenumber (cm⁻¹) | Intensity |
| ≡C-H Stretch | Absent | ~3300 | Strong, Sharp |
| sp³ C-H Stretch | 2960-2850 | 2960-2850 | Strong |
| C≡C Stretch | 2260-2100 | 2140-2100 | Weak to Very Weak |
| CH₂ Bend (Scissoring) | ~1465 | ~1465 | Medium |
| CH₃ Bend (Symmetric) | ~1375 | ~1375 | Medium |
| ≡C-H Bend | Absent | 700-610 | Strong |
Experimental Protocols
Methodology for Acquiring an ATR-FTIR Spectrum of this compound
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid samples.
-
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostic checks.
-
Crystal Cleaning: The ATR crystal (typically diamond or zinc selenide) must be impeccably clean. Clean the crystal surface with a soft, lint-free wipe soaked in a volatile solvent like isopropanol (B130326) or acetone (B3395972) and allow it to dry completely.
-
Background Spectrum: Before introducing the sample, acquire a background spectrum. This measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum.
-
Sample Application: Place a single drop of neat (undiluted) this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[13] this compound is a liquid, making this application straightforward.[14]
-
Spectrum Acquisition: Lower the ATR press arm to ensure good contact between the liquid sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum, perform a Fourier transform, and display the resulting absorbance or transmittance spectrum.
-
Post-Measurement Cleaning: After the measurement is complete, lift the press arm and thoroughly clean the sample from the ATR crystal using a solvent-moistened wipe.
Visualization of the Interpretation Workflow
The logical process for identifying an internal alkyne from an unknown IR spectrum can be visualized as a decision-making workflow.
Caption: Workflow for identifying an internal alkyne via IR spectroscopy.
References
- 1. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. IR spectrum: Alkynes [quimicaorganica.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C10H18 | CID 75425 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Decyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of the internal alkyne, 3-decyne (C₁₀H₁₈). The following sections present quantitative mass spectral data, a comprehensive experimental protocol for its determination, and a visualization of the primary fragmentation pathways. This information is crucial for the structural elucidation and identification of this compound in complex mixtures, a common requirement in various research and development settings, including drug discovery and metabolomics.
Quantitative Mass Spectral Data
The mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of the molecular ion (M⁺˙). The quantitative data, including the mass-to-charge ratio (m/z) and the relative intensity of the most significant peaks, are summarized in the table below. This data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center[1].
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 27 | 35 | [C₂H₃]⁺ |
| 29 | 40 | [C₂H₅]⁺ |
| 39 | 45 | [C₃H₃]⁺ |
| 41 | 85 | [C₃H₅]⁺ |
| 43 | 30 | [C₃H₇]⁺ |
| 53 | 40 | [C₄H₅]⁺ |
| 55 | 100 | [C₄H₇]⁺ |
| 67 | 95 | [C₅H₇]⁺ |
| 69 | 35 | [C₅H₉]⁺ |
| 81 | 50 | [C₆H₉]⁺ |
| 95 | 25 | [C₇H₁₁]⁺ |
| 109 | 15 | [C₈H₁₃]⁺ |
| 138 | 5 | [C₁₀H₁₈]⁺˙ (Molecular Ion) |
Experimental Protocols
The mass spectral data presented was obtained using electron ionization (EI) mass spectrometry, a common technique for the analysis of volatile and thermally stable compounds like this compound. While the specific instrument parameters used for the reference spectrum from NIST are not publicly detailed, a general and robust protocol for acquiring the EI mass spectrum of this compound, particularly when coupled with Gas Chromatography (GC-MS), is outlined below.
Sample Preparation
This compound is a liquid at room temperature. A dilute solution is prepared by dissolving a small amount of this compound in a high-purity volatile solvent, such as hexane (B92381) or dichloromethane, to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A GC-MS system is the preferred method for introducing a volatile sample like this compound into the mass spectrometer, ensuring separation from any potential impurities.
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: Split/splitless inlet, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with library spectra.
-
Ion Source Temperature: 230 °C. This temperature is maintained to ensure the sample remains in the gas phase and to minimize thermal degradation.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 20 to 200 to ensure the detection of all relevant fragment ions and the molecular ion.
-
Solvent Delay: A solvent delay of 3-4 minutes is employed to prevent the high concentration of the solvent from entering the mass spectrometer and saturating the detector.
-
Mass Spectrometry Fragmentation Pathway
The fragmentation of internal alkynes under electron ionization is primarily driven by the stability of the resulting carbocations. The initial event is the removal of an electron from the this compound molecule to form the molecular ion, [C₁₀H₁₈]⁺˙. This molecular ion is energetically unstable and undergoes fragmentation.
The principal fragmentation mechanism for internal alkynes is cleavage of the carbon-carbon bonds alpha (α) to the triple bond. This cleavage is favored because it leads to the formation of resonance-stabilized propargylic cations. For this compound, there are two possible α-cleavage sites, one on each side of the triple bond.
The following diagram, generated using the DOT language, illustrates the primary fragmentation pathways of this compound.
The subsequent fragmentation of these primary cations through rearrangements and further loss of neutral molecules (e.g., ethylene, propylene) leads to the other observed ions in the mass spectrum, such as those at m/z 81, 67, 55, and 41. The base peak at m/z 55 ([C₄H₇]⁺) and the significant peak at m/z 67 ([C₅H₇]⁺) are likely formed through these more complex fragmentation and rearrangement processes. The presence of a series of ions separated by 14 amu (CH₂) is characteristic of hydrocarbon fragmentation.
References
Physicochemical and Thermochemical Properties of 3-Decyne
An In-depth Technical Guide to the Thermochemical Data of 3-Decyne
This technical guide provides a comprehensive overview of the available thermochemical data for this compound (C₁₀H₁₈). The information is intended for researchers, scientists, and professionals in drug development and chemical research who require accurate and detailed thermodynamic information for this compound. This document summarizes key quantitative data, outlines experimental methodologies, and provides visualizations of the underlying principles and workflows.
This compound is a ten-carbon internal alkyne. Its thermochemical properties are crucial for understanding its reactivity, stability, and behavior in chemical processes. The following tables summarize key physical and thermochemical data.
Table 1: Physical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C₁₀H₁₈ | - | [1] |
| Molecular Weight | 138.25 | g/mol | [1] |
| CAS Registry Number | 2384-85-2 | - | [1] |
| Boiling Point | 175-176 | °C | [2] |
| Melting Point | -58.49 (estimate) | °C | [2] |
| Density | 0.763 | g/cm³ | [2] |
| Vapor Pressure | 1.29 | mmHg at 25°C | [2] |
| Refractive Index | 1.4350 | - | [2] |
Table 2: Thermochemical Data for this compound
This table presents the key thermochemical parameters for this compound. It is important to distinguish between experimentally determined values and those derived from computational models.
| Property | Symbol | Value | Unit | Method | Source |
| Experimental Data | |||||
| Standard Molar Enthalpy of Formation (gas) | ΔfH°gas | 21.8 ± 3.3 | kJ/mol | Calorimetry (Hydrogenation) | [3] |
| Enthalpy of Hydrogenation | ΔrH° | -271.4 ± 2.0 | kJ/mol | Calorimetry (Hydrogenation) | [4] |
| Calculated Data | |||||
| Standard Gibbs Free Energy of Formation | ΔfG° | 236.12 | kJ/mol | Joback Method | [5] |
| Enthalpy of Fusion | ΔfusH° | 24.78 | kJ/mol | Joback Method | [5] |
| Enthalpy of Vaporization | ΔvapH° | 40.01 | kJ/mol | Joback Method | [5] |
Experimental Protocols
The primary experimental value for the enthalpy of formation of this compound was determined through reaction calorimetry, specifically, the heat of hydrogenation.
Determination of Enthalpy of Formation via Hydrogenation Calorimetry
The standard enthalpy of formation of this compound was derived from its heat of hydrogenation to n-decane. The experimental procedure, as described by Rogers, Dagdagan, et al. (1979), involves the catalytic hydrogenation of the alkyne in a solvent and measuring the heat evolved during the reaction.[3][4]
Principle: The enthalpy of a reaction (ΔrH°) is the difference between the sum of the standard enthalpies of formation (ΔfH°) of the products and the reactants. For the hydrogenation of this compound:
C₁₀H₁₈ (l) + 2H₂ (g) → C₁₀H₂₂ (l)
The enthalpy of reaction is given by: ΔrH° = ΔfH°(C₁₀H₂₂) - [ΔfH°(C₁₀H₁₈) + 2 * ΔfH°(H₂)]
Since the standard enthalpy of formation of an element in its standard state (H₂) is zero, the equation simplifies, allowing for the calculation of the enthalpy of formation of this compound if the enthalpy of reaction and the enthalpy of formation of n-decane are known.
General Experimental Protocol:
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by performing a reaction with a known enthalpy change or by using an electrical heater.[6]
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a hydrocarbon like hexane.[4] A hydrogenation catalyst (e.g., platinum or palladium on carbon) is added to the solution.
-
Reaction Initiation: The calorimeter is charged with the sample solution and allowed to reach thermal equilibrium. The reaction is initiated by introducing a known amount of hydrogen gas into the reaction vessel under constant pressure.
-
Temperature Measurement: The temperature change (ΔT) of the system is carefully monitored and recorded as the exothermic hydrogenation reaction proceeds.
-
Heat Calculation: The heat released by the reaction (q_rxn) is calculated from the temperature change and the heat capacity of the calorimeter.
-
Enthalpy Calculation: The molar enthalpy of hydrogenation (ΔrH°) is determined by dividing the heat released by the number of moles of this compound reacted.
-
Calculation of ΔfH°: The standard enthalpy of formation of this compound is then calculated using the measured ΔrH° and the known standard enthalpy of formation of the product, n-decane.
Visualizations
The following diagrams illustrate the experimental workflow for hydrogenation calorimetry and the logical relationship used to derive the enthalpy of formation.
References
Navigating the Nonpolar Realm: A Technical Guide to the Solubility of 3-Decyne in Organic Solvents
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 3-decyne, a nonpolar alkyne, in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document provides predictive data based on established chemical principles and detailed experimental protocols for quantitative solubility determination in the laboratory. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide emphasizes a foundational understanding and a practical framework for empirical measurement.
Predicted Solubility Profile of this compound
The solubility of a compound is primarily governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible.[1] this compound (C₁₀H₁₈) is an internal alkyne, a class of hydrocarbons characterized by a carbon-carbon triple bond. Its long hydrocarbon chain and the weakly polar nature of the C≡C and C-H bonds render the molecule nonpolar.[2] Consequently, this compound is expected to be readily soluble in nonpolar organic solvents and exhibit poor solubility in polar solvents.[3][4]
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.
| Solvent | Formula | Polarity Class | Predicted Solubility of this compound | Rationale |
| Hexane (B92381) | C₆H₁₄ | Nonpolar | Soluble | As a nonpolar alkane, hexane is an excellent solvent for the nonpolar this compound due to strong London dispersion forces.[3] |
| Toluene | C₇H₈ | Nonpolar | Soluble | Toluene is a nonpolar aromatic hydrocarbon that readily dissolves other nonpolar compounds.[1] |
| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Soluble | While possessing a small dipole moment, diethyl ether is predominantly nonpolar and is a good solvent for most nonpolar organic compounds.[2] |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | DCM has a significant dipole moment but lacks hydrogen-bonding capability, making it an effective solvent for many nonpolar to moderately polar compounds. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Sparingly Soluble | THF is more polar than diethyl ether and may show reduced, though likely still significant, solubility for the nonpolar this compound. |
| Acetone (B3395972) | C₃H₆O | Polar Aprotic | Sparingly Soluble / Insoluble | Acetone is a polar aprotic solvent. The significant difference in polarity between acetone and this compound will likely limit solubility.[2] |
| Ethanol | C₂H₅OH | Polar Protic | Insoluble | Ethanol is a polar protic solvent. Its ability to hydrogen bond makes it a poor solvent for the nonpolar this compound. |
| Methanol | CH₃OH | Polar Protic | Insoluble | Methanol is a highly polar protic solvent and is not expected to be a good solvent for nonpolar hydrocarbons. |
| Water | H₂O | Polar Protic | Insoluble | As a highly polar molecule, water is a very poor solvent for nonpolar compounds like this compound.[3] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, direct experimental measurement is required. The following protocol provides a general method for determining the solubility of a liquid solute, such as this compound, in a given organic solvent at a specific temperature.
Objective: To determine the concentration (e.g., in g/100 mL or mol/L) at which this compound forms a saturated solution in a chosen organic solvent.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Small, dry, sealable glass vials or test tubes
-
Calibrated positive displacement micropipettes or analytical balance
-
Vortex mixer
-
Constant temperature bath (recommended for precision)
-
Light source for clear observation
Procedure:
-
Solvent Preparation: Add a precise, known volume (e.g., 1.0 mL) of the chosen organic solvent to a clean, dry vial. If performing the experiment at a specific temperature, allow the solvent to equilibrate in the constant temperature bath.
-
Initial Solute Addition: Add a small, accurately measured amount (e.g., 10 µL or a pre-weighed mass) of this compound to the solvent.
-
Mixing: Seal the vial and vortex the mixture vigorously for 60-120 seconds to ensure thorough mixing.[5][6]
-
Observation: After mixing, allow the solution to stand for a few minutes. Observe the mixture against a bright background. A completely clear, single-phase solution indicates that the this compound has fully dissolved. The presence of cloudiness, separate layers, or undissolved droplets indicates that the solution is saturated or the components are immiscible at that concentration.
-
Incremental Solute Addition: If the initial amount of this compound dissolved completely, continue to add small, measured increments (e.g., 10 µL at a time). After each addition, repeat the mixing and observation steps.
-
Reaching Saturation: The endpoint is reached when the addition of an increment of this compound results in a persistently cloudy solution or the formation of a second phase that does not disappear upon vigorous mixing.
-
Data Recording and Calculation: Record the total volume or mass of this compound that was added to the known volume of solvent to achieve a saturated solution. Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L). For example:
-
If 0.5 mL of this compound (density = 0.765 g/mL) dissolved in 1.0 mL of solvent, the solubility is (0.5 mL * 0.765 g/mL) / 1.0 mL = 0.3825 g/mL or 38.25 g/100 mL.
-
Visualization of Solvent Selection Workflow
The selection of an appropriate solvent for a chemical reaction involves more than just solubility. The following diagram illustrates a logical workflow for choosing a solvent for a hypothetical reaction involving this compound.
Caption: Logical workflow for selecting a suitable reaction solvent for this compound.
References
- 1. Khan Academy [khanacademy.org]
- 2. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 3. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. chem.ws [chem.ws]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 3-Decyne
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive information on the hazards, safety precautions, and handling procedures for 3-Decyne. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the risks associated with this compound and the measures required to mitigate them.
Chemical and Physical Properties
This compound is a colorless liquid with a petrol-like odor.[1][2] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈ | [3][4] |
| Molecular Weight | 138.25 g/mol | [1][3] |
| CAS Number | 2384-85-2 | [1][3] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | Not explicitly stated, but related data available. | [2] |
| Density | 0.765 g/cm³ | [5] |
| Vapor Pressure | 1.3 ± 0.2 mmHg at 25°C | [6] |
| Solubility | Insoluble in water.[7] Soluble in organic solvents.[7] | [7] |
| LogP | 4.65 | [6] |
Hazards Identification
This compound is classified as a flammable liquid and may be fatal if swallowed and enters airways.[1][3]
-
GHS Hazard Statements:
-
GHS Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[3]
-
P233: Keep container tightly closed.[3]
-
P240: Ground/bond container and receiving equipment.[3]
-
P241: Use explosion-proof electrical, ventilating, and lighting equipment.[3]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
P301+P316: IF SWALLOWED: Get emergency medical help immediately.[1]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
-
P331: Do NOT induce vomiting.[1]
-
P370+P378: In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[3]
-
P403+P235: Store in a well-ventilated place. Keep cool.[3]
-
P405: Store locked up.[3]
-
P501: Dispose of contents/container to an approved waste disposal plant.[3]
-
It may also cause irritation.[1][2]
Experimental Protocol: General Procedure for Handling this compound
The following is a general protocol for handling this compound in a laboratory setting. A thorough risk assessment should be conducted before any experimental work.
Objective: To safely handle and use this compound in a chemical reaction.
Materials:
-
This compound
-
Appropriate solvents and reagents
-
Reaction vessel and associated glassware
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Standard laboratory equipment (stir plate, heating mantle, etc.)
-
Personal Protective Equipment (see section 4)
-
Spill kit for flammable liquids
Procedure:
-
Preparation:
-
Ensure the work area is clean and free of clutter.
-
Work in a certified chemical fume hood with adequate ventilation.[3]
-
Remove all sources of ignition from the immediate vicinity.[3][8]
-
Ensure that a fire extinguisher (dry chemical or CO₂), safety shower, and eyewash station are readily accessible.
-
Ground and bond all containers and receiving equipment to prevent static discharge.[3][8]
-
-
Donning PPE:
-
Wear appropriate PPE, including chemical-resistant gloves (inspected before use), a flame-resistant lab coat, and tightly fitting safety goggles with side shields.[3]
-
-
Handling and Dispensing:
-
Reaction Setup:
-
Add the this compound to the reaction vessel under an inert atmosphere if the reaction is sensitive to air or moisture.
-
Ensure the reaction setup is secure and properly assembled.
-
-
Post-Reaction:
-
Quench the reaction safely according to the specific reaction protocol.
-
Clean all glassware and equipment thoroughly.
-
-
Waste Disposal:
-
Dispose of all waste materials, including empty containers, in accordance with local, state, and federal regulations for hazardous waste.[3]
-
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, it is crucial to use appropriate personal protective equipment and engineering controls to minimize exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection:
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]
-
Engineering Controls:
First Aid Measures
In case of exposure to this compound, the following first aid measures should be taken immediately:
-
If Inhaled: Move the person into fresh air.[3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration and consult a doctor immediately.[3] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[3]
-
In Case of Skin Contact: Take off contaminated clothing immediately.[3] Wash off with soap and plenty of water and consult a doctor.[3]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]
-
If Swallowed: Rinse mouth with water.[3] Do not induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[3]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Specific Hazards Arising from the Chemical: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[9] Containers may explode when heated.[9]
-
Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[3]
Accidental Release Measures
In the event of a spill or leak, the following steps should be taken:
-
Personal Precautions:
-
Environmental Precautions:
-
Methods for Cleaning Up:
Handling and Storage
-
Precautions for Safe Handling:
-
Conditions for Safe Storage:
Logical Workflow for Handling Flammable Liquids
The following diagram illustrates the logical workflow for safely handling flammable liquids like this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C10H18 | CID 75425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound [stenutz.eu]
- 6. This compound | CAS#:2384-85-2 | Chemsrc [chemsrc.com]
- 7. benchchem.com [benchchem.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
The Genesis of 3-Decyne: A Technical Guide to its Discovery and First Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational chemistry of 3-Decyne, a significant internal alkyne in organic synthesis. While the precise historical moment of its first discovery and synthesis is not prominently documented as a landmark event in chemical literature, its creation is a logical extension of the well-established principles of alkyne chemistry developed in the early 20th century. This document reconstructs the likely first synthesis based on the prevalent methodologies of the time, providing detailed experimental protocols, quantitative data, and workflow visualizations to serve as a comprehensive resource for researchers.
Core Properties of this compound
This compound (C₁₀H₁₈) is a colorless liquid with a molecular weight of 138.25 g/mol .[1][2][3] It is characterized by a triple bond between the third and fourth carbon atoms of its ten-carbon chain. This internal alkyne is a versatile building block in organic chemistry, valued for its potential in constructing complex molecular architectures.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound, compiled from various sources.
| Property | Value | Unit | Source |
| Molecular Formula | C₁₀H₁₈ | - | [1][4][5] |
| Molecular Weight | 138.25 | g/mol | [1][2][3] |
| IUPAC Name | dec-3-yne | - | [1] |
| CAS Registry Number | 2384-85-2 | - | [1][4][5] |
| Appearance | Colorless liquid | - | [1][6] |
| Odor | Petrol-like | - | [1] |
| Density | 0.765 | g/cm³ | [3] |
| Boiling Point | 175-177 | °C | |
| Enthalpy of Formation (ΔfH°gas) | 21.8 ± 3.3 | kJ/mol | [7] |
| Ionization Energy | 9.19 ± 0.02 | eV | [8] |
| Solubility | Insoluble in water, soluble in organic solvents | - | [6] |
The First Synthesis: A Reconstructed Protocol
The most probable first synthesis of this compound would have utilized the alkylation of a terminal alkyne, a robust and fundamental reaction in organic synthesis.[9][10][11] This method involves the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide), followed by its reaction with an alkyl halide in a nucleophilic substitution reaction. Two primary pathways from acetylene (B1199291) are plausible. This guide details the more direct approach.
Synthesis Pathway from Acetylene
The synthesis of this compound can be envisioned starting from acetylene, which is sequentially alkylated.[12][13][14]
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis of an internal alkyne like this compound via the alkylation of a terminal alkyne.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 1-heptyne and ethyl bromide.
Materials and Reagents:
-
1-Heptyne
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (NH₃)
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Magnetic stirrer
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet is assembled. The apparatus must be flame-dried under a stream of inert gas (e.g., argon or nitrogen) to ensure anhydrous conditions.
-
Formation of the Acetylide: The flask is cooled in a dry ice/acetone bath, and approximately 100 mL of liquid ammonia is condensed into the flask. To the stirred liquid ammonia, one equivalent of sodium amide is carefully added. Subsequently, one equivalent of 1-heptyne is added dropwise. The reaction mixture is stirred for one hour to ensure the complete formation of the sodium heptynide.
-
Alkylation: A slight excess of ethyl bromide is added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours, and its progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the dry ice/acetone bath is removed, and the ammonia is allowed to evaporate under a gentle stream of inert gas. Anhydrous diethyl ether is added to the residue, and the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel.
-
Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate.
-
Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. The crude this compound is then purified by fractional distillation to yield the pure product.
Spectroscopic Characterization
The structure of the synthesized this compound would be confirmed using spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and the absence of a terminal alkyne C-H stretch around 3300 cm⁻¹. The C≡C triple bond stretch for an internal alkyne is typically weak and may be absent, but if observed, would appear in the 2100-2260 cm⁻¹ region.[1][4]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 138, corresponding to the molecular weight of this compound.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show signals for the different types of protons in the ethyl and hexyl groups, with characteristic chemical shifts and splitting patterns.
-
¹³C NMR would show signals for the ten carbon atoms, with the sp-hybridized carbons of the triple bond appearing in a characteristic downfield region.
-
Safety and Handling
This compound is a flammable liquid and vapor.[1][2] It may cause irritation to the eyes, skin, and respiratory tract.[6] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.[6]
References
- 1. This compound | C10H18 | CID 75425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound [stenutz.eu]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. chembk.com [chembk.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound (CAS 2384-85-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Show how to synthesize this compound from acetylene along with necessary alkyl halides. [allen.in]
- 13. Solved c. Show how to synthesize this compound (dec-3-yne) from | Chegg.com [chegg.com]
- 14. Solved c. Show how to synthesize this compound (dec-3-yne) from | Chegg.com [chegg.com]
Methodological & Application
Application Note: Stereoselective Synthesis of cis-3-Decene via Catalytic Hydrogenation of 3-Decyne
Abstract
The selective hydrogenation of internal alkynes to cis-alkenes is a fundamental transformation in organic synthesis, crucial for the construction of stereodefined molecules in pharmaceuticals, agrochemicals, and materials science. This document provides a detailed protocol for the highly stereoselective conversion of 3-decyne to cis-3-decene (B91391) using Lindlar's catalyst. The protocol covers the experimental procedure, reaction monitoring, product isolation, and analytical methods for characterization.
Introduction
The reduction of alkynes can yield alkenes or alkanes. While complete reduction to alkanes is thermodynamically favorable, partial hydrogenation to an alkene requires a catalyst with attenuated reactivity.[1][2] Lindlar's catalyst, a heterogeneous catalyst composed of palladium supported on calcium carbonate (or barium sulfate) and "poisoned" with lead acetate (B1210297) and quinoline, is the premier reagent for the stereoselective synthesis of cis-(Z)-alkenes from internal alkynes.[3][4] The poison deactivates the most active catalytic sites, preventing over-reduction of the initially formed alkene to an alkane.[5][6] The reaction proceeds through a syn-addition of two hydrogen atoms across the alkyne triple bond, which is adsorbed on the catalyst surface, resulting in the exclusive formation of the cis-isomer.[7][8]
Reaction Mechanism and Workflow
The hydrogenation process begins with the dissociation and adsorption of hydrogen gas onto the surface of the palladium catalyst. The alkyne then coordinates to the metal surface, and two hydrogen atoms are delivered sequentially to the same face of the triple bond (syn-addition).[7][9] The resulting cis-alkene has a lower affinity for the poisoned catalyst surface compared to the starting alkyne, causing it to desorb from the surface before it can be further reduced to the corresponding alkane.[7]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Illustrated Glossary of Organic Chemistry - Poisoned catalyst [chem.ucla.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
- 7. orgosolver.com [orgosolver.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Stereoselective Reduction of 3-Decyne to trans-3-Decene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The stereoselective reduction of alkynes is a fundamental transformation in organic synthesis, providing access to specific alkene isomers which are crucial building blocks for complex molecules, including pharmaceuticals. The dissolving metal reduction, utilizing sodium in liquid ammonia (B1221849), is a classic and highly efficient method for the anti-addition of hydrogen across a carbon-carbon triple bond, yielding the corresponding trans-alkene. This application note provides a detailed protocol for the reduction of 3-decyne to trans-3-decene (B95635), a reaction that proceeds with high stereoselectivity and yield.
Reaction Principle
The reaction proceeds via a dissolving metal reduction mechanism. Sodium metal dissolves in liquid ammonia to form a deep blue solution containing solvated electrons. These electrons act as the reducing agent. The reaction mechanism involves a sequence of single electron transfers (SET) from the sodium to the alkyne, followed by protonation from the ammonia solvent. The stereochemical outcome is controlled by the thermodynamic stability of the vinyl radical intermediate, which preferentially adopts a trans configuration to minimize steric repulsion between the alkyl substituents.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | This compound | N/A |
| Product | trans-3-Decene | N/A |
| Reagents | Sodium (Na), Liquid Ammonia (NH₃) | [1][2] |
| Typical Yield | >80% | N/A |
| Stereoselectivity | High for trans isomer | [1][3] |
| Reaction Temperature | -33 °C (boiling point of NH₃) or -78 °C | [4][5] |
Spectroscopic Data for trans-3-Decene
| Spectroscopy | Data | Source |
| IR (Infrared) | Neat, characteristic peaks for C-H stretch and C=C stretch of a trans-alkene. | NIST WebBook[6] |
| ¹H NMR (Proton NMR) | Predicted: Signals for vinylic, allylic, and alkyl protons. | N/A |
| ¹³C NMR (Carbon NMR) | Predicted: Signals for vinylic and alkyl carbons. | PubChem (Computed)[7] |
Experimental Protocol
Materials:
-
This compound
-
Sodium metal
-
Anhydrous liquid ammonia
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Dry ice/acetone or isopropanol (B130326) bath
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice condenser, and a gas inlet/outlet.
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stirrer. Fit one neck with a dry ice condenser, another with a gas inlet for ammonia, and the third with a stopper. Ensure all glassware is thoroughly dried.
-
Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense anhydrous ammonia gas into the flask to the desired volume.
-
Sodium Addition: Carefully add small pieces of sodium metal to the liquid ammonia with vigorous stirring. The solution will turn a deep blue color, indicating the formation of solvated electrons.
-
Substrate Addition: Dissolve this compound in a minimal amount of anhydrous diethyl ether or THF. Add this solution dropwise to the stirred sodium-ammonia solution.
-
Reaction: Allow the reaction to stir at -33 °C (the boiling point of ammonia) or maintain at -78 °C. The reaction progress can be monitored by the disappearance of the blue color. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete (the blue color has dissipated), cautiously quench the reaction by the slow addition of solid ammonium chloride or a saturated aqueous solution of ammonium chloride. This will neutralize the excess sodium and the sodium amide formed during the reaction.
-
Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate in a well-ventilated fume hood.
-
Work-up: To the remaining residue, add water and extract the organic product with diethyl ether or pentane.
-
Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude trans-3-decene.
-
Characterization: The product can be further purified by distillation. Characterize the final product by IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its identity and purity.
Visualizations
Caption: Reaction mechanism of the reduction of an alkyne to a trans-alkene.
Caption: Experimental workflow for the synthesis of trans-3-decene.
References
- 1. trans-3-Decene (CAS 19150-21-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 5. youtube.com [youtube.com]
- 6. trans-3-Decene [webbook.nist.gov]
- 7. trans-3-Decene | C10H20 | CID 5362724 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ozonolysis of 3-Decyne: Application Notes and Protocols for Researchers
Abstract
This document provides detailed application notes and experimental protocols for the ozonolysis of the internal alkyne 3-decyne. This reaction is a powerful oxidative cleavage method to produce carboxylic acids, specifically propanoic acid and heptanoic acid. The provided protocols are intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
Ozonolysis is a robust organic reaction that utilizes ozone (O₃) to cleave unsaturated carbon-carbon bonds, such as those found in alkenes and alkynes.[1][2] For internal alkynes like this compound, ozonolysis results in the complete scission of the carbon-carbon triple bond to yield two carboxylic acid molecules.[3][4][5] This transformation is highly valuable in synthetic chemistry for the production of fine chemicals and pharmaceutical intermediates. The reaction typically proceeds in two main stages: the initial reaction with ozone to form an unstable ozonide intermediate, followed by a work-up step to convert this intermediate into the final carboxylic acid products.[1][6]
The overall reaction for the ozonolysis of this compound is as follows:
CH₃CH₂C≡C(CH₂)₅CH₃ + O₃ → CH₃CH₂COOH + CH₃(CH₂)₅COOH (this compound)(Ozone)(Propanoic Acid)(Heptanoic Acid)
This document outlines the necessary reagents, equipment, and step-by-step procedures for performing the ozonolysis of this compound, including both the ozonolysis reaction and the subsequent work-up.
Data Presentation
While a specific literature source detailing the ozonolysis of this compound with precise yields was not identified, the following table outlines typical reaction conditions based on general protocols for the ozonolysis of internal alkynes. These parameters can be used as a starting point for reaction optimization.
| Parameter | Value | Notes |
| Reactant | This compound | |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) or Methanol (CH₃OH) | Dichloromethane is often preferred for its inertness. Methanol can participate in the reaction to form hydroperoxyacetals. |
| Temperature | -78 °C | A dry ice/acetone bath is commonly used to maintain this temperature, which helps to control the exothermic reaction and stabilize intermediates.[2] |
| Ozone Source | Ozone Generator | Ozone is bubbled through the reaction mixture. |
| Reaction Endpoint | Persistent blue color of ozone | The appearance of a blue color in the solution indicates that the starting material has been consumed and excess ozone is present.[2] |
| Work-up Type | Oxidative or Reductive | For alkynes, both work-up types typically lead to carboxylic acids. An oxidative work-up is common. |
| Oxidative Work-up Reagent | Hydrogen Peroxide (H₂O₂) (30% aq. solution) | Ensures the complete conversion of any intermediates to carboxylic acids. |
| Reductive Work-up Reagent | Dimethyl Sulfide (DMS) or Zinc/Acetic Acid | While typically used for preserving aldehydes from alkene ozonolysis, they can also be used for alkyne ozonolysis work-up.[5] |
| Expected Products | Propanoic Acid and Heptanoic Acid | The two carboxylic acids resulting from the cleavage of the C3-C4 triple bond. |
| Theoretical Yield | Stoichiometric | The reaction is generally high-yielding, though actual yields will depend on the specific conditions and purification efficiency. |
Experimental Protocols
The following are detailed protocols for the ozonolysis of this compound, followed by an oxidative work-up.
Materials and Equipment
-
Reactants:
-
This compound
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrogen Peroxide (H₂O₂), 30% aqueous solution
-
-
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Gas dispersion tube (fritted glass bubbler)
-
Ozone generator
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification (beakers, flasks, etc.)
-
pH paper or meter
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Protocol: Ozonolysis of this compound with Oxidative Work-up
-
Reaction Setup:
-
In a fume hood, dissolve this compound in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube. A typical concentration is in the range of 0.1-0.5 M.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Ozonolysis:
-
Begin stirring the solution.
-
Bubble ozone gas from an ozone generator through the solution via the gas dispersion tube.
-
Continue the ozone flow until the solution turns a persistent pale blue color, indicating the consumption of the starting material and the presence of excess ozone.[2]
-
-
Quenching and Work-up:
-
Once the reaction is complete, stop the ozone flow and purge the solution with a stream of nitrogen or oxygen to remove excess ozone.
-
Allow the reaction mixture to warm to room temperature.
-
Slowly add a 30% aqueous solution of hydrogen peroxide to the reaction mixture with vigorous stirring. The addition is exothermic, so it may be necessary to cool the flask in an ice bath.
-
Stir the mixture at room temperature for several hours or overnight to ensure complete oxidation.
-
-
Extraction and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with water to remove excess hydrogen peroxide.
-
Extract the aqueous layer with dichloromethane to recover any dissolved product.
-
To separate the carboxylic acid products, extract the combined organic layers with a saturated aqueous solution of sodium bicarbonate. The carboxylic acids will be deprotonated to their sodium salts and dissolve in the aqueous layer.
-
Isolate the aqueous layer and carefully acidify it with a strong acid (e.g., 6M HCl) to a pH of approximately 2. The carboxylic acids will precipitate or form an oil.
-
Extract the acidified aqueous solution with dichloromethane or another suitable organic solvent.
-
Combine the organic extracts containing the carboxylic acids, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting mixture of propanoic acid and heptanoic acid can be separated by fractional distillation or chromatography if desired.
-
Visualizations
Ozonolysis of this compound: Signaling Pathway Diagram
Caption: Reaction pathway of this compound ozonolysis.
Experimental Workflow for Ozonolysis of this compound
Caption: Step-by-step experimental workflow.
References
- 1. byjus.com [byjus.com]
- 2. Ozonolysis - Wikipedia [en.wikipedia.org]
- 3. 9.8 Ozonolysis of Alkynes - Chad's Prep® [chadsprep.com]
- 4. Ozonolysis of Alkynes with Practice Problems [chemistrysteps.com]
- 5. Ozonolysis of Akynes | OpenOChem Learn [learn.openochem.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes: Hydroboration-Oxidation of 3-Decyne
Introduction
The hydroboration-oxidation of alkynes is a powerful two-step reaction in organic synthesis used to convert alkynes into carbonyl compounds. For internal alkynes, this reaction yields ketones. The subject of this protocol, 3-decyne, is an unsymmetrical internal alkyne. Its reaction via hydroboration-oxidation is expected to produce a mixture of two isomeric ketones: 3-decanone (B1198406) and 4-decanone. This occurs because the initial addition of the borane (B79455) reagent can occur at either of the two carbons of the triple bond.[1] The regioselectivity can be influenced by steric factors, but for an alkyne with alkyl chains of similar size (ethyl and hexyl), a mixture of products is generally unavoidable.[1] To prevent a second hydroboration reaction on the intermediate vinylborane (B8500763), sterically hindered borane reagents such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are employed instead of borane (BH₃).[1][2][3]
Reaction Pathway and Mechanism
The overall transformation proceeds in two distinct steps:
-
Hydroboration: A sterically hindered dialkylborane, such as disiamylborane, undergoes a syn-addition to the triple bond of this compound. The boron atom adds to one carbon of the alkyne while a hydride adds to the other, forming a vinylborane intermediate. Due to the unsymmetrical nature of this compound, this addition can occur in two ways, leading to two regioisomeric vinylboranes.
-
Oxidation-Tautomerization: The vinylborane intermediates are then oxidized in situ using hydrogen peroxide (H₂O₂) in the presence of a base, typically sodium hydroxide (B78521) (NaOH). This step replaces the boron-carbon bond with a hydroxyl group, forming enol intermediates. These enols are unstable and rapidly tautomerize to their more stable keto forms, yielding the final ketone products.[2][3]
Quantitative Data Summary
The hydroboration-oxidation of unsymmetrical internal alkynes like this compound typically yields a mixture of the two possible regioisomeric ketones. The precise ratio of these products can depend on the specific borane reagent used and the subtle steric differences between the substituents on the alkyne.
| Starting Material | Borane Reagent | Products | Typical Yield (Overall) | Product Ratio (Approximate) |
| This compound | Disiamylborane or 9-BBN | 3-Decanone & 4-Decanone | 85-95% | ~1:1 |
Note: The product ratio is an approximation for internal alkynes with substituents of similar steric bulk. The actual ratio should be determined experimentally (e.g., by GC or NMR analysis).
Experimental Protocol
This protocol details the procedure for the hydroboration-oxidation of this compound on a 25 mmol scale.
Materials and Reagents:
-
This compound (C₁₀H₁₈, MW: 138.25 g/mol )
-
Disiamylborane ((Sia)₂BH), 0.5 M solution in THF
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, addition funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
Part 1: Hydroboration
-
Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under a nitrogen or argon atmosphere.
-
In the flask, dissolve 3.46 g (25 mmol) of this compound in 50 mL of anhydrous THF.
-
Cool the flask to 0 °C using an ice bath.
-
While stirring, slowly add 55 mL (27.5 mmol, 1.1 equivalents) of a 0.5 M solution of disiamylborane in THF to the flask via syringe over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 4 hours.
Part 2: Oxidation and Workup
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add 10 mL of 3 M aqueous sodium hydroxide solution.
-
Following the base, add 10 mL of 30% hydrogen peroxide dropwise via an addition funnel. Caution: This addition is exothermic. Maintain the internal temperature below 25 °C by controlling the rate of addition and the efficiency of the ice bath.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Transfer the reaction mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers.
-
Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Combine all organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product mixture.
Part 3: Purification
-
The crude product, a mixture of 3-decanone and 4-decanone, can be purified by fractional distillation or column chromatography on silica (B1680970) gel if separation of the isomers is required.
Visualizations
Reaction Scheme Workflow
Caption: Experimental workflow for the synthesis of ketones from this compound.
Signaling Pathway Diagram
Caption: Reaction pathway showing the formation of two ketone isomers.
Safety and Handling
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Borane Reagents: Disiamylborane and its solutions are flammable and may be pyrophoric (ignite spontaneously in air). Handle under an inert atmosphere (nitrogen or argon).
-
Hydrogen Peroxide (30%): This is a strong oxidizer. Avoid contact with skin, eyes, and clothing. It can cause severe burns.
-
Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care.
-
Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable. Ensure there are no ignition sources nearby. THF can also form explosive peroxides; use from a freshly opened bottle or test for peroxides before use.
References
Application Notes and Protocols: 3-Decyne in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-decyne, a versatile internal alkyne, as a starting material in organic synthesis. Detailed protocols for key transformations are provided, along with quantitative data to facilitate experimental design and optimization. The information presented is intended to empower researchers in the fields of organic chemistry, medicinal chemistry, and drug development to effectively utilize this compound as a building block for the synthesis of complex organic molecules.
Overview of this compound
This compound (C₁₀H₁₈) is a colorless liquid with a molecular weight of 138.25 g/mol and a CAS number of 2384-85-2. Its structure features a carbon-carbon triple bond between the third and fourth carbon atoms of a ten-carbon chain. This internal alkyne is a valuable precursor for the stereoselective synthesis of various functional groups and molecular scaffolds.
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈ |
| Molecular Weight | 138.25 g/mol |
| Boiling Point | 177-178 °C |
| Density | 0.766 g/mL at 25 °C |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the sequential alkylation of acetylene (B1199291). This multi-step process allows for the controlled introduction of two different alkyl groups to the acetylene core.
Protocol: Synthesis of this compound from Acetylene
This protocol outlines the laboratory-scale synthesis of this compound starting from acetylene and the appropriate alkyl halides.
Materials:
-
Acetylene gas
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (NH₃)
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Preparation of Sodium Acetylide: In a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, condense approximately 250 mL of liquid ammonia. Add 0.5 mol of sodium amide to the liquid ammonia with stirring. Bubble acetylene gas through the solution until the white precipitate of sodium acetylide is formed and the solution becomes colorless.
-
First Alkylation (Hexyl Group Addition): To the suspension of sodium acetylide, slowly add 0.5 mol of 1-bromohexane dissolved in 50 mL of anhydrous diethyl ether. Allow the reaction mixture to stir for 4 hours. The completion of the reaction is indicated by the dissolution of the sodium acetylide.
-
Second Deprotonation: To the solution of 1-octyne (B150090) formed in situ, carefully add another 0.5 mol of sodium amide to form the corresponding sodium octynide.
-
Second Alkylation (Ethyl Group Addition): Slowly add 0.5 mol of ethyl bromide to the reaction mixture. Stir for an additional 4 hours at -33 °C (the boiling point of liquid ammonia).
-
Quenching and Work-up: After the reaction is complete, carefully add 100 mL of a saturated aqueous solution of ammonium chloride to quench the reaction. Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Extraction and Purification: Add 100 mL of diethyl ether to the residue and transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by fractional distillation.
Expected Yield: 60-70%
Key Synthetic Transformations of this compound
This compound can be transformed into a variety of valuable organic compounds through several key reactions. The following sections detail the protocols and expected outcomes for these transformations.
Catalytic Hydrogenation: Synthesis of (Z)-3-Decene
The partial hydrogenation of this compound using a poisoned catalyst, such as Lindlar's catalyst, affords the corresponding cis-alkene with high stereoselectivity. This reaction is a cornerstone for the synthesis of Z-alkenes.
Reaction Scheme:
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline)
-
Hexane (anhydrous)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation flask, dissolve 10 mmol of this compound in 50 mL of anhydrous hexane.
-
Add 100 mg of Lindlar's catalyst to the solution.
-
Flush the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with hexane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield (Z)-3-decene.
Quantitative Data:
| Product | Yield (%) | Stereoselectivity (Z:E) |
| (Z)-3-Decene | >95 | >98:2 |
Dissolving Metal Reduction: Synthesis of (E)-3-Decene
The reduction of this compound with sodium or lithium in liquid ammonia provides the corresponding trans-alkene. This method is complementary to catalytic hydrogenation and is highly effective for the synthesis of E-alkenes.[1]
Reaction Scheme:
Materials:
-
This compound
-
Sodium metal
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Ammonium chloride
Procedure:
-
In a three-necked flask equipped with a dry ice condenser, condense approximately 100 mL of liquid ammonia.
-
Carefully add 20 mmol of sodium metal in small pieces to the liquid ammonia with stirring. The solution will turn a deep blue color.
-
Dissolve 10 mmol of this compound in 20 mL of anhydrous diethyl ether and add it dropwise to the sodium-ammonia solution.
-
Stir the reaction mixture for 2 hours at -78 °C.
-
After the reaction is complete, quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
Add 50 mL of diethyl ether and 50 mL of water to the residue.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain (E)-3-decene.
Quantitative Data:
| Product | Yield (%) | Stereoselectivity (E:Z) |
| (E)-3-Decene | >90 | >98:2 |
Hydration: Synthesis of 3-Decanone (B1198406) and 4-Decanone (B1582152)
The acid-catalyzed hydration of this compound yields a mixture of two ketones, 3-decanone and 4-decanone, due to the non-regioselective addition of water across the triple bond of the internal alkyne.[2]
Reaction Scheme:
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄)
-
Mercuric sulfate (HgSO₄)
-
Water
-
Diethyl ether
Procedure:
-
To a stirred solution of 50 mL of 10% aqueous sulfuric acid, add 0.5 g of mercuric sulfate.
-
Heat the mixture to 60 °C and add 10 mmol of this compound dropwise.
-
Maintain the reaction at 60 °C for 4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting mixture of 3-decanone and 4-decanone can be separated by column chromatography if desired.
Quantitative Data:
| Product | Yield (%) | Product Ratio (3-decanone:4-decanone) |
| Ketone Mixture | ~80 | ~1:1 |
Hydroboration-Oxidation: Synthesis of 3-Decanone and 4-Decanone
Similar to hydration, the hydroboration-oxidation of this compound also yields a mixture of 3-decanone and 4-decanone.[3][4] The reaction proceeds via an anti-Markovnikov addition of borane (B79455) across the triple bond, followed by oxidation.
Reaction Scheme:
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF) (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
Procedure:
-
In a flame-dried, nitrogen-purged flask, dissolve 10 mmol of this compound in 20 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 11 mL of a 1 M solution of BH₃·THF (11 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture back to 0 °C and slowly add 5 mL of 3 M aqueous sodium hydroxide, followed by the dropwise addition of 5 mL of 30% hydrogen peroxide.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the ketone mixture by column chromatography.
Quantitative Data:
| Product | Yield (%) | Product Ratio (3-decanone:4-decanone) |
| Ketone Mixture | 80-90 | ~1:1 |
Ozonolysis: Synthesis of Carboxylic Acids
Ozonolysis of this compound results in the cleavage of the carbon-carbon triple bond, yielding two carboxylic acids after an oxidative workup.[5]
Reaction Scheme:
Materials:
-
This compound
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Ozone (O₃)
-
Hydrogen peroxide (30% aqueous solution) or water
Procedure:
-
Dissolve 10 mmol of this compound in 50 mL of anhydrous dichloromethane in a flask equipped with a gas inlet tube and a drying tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
For oxidative workup, slowly add 10 mL of 30% hydrogen peroxide and allow the mixture to warm to room temperature and stir overnight.
-
Add 50 mL of water and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the carboxylic acid products. The two acids can be separated by distillation or chromatography.
Quantitative Data:
| Product | Yield (%) |
| Propanoic Acid | >90 |
| Heptanoic Acid | >90 |
Applications in Drug Development
While direct applications of this compound in the synthesis of marketed drugs are not widely documented, its functional transformations provide access to key intermediates and structural motifs found in various bioactive molecules. Internal alkynes are valuable precursors for the construction of complex molecular architectures, including heterocyclic compounds, which are prevalent in pharmaceuticals.
For instance, the ketone products from the hydration or hydroboration-oxidation of this compound can serve as starting points for the synthesis of substituted heterocycles through condensation reactions with dinucleophiles. Furthermore, the stereochemically defined alkenes obtained from the partial reduction of this compound are crucial building blocks in natural product synthesis and for establishing structure-activity relationships (SAR) in drug discovery programs.
The development of novel synthetic methodologies, such as transition-metal-catalyzed cycloadditions, could further expand the utility of this compound in constructing diverse molecular scaffolds for drug screening libraries.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations of this compound.
Synthesis of this compound
Caption: Synthesis of this compound from Acetylene.
Key Reactions of this compound
Caption: Key synthetic transformations of this compound.
References
Application Notes: Electrophilic Addition Reactions of 3-Decyne with HBr
Introduction
The electrophilic addition of hydrogen halides (HX) to alkynes is a fundamental reaction in organic synthesis, providing a direct route to vinyl halides and geminal dihalides.[1][2] 3-Decyne, a symmetrical internal alkyne, serves as an excellent model substrate to explore the mechanistic and stereochemical nuances of these reactions. The reaction pathway and resulting products are highly dependent on the reaction conditions, specifically the presence or absence of radical initiators like peroxides.[3][4] This document details the two primary mechanistic pathways—ionic electrophilic addition and free-radical addition—and provides standardized protocols for conducting these reactions.
Part 1: Ionic Electrophilic Addition of HBr
In the absence of peroxides, the addition of HBr to this compound proceeds via a classical electrophilic addition mechanism.[5][6] The reaction is initiated by the attack of the alkyne's pi electrons on the electrophilic hydrogen of HBr. This process typically involves the formation of a vinyl carbocation intermediate.[2][7]
Mechanism:
-
Protonation: The pi bond of the this compound triple bond attacks the hydrogen atom of HBr, forming a vinyl carbocation and a bromide ion. For a symmetrical alkyne like this compound, the initial protonation can occur on either C3 or C4 without a difference in the stability of the resulting secondary vinyl carbocation.[7]
-
Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking the positively charged carbon of the vinyl carbocation.[8][9] This step forms the vinyl bromide product. The stereochemistry of this addition can result in a mixture of (E)- and (Z)-3-bromo-3-decene, although anti-addition leading to the E-isomer is often significant. Some studies suggest that the reaction may proceed through a concerted termolecular mechanism to avoid the unstable vinyl carbocation, which favors anti-addition.[10]
-
Second Addition (with excess HBr): If excess HBr is present, the resulting haloalkene can undergo a second addition reaction.[1][2][7] The bromine atom already present on the double bond stabilizes an adjacent carbocation through resonance. Consequently, the second proton adds to the carbon atom that does not bear the bromine, and the second bromide ion adds to the bromine-bearing carbon, resulting in a geminal dihalide.[1] For this compound, this would produce 3,3-dibromodecane and 4,4-dibromodecane.
Mechanism Diagram: Ionic Addition```dot
Caption: Free-radical addition of HBr to this compound.
Data Presentation
The expected products from the reaction of this compound with HBr under different stoichiometric and catalytic conditions are summarized below. Yields and isomer ratios are representative and can vary based on specific experimental conditions.
| Reagents | Conditions | Major Product(s) | Expected Stereochemistry |
| 1 eq. HBr | Inert solvent (e.g., CH₂Cl₂) | (E/Z)-3-bromo-3-decene | Mixture of E/Z isomers |
| 2+ eq. HBr | Inert solvent (e.g., CH₂Cl₂) | 3,3-Dibromodecane & 4,4-Dibromodecane | Not applicable |
| 1 eq. HBr | Peroxide (ROOR), Heat/UV | (E/Z)-3-bromo-3-decene | Mixture of E/Z isomers [1][11] |
| 2+ eq. HBr | Peroxide (ROOR), Heat/UV | 3,4-Dibromodecane | Mixture of diastereomers |
Experimental Protocols
Protocol 1: Electrophilic Addition of HBr to this compound (Ionic Conditions)
Objective: To synthesize (E/Z)-3-bromo-3-decene via the ionic addition of one equivalent of HBr to this compound.
Materials:
-
This compound (1.0 eq)
-
33% HBr in acetic acid (1.0 eq)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add 33% HBr in acetic acid dropwise to the stirred solution over 15-20 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product via column chromatography (silica gel, hexane) to isolate the product isomers.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Free-Radical Addition of HBr to this compound (Peroxide Conditions)
Objective: To synthesize (E/Z)-3-bromo-3-decene via the free-radical addition of HBr.
Materials:
-
This compound (1.0 eq)
-
48% aqueous HBr (1.1 eq)
-
Benzoyl peroxide (radical initiator, 0.05 eq)
-
Pentane (anhydrous)
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle.
-
Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Combine this compound, pentane, and benzoyl peroxide in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add 48% HBr to the mixture.
-
Heat the reaction mixture to reflux (approx. 36 °C for pentane) and maintain for 4-6 hours. Alternatively, the reaction can be initiated with a UV lamp at room temperature.
-
Monitor the reaction progress by GC or TLC.
-
After completion, cool the mixture to room temperature.
-
Transfer to a separatory funnel and wash with saturated sodium thiosulfate solution to remove any unreacted bromine and peroxides.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation.
-
Purify the crude product by column chromatography to isolate the vinyl bromide isomers.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Diagram
Caption: General experimental workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ch 9: Alkynes + HBr (radical) [chem.ucalgary.ca]
- 4. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]
- 5. electrophilic mechanism steps addition hydrogen bromide to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Halogenation of 3-Decyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The halogenation of alkynes is a fundamental transformation in organic synthesis, providing access to vicinal dihaloalkenes. These products serve as versatile building blocks for further functionalization. The reaction of an alkyne with one equivalent of a halogen, such as bromine or chlorine, typically proceeds through a bridged halonium ion intermediate.[1][2] This intermediate is then attacked by a halide ion in an SN2-like fashion, resulting in anti-addition of the two halogen atoms across the triple bond.[3][4] Consequently, the major product is the trans or E-isomer of the resulting dihaloalkene. The addition of a second equivalent of the halogen can lead to the formation of a tetrahaloalkane.[2] It is noteworthy that the electrophilic chlorination of alkyl acetylenes tends to be less stereospecific than bromination.[2]
Reaction Data and Product Characterization
While specific yields and precise E/Z ratios for the halogenation of 3-decyne are not extensively documented, the expected major products are (E)-3,4-dibromo-3-decene and (E)-3,4-dichloro-3-decene. The corresponding (Z)-isomers are expected as minor products. The following tables summarize the expected products and their general characteristics, based on analogous compounds.
Table 1: Products of Bromination of this compound
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Stereochemistry | Expected Major/Minor |
| (E)-3,4-dibromo-3-decene | C₁₀H₁₈Br₂ | 298.06 | Trans (E) | Major |
| (Z)-3,4-dibromo-3-decene | C₁₀H₁₈Br₂ | 298.06 | Cis (Z) | Minor |
| 3,3,4,4-tetrabromodecane | C₁₀H₁₈Br₄ | 457.87 | - | With excess Br₂ |
Table 2: Products of Chlorination of this compound
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Stereochemistry | Expected Major/Minor |
| (E)-3,4-dichloro-3-decene | C₁₀H₁₈Cl₂ | 209.16 | Trans (E) | Major |
| (Z)-3,4-dichloro-3-decene | C₁₀H₁₈Cl₂ | 209.16 | Cis (Z) | Minor |
| 3,3,4,4-tetrachlorodecane | C₁₀H₁₈Cl₄ | 279.97 | - | With excess Cl₂ |
Reaction Mechanisms and Experimental Workflow
The halogenation of alkynes is believed to proceed through a bridged halonium ion intermediate, which dictates the stereochemical outcome of the reaction.[1][2]
Caption: Mechanism of Alkyne Halogenation.
The general workflow for the halogenation of this compound involves the reaction of the alkyne with the halogen in an inert solvent, followed by workup and purification.
Caption: General Experimental Workflow.
Experimental Protocols
The following are generalized protocols for the bromination and chlorination of this compound. Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Protocol for Bromination of this compound
Materials:
-
This compound
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1 equivalent) in an inert solvent such as dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
In the dropping funnel, prepare a solution of bromine (1 equivalent) in the same solvent.
-
Add the bromine solution dropwise to the stirred solution of this compound over a period of 15-30 minutes. The characteristic red-brown color of bromine should disappear as it reacts.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1-2 hours, or until TLC or GC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield the desired 3,4-dibromo-3-decene.
Protocol for Chlorination of this compound
Materials:
-
This compound
-
Chlorine (Cl₂) solution in CCl₄ or generated in situ
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel or gas dispersion tube, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in an inert solvent like carbon tetrachloride.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble chlorine gas through the solution or add a standardized solution of chlorine in the solvent (1 equivalent) dropwise. Monitor the reaction progress carefully.
-
After the addition, stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC or GC.
-
Once the reaction is complete, carefully bubble nitrogen gas through the solution to remove any excess chlorine.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude product by flash column chromatography or vacuum distillation to obtain 3,4-dichloro-3-decene.
Conclusion
The halogenation of this compound with bromine and chlorine provides a direct route to vicinal dihalodecenes. The reaction is expected to favor the formation of the trans (E)-isomer due to the anti-addition mechanism. The provided protocols offer a general framework for conducting these syntheses. Researchers should optimize reaction conditions and purification methods for their specific applications. The resulting dihaloalkenes are valuable intermediates for a variety of subsequent chemical transformations in the development of new pharmaceuticals and functional materials.
References
Application Notes and Protocols: Click Chemistry with Internal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has revolutionized the fields of bioconjugation, materials science, and drug discovery by offering a set of powerful, reliable, and selective reactions for covalently linking molecular building blocks.[1] While the most prominent example, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly efficient for terminal alkynes, the functionalization of internal alkynes has presented greater challenges. However, the development of specialized catalytic systems and strain-promoted methods has unlocked the potential of internal alkynes, enabling the synthesis of fully substituted, 1,4,5-trisubstituted 1,2,3-triazoles.[2][3][4] These structures are of significant interest as they offer greater steric and electronic diversity compared to their 1,4-disubstituted counterparts.
This document provides detailed application notes and protocols for two primary methods of employing internal alkynes in click chemistry:
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): A versatile method that, in contrast to CuAAC, readily facilitates the reaction of both terminal and internal alkynes. With internal alkynes, RuAAC provides access to fully substituted 1,2,3-triazoles.[2][3][4][5][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free approach that relies on the high reactivity of strained cyclic internal alkynes, such as cyclooctynes.[7][8][9] This method is particularly valuable for applications in living systems where the cytotoxicity of copper is a concern.[10]
Applications of Internal Alkyne Click Chemistry
The ability to form fully substituted triazoles opens up new avenues in various scientific disciplines:
-
Drug Discovery: The triazole core can act as a stable, non-hydrolyzable amide bond mimic. The use of internal alkynes allows for the creation of more complex and sterically hindered scaffolds, leading to novel therapeutic agents with potentially enhanced target affinity and selectivity.[3][11]
-
Bioconjugation: SPAAC with strained internal alkynes is a cornerstone of bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living cells without the need for a toxic metal catalyst.[8][10] RuAAC has also been employed to derivatize natural products from crude biological extracts for improved detection and analysis.[12][13]
-
Materials Science: The robust and efficient nature of these reactions allows for the synthesis of advanced polymers and functional materials. For instance, RuAAC can be used to create highly functionalized polymers with tailored properties, while topochemical azide-alkyne cycloadditions with internal alkynes can produce novel linked polymers.[14][3][15]
Data Presentation
Table 1: Quantitative Data for Ruthenium-Catalyzed Azide-Internal Alkyne Cycloaddition (RuAAC)
| Alkyne Substrate | Azide (B81097) Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diphenylacetylene | Benzyl azide | CpRuCl(PPh₃)₂ (2) | Benzene | 80 | 2 | 80 | [3][4] |
| 4-Octyne | Benzyl azide | CpRuCl(PPh₃)₂ (2) | Benzene | 80 | 2 | 78 | [4] |
| 1,4-Dimethoxy-2,5-bis(phenylethynyl)benzene | Benzyl azide | CpRuCl(COD) (2) | 1,2-Dichloroethane | 80 | 12 | 95 | [4] |
| 1-Phenyl-1-propyne | Benzyl azide | CpRuCl(PPh₃)₂ (2) | Benzene | 80 | 12 | 85 (1:1 mixture of regioisomers) | [4] |
| Di(p-tolyl)acetylene | p-Bromobenzyl azide | Cp*RuCl(PPh₃)₂ (2) | 1,4-Dioxane | 70 | Overnight | N/A (Successful derivatization) | [12] |
Note: Yields are isolated yields unless otherwise specified. N/A indicates data not available in the cited source, though the reaction was reported as successful.
Table 2: Kinetic Data for Strain-Promoted Azide-Internal Alkyne Cycloaddition (SPAAC)
| Strained Alkyne | Azide | Solvent | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| [9+1]CPP | Benzyl azide | DMSO-d₆ | 25 | 2.2 x 10⁻³ | [16] |
| [11+1]CPP | Benzyl azide | DMSO-d₆ | 25 | 4.5 x 10⁻⁴ | [16] |
| BCN (Bicyclo[6.1.0]non-4-yne) | Benzyl azide | CD₃CN | 37 | 5.83 x 10⁻² (at 60°C in DMSO) | [17] |
| DIBO (Dibenzocyclooctynol) | Azido-containing monosaccharide | N/A | N/A | N/A (Described as exceptionally fast) | N/A |
Note: CPP = Cycloparaphenylene. Rate constants are highly dependent on the specific structures of the cyclooctyne (B158145) and the azide.
Experimental Protocols
Protocol 1: General Procedure for Ruthenium-Catalyzed Azide-Internal Alkyne Cycloaddition (RuAAC)
This protocol is adapted from methodologies described for the synthesis of fully substituted 1,2,3-triazoles.[4][12]
Materials:
-
Internal alkyne (1.0 equiv)
-
Azide (1.0 equiv)
-
Ruthenium catalyst, e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD) (1-2 mol%)
-
Anhydrous, non-protic solvent (e.g., 1,4-dioxane, toluene, or 1,2-dichloroethane)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Heating source (oil bath)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the internal alkyne (1.0 equiv), the azide (1.0 equiv), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.02 equiv).
-
Add the anhydrous solvent (to achieve a concentration of approximately 0.1-0.5 M).
-
Seal the flask/vial and place it in a preheated oil bath at the desired temperature (typically 70-80 °C).
-
Stir the reaction mixture for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the fully substituted 1,2,3-triazole.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Safety Precautions:
-
Organic azides can be explosive, especially low molecular weight azides. Handle with care and behind a blast shield. Avoid heat, shock, and friction.
-
Ruthenium catalysts can be toxic and air-sensitive. Handle in a fume hood and under an inert atmosphere.
-
Work with anhydrous solvents under inert conditions to prevent catalyst deactivation.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol provides a general workflow for labeling an azide-modified protein with a strained alkyne (e.g., a DBCO-functionalized fluorescent dye). This method is copper-free and suitable for biological samples.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained alkyne labeling reagent (e.g., DBCO-Fluor 488), typically as a stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE materials for analysis
-
Fluorescence gel scanner
Procedure:
-
Prepare a solution of the azide-modified protein in PBS buffer at a known concentration (e.g., 1-10 mg/mL).
-
Add the strained alkyne labeling reagent to the protein solution. A 10- to 50-fold molar excess of the alkyne reagent over the protein is typically used to ensure efficient labeling. The final concentration of DMSO should be kept low (<5% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours. The optimal time may vary depending on the specific reactants and desired degree of labeling. The reaction can be protected from light if a fluorescent dye is used.
-
(Optional) If necessary, remove the excess, unreacted alkyne reagent using a desalting column or spin filtration device appropriate for the molecular weight of the protein.
-
Analyze the labeled protein. The success of the conjugation can be confirmed by SDS-PAGE followed by in-gel fluorescence scanning. The fluorescently labeled protein will appear as a band on the gel when imaged with the appropriate excitation and emission wavelengths.
-
The purity and concentration of the labeled protein can be determined using standard protein quantification assays and spectrophotometry.
Safety Precautions:
-
Handle all chemicals with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
When working with fluorescent dyes, protect them from light to prevent photobleaching.
Visualizations
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Catalytic Cycle
Caption: Catalytic cycle for the RuAAC reaction with internal alkynes.
Experimental Workflow for Bioconjugation via SPAAC
Caption: General workflow for labeling proteins using SPAAC.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. m.youtube.com [m.youtube.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Topochemical Cycloaddition Reaction between an Azide and an Internal Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Substituted Furans from 3-Decyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted furans utilizing 3-decyne as a starting material. The methodologies presented are based on established metal-catalyzed reactions of internal alkynes, offering robust and versatile routes to a variety of furan (B31954) derivatives.
Introduction
Substituted furans are a pivotal class of heterocyclic compounds frequently encountered in natural products, pharmaceuticals, and functional materials. Their synthesis from readily available precursors is a significant focus in organic chemistry. Internal alkynes, such as this compound, serve as valuable building blocks for the construction of the furan core. This document outlines key metal-catalyzed strategies for the conversion of this compound into polysubstituted furans, providing detailed experimental protocols and comparative data to guide researchers in their synthetic endeavors. The primary approaches covered include gold-catalyzed intramolecular cyclization of alkyne-diols and palladium-catalyzed multicomponent reactions.
Data Presentation
The following tables summarize quantitative data from representative syntheses of substituted furans from internal alkynes, providing a basis for comparison of different catalytic systems and reaction conditions.
Table 1: Gold-Catalyzed Intramolecular Cyclization of 3-Alkyne-1,2-diols
| Entry | Substrate | Catalyst System | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Methyl-6-phenyl-3-hexyne-1,2-diol | (Ph₃P)AuCl / AgNTf₂ | 0.1 | Toluene (B28343) | RT | 1 | 98 | [1][2] |
| 2 | 4-Phenyl-3-butyne-1,2-diol | (Ph₃P)AuCl / AgOTf | 0.5 | Toluene | RT | 1 | 95 | [1] |
| 3 | 1-Phenyl-3-pentyne-1,2-diol | (Ph₃P)AuCl / AgNTf₂ | 0.5 | Toluene | RT | 1 | 96 | [1] |
| 4 | 2,7-Dimethyl-4-octyne-3,6-diol | (Ph₃P)AuCl / AgOTf | 0.5 | Toluene | RT | 24 | 85 | [1] |
Table 2: Palladium-Catalyzed Synthesis of Polyalkyl Furans
| Entry | Alkyne | Coupling Partner | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | (Z)-2-bromo-2-buten-1-ol | Pd₂(dba)₃ | P(2-furyl)₃ | K₂CO₃ | Dioxane | 80 | 94 | [3] |
| 2 | Ethyl propiolate | (Z)-2-bromo-2-penten-1-ol | Pd₂(dba)₃ | P(2-furyl)₃ | K₂CO₃ | Dioxane | 80 | 85 | [3] |
| 3 | 1-Hexyne | (Z)-2-bromo-3-methyl-2-buten-1-ol | Pd₂(dba)₃ | P(2-furyl)₃ | K₂CO₃ | Dioxane | 100 | 78 | [3] |
| 4 | 1-Octyne | (Z)-2-bromo-2-buten-1-ol | Pd₂(dba)₃ | P(2-furyl)₃ | K₂CO₃ | Dioxane | 80 | 90 | [3] |
Experimental Protocols
Protocol 1: Gold-Catalyzed Synthesis of 2,3-Dialkyl-5-substituted Furans from a this compound-derived Diol
This protocol describes a two-step synthesis of a substituted furan from this compound via an intermediate alkynyl diol, adapted from established gold-catalyzed cyclization methods.[1][4]
Step 1: Synthesis of Dodecan-4-yne-3,5-diol
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add n-butyllithium (2.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
Cool the reaction mixture back to -78 °C and add a solution of the desired aldehyde (e.g., acetaldehyde, 2.2 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired dodecan-4-yne-3,5-diol.
Step 2: Gold-Catalyzed Cyclization to 2,3-Diethyl-5-propyl-furan
-
To a solution of dodecan-4-yne-3,5-diol (1.0 eq) in toluene (0.4 M) at room temperature, add (Ph₃P)AuCl (0.001 eq) followed by AgNTf₂ (0.001 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2,3-diethyl-5-propyl-furan.
Protocol 2: Palladium-Catalyzed Three-Component Synthesis of a Tetrasubstituted Furan from this compound
This protocol outlines a plausible one-pot synthesis of a fully substituted furan from this compound, an imine, and an aryl iodide, based on multicomponent palladium-catalyzed methodologies.[5]
-
To a reaction vessel charged with palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and XantPhos (0.10 eq), add the desired imine (1.2 eq), this compound (1.5 eq), and aryl iodide (1.0 eq) in a suitable solvent such as dioxane under an inert atmosphere.
-
Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired tetrasubstituted furan.
Visualizations
The following diagrams illustrate the key reaction pathways and workflows.
Caption: Gold-catalyzed synthesis of furans from alkynyl diols.
Caption: Workflow for palladium-catalyzed furan synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cationic gold(I)-mediated intramolecular cyclization of 3-alkyne-1,2-diols and 1-amino-3-alkyn-2-ols: a practical route to furans and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles [organic-chemistry.org]
- 5. Palladium-Catalyzed Multicomponent Synthesis of Fully Substituted Alkylidene Furanones [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Decyne in Metathesis Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-decyne as a substrate in alkyne metathesis reactions. Alkyne metathesis is a powerful tool for the formation of new carbon-carbon triple bonds, enabling the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2] this compound, a readily available internal alkyne, serves as an excellent model substrate for various metathesis transformations, including homo-metathesis, cross-metathesis, and as a precursor for diynes in ring-closing alkyne metathesis (RCAM).
Overview of this compound Metathesis
Alkyne metathesis involves the redistribution of alkylidyne groups, catalyzed by metal-alkylidyne complexes, typically involving molybdenum or tungsten.[2] The general mechanism, proposed by Katz, proceeds through a metallacyclobutadiene intermediate.[2] For an internal alkyne like this compound (C₃H₇-C≡C-C₆H₁₃), homo-metathesis (or self-metathesis) results in a statistical mixture of the starting material, 4-octyne (B155765) (C₃H₇-C≡C-C₃H₇), and 6-dodecyne (B1360278) (C₆H₁₃-C≡C-C₆H₁₃). This equilibrium is driven by the expulsion of a small, often volatile, alkyne in ring-closing reactions.[2]
Types of Metathesis Reactions with this compound:
-
Homo-metathesis: The self-metathesis of this compound to produce 4-octyne and 6-dodecyne.
-
Cross-metathesis (ACM): The reaction of this compound with another alkyne to create new, unsymmetrical alkynes. This is a powerful method for introducing diverse functional groups.
-
Ring-Closing Metathesis (RCAM): Diynes derived from this compound can undergo intramolecular metathesis to form cyclic alkynes, which are valuable intermediates in the synthesis of macrocycles and natural products.[1][2]
Catalyst Systems for this compound Metathesis
The choice of catalyst is critical for a successful metathesis reaction and depends on the substrate's functional group tolerance and the desired reaction conditions. Several catalyst systems have been developed, with Schrock-type (tungsten and molybdenum alkylidynes) and Fürstner-type (in-situ generated molybdenum catalysts) being prominent.[1][3]
-
Schrock Catalysts: These are well-defined, high-oxidation-state tungsten or molybdenum alkylidyne complexes.[1] The classic tungsten catalyst, [t-BuC≡W(O-t-Bu)₃], is highly active but can be sensitive to air and moisture and may have limited functional group tolerance.[1][3] Molybdenum-based Schrock catalysts often exhibit improved functional group compatibility.[4]
-
Fürstner/Moore Catalysts: These systems often involve the in-situ generation of a highly active molybdenum alkylidyne catalyst from a stable precursor, such as Mo[N(t-Bu)(Ar)]₃, upon activation with a halogenated solvent like dichloromethane (B109758) (CH₂Cl₂). These catalysts are known for their excellent functional group tolerance and activity under milder conditions.
-
Mortreux System: This early system uses a combination of molybdenum hexacarbonyl (Mo(CO)₆) and a phenol (B47542) co-catalyst at high temperatures.[2] While historically significant, it is often less active and requires harsher conditions than the more modern, well-defined catalysts.[5]
Quantitative Data for Metathesis of Symmetrical Alkynes
The following table summarizes representative quantitative data for the metathesis of symmetrical internal alkynes, including close analogs of this compound, under various catalytic systems. This data provides a baseline for expected performance in this compound metathesis.
| Substrate | Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield/Conversion | Reference |
| 4-Nonyne | MoO₂(acac)₂ / AlEt₃ / Phenol | 10 | Toluene (B28343) | 110 | Minutes | Equilibrium | [6] |
| 4-Decyne | MoO₂(acac)₂ / AlEt₃ / Phenol | 10 | Toluene | 110 | Minutes | Equilibrium | [6] |
| 3-Heptyne | W(C-t-Bu)(CH₂-t-Bu)(OAr)₂ | ~2 | Pentane | 22 | >24 h | Equilibrium | [7] |
| Diyne 3 | [Mo{(tBu)(Ar)N}₃] / CH₂Cl₂ | 10 | Toluene | 80 | - | - |
Experimental Protocols
Protocol 1: Homo-Metathesis of this compound using an In-Situ Generated Molybdenum Catalyst
This protocol is adapted from a procedure for the metathesis of 4-decyne.[6]
Materials:
-
This compound
-
Molybdenum(VI) dioxydiacetylacetonate (MoO₂(acac)₂)
-
Triethylaluminum (AlEt₃) in toluene (e.g., 1 M solution)
-
Phenol
-
Anhydrous toluene
-
Undecane (B72203) (as internal standard for GC analysis)
-
Schlenk tube and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-activation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve MoO₂(acac)₂ (0.1 mmol) in 9.4 mL of anhydrous toluene. Add 0.6 mL of a 1 M solution of AlEt₃ in toluene. Stir the solution at room temperature for 5 minutes. This forms the pre-catalyst solution.
-
Reaction Setup: In a separate, pre-heated reactor (e.g., another Schlenk tube with a reflux condenser) under an inert atmosphere, prepare a solution of this compound (1 mmol) and phenol (1 mmol) in 9 mL of anhydrous toluene. Add undecane (0.5 mL) as an internal standard. Heat the solution to the desired reaction temperature (e.g., 110 °C).
-
Initiation of Metathesis: Using a syringe, transfer 1 mL of the pre-activated catalyst solution into the hot solution of this compound.
-
Monitoring the Reaction: The reaction is expected to reach equilibrium within minutes.[6] Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the ratio of this compound, 4-octyne, and 6-dodecyne.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product mixture can be purified by fractional distillation or column chromatography to separate the different alkynes.
Protocol 2: General Procedure for Cross-Metathesis of this compound
This protocol provides a general workflow for the cross-metathesis of this compound with a partner alkyne.
Materials:
-
This compound
-
Partner alkyne
-
Alkyne metathesis catalyst (e.g., Schrock's molybdenum or tungsten catalyst, or a Fürstner-type catalyst)
-
Anhydrous, degassed solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, dissolve this compound (1 equivalent) and the partner alkyne (1-1.2 equivalents) in the chosen anhydrous, degassed solvent.
-
Catalyst Addition: Add the alkyne metathesis catalyst (typically 1-5 mol%) to the solution.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature. For many modern catalysts, room temperature is sufficient, while others may require heating (e.g., 80 °C).[1]
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once the reaction has reached completion or equilibrium, quench the catalyst (e.g., by exposure to air or addition of a small amount of a polar solvent like methanol).
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the desired cross-metathesis product by column chromatography on silica (B1680970) gel.
Visualizations
Diagram 1: General Workflow for Alkyne Metathesis of this compound
A typical experimental workflow for this compound metathesis.
Diagram 2: Logical Relationship in Homo-Metathesis of this compound
Reactant-product relationship in the homo-metathesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Alkyne metathesis - Wikipedia [en.wikipedia.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. uwindsor.ca [uwindsor.ca]
- 6. In Situ Generation of Molybdenum-Based Catalyst for Alkyne Metathesis: Further Developments and Mechanistic Insights | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 7. web.mit.edu [web.mit.edu]
Protecting the Triple Bond of 3-Decyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection and deprotection of the internal alkyne, 3-decyne, utilizing a dicobalt hexacarbonyl complex. This strategy is essential in multistep syntheses where the triple bond needs to be shielded from various reaction conditions.
Application Notes
The protection of internal alkynes is a crucial tactic in complex organic synthesis, preventing unintended reactions of the triple bond. For a simple dialkylacetylene like this compound, the most effective and widely used method is the formation of a stable hexacarbonyl dicobalt complex. This complex effectively masks the reactivity of the alkyne functional group towards a range of reagents.
The formation of the (μ-3-decyne)dicobalt hexacarbonyl complex is typically a straightforward and high-yielding reaction, proceeding readily at room temperature upon treatment of this compound with dicobalt octacarbonyl. The resulting complex is a stable, often crystalline, red-brown solid that can be easily purified by column chromatography.
Deprotection, to regenerate the alkyne, is most commonly achieved through oxidative decomplexation. A variety of oxidizing agents can be employed, with ceric ammonium (B1175870) nitrate (B79036) (CAN) being one of the most efficient and reliable. Newer, milder methods, such as near-infrared photocatalysis, are also emerging for this transformation. The choice of deprotection agent can be tailored to the sensitivity of other functional groups present in the molecule.
Stability of the Protected Alkyne
The (μ-alkyne)dicobalt hexacarbonyl complexes are remarkably stable to a variety of reaction conditions, making them a robust protecting group. However, they are sensitive to strong oxidizing agents and certain Lewis acids.
| Reagent Class | Stability | Notes |
| Protic Acids (non-oxidizing) | Generally Stable | Stable to mild acids like acetic acid. Stronger acids may cause decomposition. |
| Bases (non-nucleophilic) | Generally Stable | Stable to common non-nucleophilic bases such as pyridine (B92270) and triethylamine. |
| Nucleophiles | Generally Stable | Stable to a wide range of nucleophiles, including Grignard reagents and organolithiums at low temperatures. |
| Reducing Agents | Variable | The complex is stable to some reducing agents like diimide, but may be cleaved by others. |
| Oxidizing Agents | Unstable | Readily cleaved by oxidizing agents such as CAN, Fe(NO₃)₃, and even air over prolonged periods. |
| Lewis Acids | Variable | Stability depends on the Lewis acid. Some can promote reactions at a propargylic position (Nicholas reaction). |
Experimental Workflows
The overall process of protection and deprotection of this compound can be visualized as a two-step sequence.
Caption: Workflow for the protection of this compound as a dicobalt hexacarbonyl complex and its subsequent deprotection.
Experimental Protocols
Protocol 1: Protection of this compound with Dicobalt Octacarbonyl
This protocol describes the formation of the stable (μ-3-decyne)dicobalt hexacarbonyl complex.
Materials:
-
This compound
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
To this solution, add dicobalt octacarbonyl (1.05 eq) in one portion. The solution will turn dark red/brown, and gas evolution (CO) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting alkyne), concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with hexane or a hexane/dichloromethane gradient to afford the (μ-3-decyne)dicobalt hexacarbonyl complex as a red-brown solid.
Expected Yield: 90-95%
Protocol 2: Deprotection of (μ-3-Decyne)dicobalt hexacarbonyl using Ceric Ammonium Nitrate (CAN)
This protocol outlines the oxidative cleavage of the cobalt complex to regenerate the free alkyne.
Materials:
-
(μ-3-Decyne)dicobalt hexacarbonyl
-
Ceric Ammonium Nitrate (CAN)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the (μ-3-decyne)dicobalt hexacarbonyl complex (1.0 eq) in acetone in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of ceric ammonium nitrate (2.5 eq) in water dropwise to the stirred solution. Gas evolution will be observed, and the color of the solution will change.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water and extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography on silica gel to yield pure this compound.
Expected Yield: 85-95%
Logical Relationship of Protection and Deprotection
The relationship between the free alkyne and its protected form is a reversible equilibrium, although in practice, it is controlled by the addition of specific reagents for protection and deprotection.
Caption: Reversible protection of this compound using a dicobalt hexacarbonyl complex.
Troubleshooting & Optimization
How to remove starting material from 3-Decyne reaction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of starting materials from a 3-decyne reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials in a this compound synthesis that may need to be removed?
A1: The synthesis of this compound typically involves the reaction of a terminal alkyne with an alkyl halide in the presence of a strong base. Therefore, common starting materials that may remain in the crude reaction mixture include:
-
Unreacted terminal alkynes: Such as 1-propyne, 1-hexyne (B1330390), or 1-octyne.
-
Unreacted alkyl halides: Such as 1-bromohexane (B126081), 1-bromopentane (B41390), or ethyl bromide.
-
Residual strong base: Such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi).
Q2: How can I remove the residual strong base from my reaction mixture?
A2: It is crucial to quench the strong base before aqueous workup to ensure safety and proper separation.
-
For sodium amide (NaNH₂): The reaction is typically quenched by the slow and careful addition of a proton source, often saturated aqueous ammonium (B1175870) chloride solution, at a low temperature (e.g., 0 °C). The unreacted sodium amide will be neutralized to form ammonia (B1221849) and a sodium salt, which can then be removed during the aqueous workup.
-
For n-butyllithium (n-BuLi): This is a pyrophoric reagent that must be quenched with extreme care. A common procedure involves cooling the reaction mixture (typically to -78 °C) and slowly adding a quenching agent like isopropanol, followed by a more reactive quencher like methanol, and finally water. This multi-step process safely neutralizes the highly reactive n-BuLi.
Q3: What is the most effective method for separating unreacted starting materials from the this compound product?
A3: Fractional distillation under reduced pressure is generally the most effective method for separating this compound from its starting materials, provided there is a sufficient difference in their boiling points. For impurities with very similar boiling points to this compound, column chromatography may be necessary.
Troubleshooting Guides
Issue 1: Presence of Unreacted Terminal Alkyne in the Final Product
-
Symptom: Spectroscopic data (e.g., ¹H NMR) of the purified product shows a characteristic signal for a terminal alkyne proton (a triplet around δ 1.8-2.0 ppm).
-
Possible Cause: Incomplete deprotonation of the starting alkyne or insufficient reaction time.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure an adequate molar equivalent of the strong base is used to fully deprotonate the terminal alkyne. Consider extending the reaction time or slightly increasing the reaction temperature.
-
Purification by Fractional Distillation: Carefully perform fractional distillation under reduced pressure. The success of this separation depends on the boiling point difference between this compound and the unreacted terminal alkyne. Refer to the data in Table 1.
-
Column Chromatography: If distillation is ineffective, silica (B1680970) gel column chromatography can be employed. Alkynes are relatively nonpolar and can be eluted with a nonpolar solvent system (e.g., hexanes). The separation will depend on the difference in polarity between this compound and the starting alkyne.
-
Issue 2: Presence of Unreacted Alkyl Halide in the Final Product
-
Symptom: Gas chromatography-mass spectrometry (GC-MS) analysis of the product indicates the presence of the starting alkyl halide.
-
Possible Cause: Use of excess alkyl halide or incomplete reaction.
-
Troubleshooting Steps:
-
Optimize Stoichiometry: Use a stoichiometric amount or only a slight excess of the alkyl halide to minimize unreacted starting material.
-
Fractional Distillation: As with unreacted alkynes, fractional distillation is the primary method for removal. The significant difference in boiling points between this compound and common alkyl halides (see Table 1) makes this an effective technique.
-
Chemical Scavenging: For trace amounts of reactive alkyl halides, a chemical scavenger can be used during the workup. This involves adding a water-soluble nucleophile (e.g., sodium thiosulfate (B1220275) for alkyl iodides/bromides) or a solid-supported scavenger to the reaction mixture to react with the excess alkyl halide, forming a product that is easily removed by extraction or filtration.
-
Data Presentation
Table 1: Boiling Points of this compound and Common Starting Materials
| Compound | Molecular Formula | Boiling Point (°C) |
| This compound (Product) | C₁₀H₁₈ | 175-179 |
| 1-Propyne | C₃H₄ | -23.2[1][2][3][4][5] |
| 1-Hexyne | C₆H₁₀ | 71-72[6][7][8][9] |
| 1-Octyne | C₈H₁₄ | 127-128[10][11] |
| Ethyl Bromide | C₂H₅Br | 37-40[12][13][14][15][16] |
| 1-Bromopentane | C₅H₁₁Br | 129-130[17][18][19][20][21] |
| 1-Bromohexane | C₆H₁₃Br | 154-158[22][23][24][25] |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.
-
Crude Product Transfer: Transfer the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection:
-
Collect the initial fraction (forerun), which will contain lower-boiling impurities such as residual solvents and unreacted starting materials with lower boiling points (e.g., 1-hexyne, ethyl bromide).
-
As the temperature stabilizes at the boiling point of this compound at the given pressure, change the receiving flask to collect the pure this compound fraction.
-
Monitor the temperature closely. A sharp, stable boiling point indicates a pure fraction.
-
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
-
Analysis: Analyze the collected fractions by an appropriate method (e.g., GC, NMR) to confirm purity.
Mandatory Visualization
References
- 1. Propyne | CH3-C=CH | CID 6335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-propyne [stenutz.eu]
- 3. 1-PROPYNE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Propyne (CAS 74-99-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Methylacetylene [chemeurope.com]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. 1-hexyne [stenutz.eu]
- 8. 1-Hexyne [webbook.nist.gov]
- 9. 1-Hexyne 97 693-02-7 [sigmaaldrich.com]
- 10. gfschemicals.com [gfschemicals.com]
- 11. 1-Octyne 97 629-05-0 [sigmaaldrich.com]
- 12. Suryoday Interpharma LLP - Ethyl-Bromide [suryodayinterpharm.com]
- 13. Ethyl Bromide [drugfuture.com]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. Ethyl Bromide - Hydroquinone Monomethyl Ether in India [novainternational.net]
- 16. novainternational.net [novainternational.net]
- 17. 1-Bromopentane - Wikipedia [en.wikipedia.org]
- 18. chemimpex.com [chemimpex.com]
- 19. chemsynthesis.com [chemsynthesis.com]
- 20. 1-bromopentane [stenutz.eu]
- 21. 1-Bromopentane (110-53-2) for sale [vulcanchem.com]
- 22. 1-Bromohexane - Wikipedia [en.wikipedia.org]
- 23. atamankimya.com [atamankimya.com]
- 24. 1-bromohexane [stenutz.eu]
- 25. 1-Bromohexane | 111-25-1 [chemicalbook.com]
Technical Support Center: Synthesis of 3-Decyne
Welcome to the Technical Support Center for the synthesis of 3-Decyne. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Alkylation of a Terminal Alkyne: This involves the deprotonation of a smaller terminal alkyne with a strong base to form an acetylide anion, followed by nucleophilic substitution (SN2 reaction) with an appropriate alkyl halide. For this compound, this can be achieved by reacting the acetylide of 1-pentyne (B49018) with 1-bromopentane, or the acetylide of 1-hexyne (B1330390) with 1-bromoethane.[1][2]
-
Double Dehydrohalogenation of a Dihaloalkane: This method involves the elimination of two equivalents of hydrogen halide (HX) from a vicinal (e.g., 3,4-dihalodecane) or geminal (e.g., 3,3-dihalodecane) dihalide using a strong base, such as sodium amide (NaNH₂).[3]
Q2: What are the most common side reactions I should be aware of during the synthesis of this compound?
A2: The primary side reactions depend on the synthetic route:
-
For Alkylation of Terminal Alkynes: The main competing reaction is the E2 elimination of the alkyl halide, which is favored when using secondary or tertiary alkyl halides, or with sterically hindered primary alkyl halides. Since the acetylide anion is a strong base, it can abstract a proton from the alkyl halide, leading to the formation of an alkene instead of the desired alkyne.[2]
-
For Double Dehydrohalogenation: A common side reaction is the isomerization of the desired internal alkyne (this compound) to other positional isomers (e.g., 2-decyne, 4-decyne) or to an allene (B1206475) (deca-2,3-diene). This is particularly prevalent when using strong bases at high temperatures.
Q3: How can I purify the final this compound product?
A3: Purification of this compound is typically achieved through fractional distillation to separate it from unreacted starting materials, solvents, and side products. If the boiling points of the impurities are very close to that of this compound, preparative gas chromatography (GC) or column chromatography on silica (B1680970) gel may be necessary. A common workup procedure involves quenching the reaction with water or a mild acid, followed by extraction with an organic solvent, washing the organic layer, drying, and then distillation.
Troubleshooting Guides
Problem 1: Low Yield of this compound in Alkylation Reaction
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Terminal Alkyne | - Ensure the use of a sufficiently strong base (e.g., NaNH₂, n-BuLi).- Use anhydrous solvents (e.g., THF, liquid ammonia) as any moisture will quench the base.- Allow sufficient reaction time for the deprotonation to go to completion. |
| E2 Elimination as a Major Side Reaction | - Use primary alkyl halides (e.g., 1-bromoethane, 1-bromopentane). Avoid secondary or tertiary alkyl halides.[2]- Maintain a low reaction temperature to favor the SN2 reaction over E2 elimination. |
| Impure Reagents | - Use freshly distilled terminal alkynes and alkyl halides.- Ensure the base is of high purity and has been stored under an inert atmosphere. |
| Suboptimal Reaction Temperature | - For the alkylation step, a moderate temperature is often optimal. Too low may slow down the reaction, while too high can promote elimination. |
Problem 2: Presence of Isomeric Impurities in the Final Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Alkyne Isomerization | - This is more common in double dehydrohalogenation reactions. Use a strong base like NaNH₂ in liquid ammonia, which can favor the formation of the terminal alkyne if applicable, followed by quenching. For internal alkynes, milder conditions or alternative bases might reduce isomerization.- Avoid excessive heating during the reaction and workup. |
| Formation of Allenes | - Allenes can form as intermediates or byproducts in isomerization reactions. Careful control of reaction conditions (temperature, base) can minimize their formation. Purification by fractional distillation or chromatography is usually effective in removing allene impurities. |
| Use of a Non-Terminal Alkyne in Alkylation | - Ensure that the starting alkyne for the alkylation reaction is a terminal alkyne (e.g., 1-pentyne or 1-hexyne) to ensure regioselective alkylation. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Alkylation of Terminal Alkyne | Double Dehydrohalogenation |
| Starting Materials | 1-Pentyne and 1-Bromopentane, or 1-Hexyne and 1-Bromoethane | 3,4-Dihalodecane or 3,3-Dihalodecane |
| Key Reagents | Strong base (NaNH₂, n-BuLi), Anhydrous solvent (THF, liq. NH₃) | Strong base (NaNH₂, KOH), Solvent (liq. NH₃, Ethanol) |
| Typical Yields | 60-80% (estimated based on similar reactions) | 40-60% (estimated based on similar reactions) |
| Major Side Products | Alkenes (from E2 elimination) | Isomeric alkynes, allenes |
| Advantages | Generally higher yields, better control over product structure | Utilizes readily available alkene precursors (to make dihalides) |
| Disadvantages | Sensitive to moisture, risk of E2 elimination | Can lead to a mixture of isomers, requires harsh conditions |
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation of 1-Hexyne
This protocol is adapted from procedures for similar internal alkynes.
Materials:
-
1-Hexyne
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Bromoethane
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, dissolve 1-hexyne (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.
-
Add 1-bromoethane (1.1 equivalents) dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Visualizations
References
Technical Support Center: Optimizing Yield for the Alkylation of Acetylide Ions
Welcome to the technical support center for the alkylation of acetylide ions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered during this critical carbon-carbon bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of acetylide ion alkylation?
The alkylation of acetylide ions proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. The acetylide anion, a potent nucleophile, attacks the electrophilic carbon of an alkyl halide in a backside attack, displacing the halide leaving group.[1][2][3] This reaction is fundamental for extending carbon chains in organic synthesis.[3][4]
Q2: Which bases are most effective for generating acetylide ions?
Strong bases are required to deprotonate terminal alkynes (pKa ≈ 25).[3][5][6] Commonly used bases include sodium amide (NaNH(_2)) and n-butyllithium (n-BuLi).[2] The choice of base can be influenced by the solvent and the presence of other functional groups.
Q3: What are the ideal substrates for maximizing S(_N)2 product yield?
To favor the desired S(_N)2 reaction and maximize yield, it is crucial to use unhindered alkyl halides.[1][5] Methyl and primary alkyl halides are the most suitable electrophiles for this reaction.[2][3][4]
Q4: Why do secondary and tertiary alkyl halides result in low yields of the desired alkyne?
Secondary and tertiary alkyl halides lead to poor yields of the alkylated alkyne because they favor the competing E2 (bimolecular elimination) reaction pathway.[1][3][7] The acetylide ion is not only a strong nucleophile but also a strong base.[1][3] With sterically hindered secondary and tertiary halides, the acetylide ion acts as a base, abstracting a proton and leading to the formation of an alkene.[3][7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete deprotonation of the terminal alkyne. 2. Use of a secondary or tertiary alkyl halide.[3][7] 3. Presence of protic impurities (e.g., water, alcohol) that quench the acetylide anion.[5] 4. Poor leaving group on the alkyl halide. | 1. Ensure the use of a sufficiently strong base (e.g., NaNH(_2), n-BuLi) and allow adequate time for the deprotonation to complete.[5] 2. Use a methyl or primary alkyl halide.[2][4] If a secondary or tertiary carbon must be introduced, consider alternative synthetic routes. 3. Use anhydrous solvents and reagents. Flame-dry glassware before use.[9] 4. Use an alkyl halide with a good leaving group. The general reactivity order is R-I > R-Br > R-Cl.[2][5] |
| Formation of elimination (alkene) byproducts | 1. Use of a secondary or tertiary alkyl halide.[1][3] 2. High reaction temperature favoring elimination. | 1. Switch to a primary alkyl halide.[5][7] 2. Maintain a low temperature during the addition of the alkyl halide and the initial phase of the reaction. Gentle warming may be applied later if needed to drive the S(_N)2 reaction to completion.[5] |
| Reaction does not initiate | 1. Inactive base. 2. Poor quality alkyl halide. | 1. Use a fresh bottle of the strong base or titrate to determine its activity. 2. Purify the alkyl halide before use if it is old or appears discolored. |
| Formation of allene (B1206475) as a side product | Use of a propargyl halide as the electrophile. | Be aware that propargyl halides can undergo an S(_N)2' reaction, leading to the formation of allenes.[5] Consider protecting groups or alternative synthetic strategies if this is a significant issue. |
Data Presentation
Table 1: Substrate Suitability for Acetylide Alkylation
| Alkyl Halide Type | Primary Reaction Pathway | Expected Yield of Alkylated Product |
| Methyl | S(_N)2 | Excellent |
| Primary | S(_N)2 | Good to Excellent[2][3] |
| Secondary | E2 | Poor to None[1][3] |
| Tertiary | E2 | None[2][3] |
| Vinyl/Aryl | No Reaction (S(_N)2) | None[1][5] |
Table 2: Common Bases for Acetylide Formation
| Base | Formula | Conjugate Acid pKa | Typical Solvent |
| Sodium Amide | NaNH(_2) | ~38 | Liquid NH(_3), THF, DMSO[5] |
| n-Butyllithium | n-BuLi | ~50 | THF, Diethyl Ether, Hexanes |
| Lithium Diisopropylamide (LDA) | C(6)H({14})LiN | ~36 | THF |
Experimental Protocols
Detailed Methodology for the Synthesis of 3-Undecyne [9]
This protocol describes the synthesis of an internal alkyne via the alkylation of an acetylide.
1. Reaction Setup:
-
A three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.
-
The entire apparatus should be flame-dried under an inert atmosphere (nitrogen or argon) to ensure anhydrous conditions.
2. Deprotonation of 1-Pentyne (B49018):
-
Sodium amide (1.1 equivalents) is suspended in anhydrous diethyl ether in the reaction flask.
-
The suspension is cooled to 0 °C in an ice bath with stirring.
-
A solution of 1-pentyne (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 1 hour. The formation of a grayish-white precipitate of sodium pentynide should be observed.
3. Alkylation:
-
The reaction mixture is re-cooled to 0 °C.
-
A solution of 1-bromohexane (B126081) (1.0 equivalent) in anhydrous diethyl ether is added dropwise over 30 minutes.
-
Following the addition, the ice bath is removed, and the reaction mixture is gently refluxed for 4 hours.
4. Workup and Purification:
-
The reaction is cooled to 0 °C, and the reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution to decompose any unreacted sodium amide.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The organic layer is washed sequentially with water and brine, then dried over anhydrous magnesium sulfate.
-
The drying agent is filtered off, and the solvent is removed via rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 3-undecyne. A typical yield is in the range of 70-85%.
Visualizations
Caption: S(_N)2 pathway for the alkylation of a terminal alkyne.
Caption: A logical workflow for troubleshooting low-yield acetylide alkylation reactions.
References
- 1. Reactions of Acetylide Anions | OpenOChem Learn [learn.openochem.org]
- 2. fiveable.me [fiveable.me]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Reactions of Acetylide Ions - Chemistry Steps [chemistrysteps.com]
- 7. 9.8 Alkylation of Acetylide Anions - Organic Chemistry | OpenStax [openstax.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Decyne by Fractional Distillation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 3-decyne using fractional distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the fractional distillation of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Isomers | Inefficient fractionating column. | - Ensure you are using a fractionating column with a high number of theoretical plates (e.g., Vigreux or a packed column). - For very close-boiling isomers, a longer column may be necessary. |
| Distillation rate is too fast. | - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slow, steady distillation rate is crucial for good separation. | |
| Poor insulation of the column. | - Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient. | |
| Temperature Fluctuations at the Distillation Head | Inconsistent heating. | - Use a heating mantle with a stirrer for uniform heating of the distillation flask. - Ensure the heating mantle is set to a stable temperature. |
| "Bumping" of the liquid. | - Add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling. | |
| Column flooding. | - Reduce the heating rate. Flooding occurs when the vapor flow is too high, preventing the condensed liquid from returning to the flask. | |
| No Distillate Collection | Thermometer placed incorrectly. | - The top of the thermometer bulb should be level with the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser. |
| Leaks in the apparatus. | - Check all glass joints to ensure they are properly sealed. Use Keck clips to secure connections. | |
| Insufficient heating. | - The temperature of the heating source should be 20-30°C higher than the boiling point of the liquid being distilled. | |
| Product is Contaminated with Lower-Boiling Impurities | Forerun was not properly discarded. | - Collect the initial fraction (forerun) separately and discard it. This fraction will contain the more volatile impurities. |
| Premature collection of the main fraction. | - Begin collecting the main fraction only when the temperature at the distillation head has stabilized at the boiling point of this compound. | |
| Product is Contaminated with Higher-Boiling Impurities | Distillation was carried on for too long at high temperatures. | - Stop the distillation when the temperature begins to rise above the boiling point of this compound, or when only a small amount of liquid remains in the distillation flask. |
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound?
A1: The boiling point of this compound is approximately 175-179°C at atmospheric pressure.
Q2: Why is fractional distillation necessary for purifying this compound?
A2: The synthesis of this compound can result in the formation of other decyne isomers which have very similar boiling points. Simple distillation is not effective at separating liquids with boiling points that differ by less than 25°C. Fractional distillation provides the necessary theoretical plates to separate these close-boiling isomers.[1]
Q3: What are the most likely impurities in a crude sample of this compound?
A3: Common impurities may include unreacted starting materials such as acetylene (B1199291) and alkyl halides, as well as other decyne isomers like 1-decyne, 2-decyne, 4-decyne, and 5-decyne, which can form as byproducts during the synthesis.
Q4: How can I assess the purity of my distilled this compound?
A4: The purity of the collected fractions should be determined using analytical methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A constant boiling point during the collection of a fraction is a good preliminary indicator of purity.
Q5: What type of fractionating column is best for this purification?
A5: A Vigreux column is a good general-purpose choice. For separations of isomers with very close boiling points, a packed column (e.g., with Raschig rings or metal sponge) may provide better separation efficiency due to a higher surface area.
Data Presentation
The following table summarizes the boiling points of this compound and its common isomers at atmospheric pressure, highlighting the need for efficient fractional distillation.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Decyne | 764-93-2 | C₁₀H₁₈ | 138.25 | 174 |
| 2-Decyne | 2384-70-5 | C₁₀H₁₈ | 138.25 | 185 |
| This compound | 2384-85-2 | C₁₀H₁₈ | 138.25 | 175-179 |
| 4-Decyne | 2384-86-3 | C₁₀H₁₈ | 138.25 | ~206-208 |
| 5-Decyne | 1942-46-7 | C₁₀H₁₈ | 138.25 | 177 |
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the procedure for the purification of this compound using fractional distillation at atmospheric pressure.
Materials and Apparatus:
-
Crude this compound
-
Round-bottom flask (distilling flask)
-
Fractionating column (Vigreux or packed)
-
Distillation head (three-way adapter)
-
Thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with magnetic stirrer
-
Boiling chips or magnetic stir bar
-
Clamps and stands
-
Glass wool or aluminum foil for insulation
-
Keck clips
Procedure:
-
Apparatus Assembly:
-
Set up the fractional distillation apparatus in a fume hood.
-
Place a few boiling chips or a magnetic stir bar in the round-bottom flask.
-
Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.
-
Connect the fractionating column to the flask.
-
Place the distillation head on top of the column and insert the thermometer. Ensure the top of the thermometer bulb is level with the side arm leading to the condenser.
-
Attach the condenser and secure it with clamps. Connect the cooling water, with the inlet at the bottom and the outlet at the top.
-
Position a receiving flask at the end of the condenser.
-
Use Keck clips to secure all glass joints.
-
-
Distillation:
-
Begin heating the distillation flask gently with the heating mantle.
-
Observe the vapor as it begins to rise through the fractionating column. A "ring" of condensing vapor should be visible moving up the column.
-
Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.
-
The temperature will rise and then stabilize at the boiling point of the most volatile component. Collect this initial fraction (forerun) in the first receiving flask and set it aside.
-
As the temperature begins to rise again, change the receiving flask to collect the main fraction of purified this compound. The temperature should remain constant during the collection of this fraction.
-
Monitor the temperature closely. A drop in temperature may indicate that the distillation of one component is complete.
-
Stop the distillation when the temperature starts to rise significantly above the boiling point of this compound or when a small amount of residue remains in the distilling flask. Never distill to dryness.
-
-
Analysis:
-
Analyze the purity of the collected fractions using Gas Chromatography (GC) or NMR spectroscopy.
-
Visualizations
Caption: Experimental workflow for the purification of this compound by fractional distillation.
Caption: A logical flowchart for troubleshooting common fractional distillation issues.
References
Why is my 3-Decyne hydrogenation catalyst not working?
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with 3-decyne hydrogenation catalysis.
Frequently Asked Questions (FAQs)
Q1: My this compound hydrogenation is not proceeding at all. What are the common causes?
An inactive catalyst is the most likely reason for a complete lack of reaction. This can be due to several factors:
-
Improper Catalyst Activation: Many heterogeneous catalysts, such as those containing palladium, require an activation step. This is often achieved by treating the catalyst with hydrogen gas in the reaction solvent before introducing the this compound substrate. This pre-reduction ensures the metal is in its active catalytic state.
-
Catalyst Poisoning: The active sites on the catalyst surface can be irreversibly blocked by contaminants. Common poisons include sulfur compounds, nitrogen-containing compounds (like quinoline, if not used intentionally in controlled amounts), and even trace amounts of lead.[1][2][3] These impurities may originate from the substrate, solvent, or glassware.
-
Gross Contamination: Significant impurities in the this compound starting material or solvent can coat the catalyst surface, preventing access to the active sites.
-
Incorrect Reaction Setup: Ensure that hydrogen gas is properly bubbling through the reaction mixture and that there are no leaks in the system. Vigorous stirring is crucial to ensure good contact between the catalyst, substrate, and hydrogen.
Q2: The reaction is very slow, or stops before the this compound is fully consumed. What should I check?
A sluggish or incomplete reaction often points to suboptimal conditions or gradual catalyst deactivation:
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction. While catalytic amounts are needed, there is a minimum threshold for practical reaction rates.
-
Low Hydrogen Pressure: For many hydrogenations, atmospheric pressure (using a balloon) is sufficient. However, for more stubborn reactions or certain catalysts, higher pressures may be required.
-
Poor Mass Transfer: Inefficient stirring can limit the rate at which hydrogen dissolves into the liquid phase and interacts with the catalyst surface. Ensure your stir rate is adequate to create a fine dispersion of the catalyst particles.
-
Fouling or Coking: Over time, byproducts or polymers can deposit on the catalyst surface, a process known as fouling or coking.[4][5] This progressively blocks active sites and reduces catalyst activity.
-
Thermal Deactivation: Although less common for low-temperature hydrogenations, excessive heat can cause the fine metal particles of the catalyst to agglomerate (sinter), reducing the active surface area.[6]
Q3: My reaction is not selective and is producing n-decane instead of (Z)-3-decene. How can I improve selectivity?
Over-reduction to the alkane is a common challenge. To favor the formation of the cis-alkene, consider the following:
-
Use of a "Poisoned" Catalyst: Standard palladium on carbon (Pd/C) is often too active and will readily hydrogenate the initially formed alkene to an alkane.[7][8] A "poisoned" or deactivated catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), is specifically designed to stop the reaction at the alkene stage.[2][3][9][10]
-
Careful Monitoring of Hydrogen Uptake: If using a more active catalyst, the reaction can be stopped once one equivalent of hydrogen has been consumed. This requires careful monitoring of the reaction progress, for example, by tracking hydrogen consumption with a gas burette.
-
Reaction Conditions: Lower hydrogen pressure and temperature generally favor selectivity towards the alkene.
Q4: Can I reuse my hydrogenation catalyst?
Reusability depends on the specific catalyst and the reaction conditions. While heterogeneous catalysts can often be recovered by filtration, their activity may decrease with each cycle due to poisoning, fouling, or mechanical loss. If you plan to reuse the catalyst, it's crucial to handle it properly after the reaction. Do not expose the used, dry catalyst to air, as it can be pyrophoric. Keep it wet with solvent. For some types of deactivation, regeneration protocols may be possible.[11][12][13]
Troubleshooting Guides
Guide 1: Diagnosing a Failed Hydrogenation Reaction
If your this compound hydrogenation has failed, follow this logical workflow to identify the potential cause.
Caption: Troubleshooting workflow for a failed hydrogenation.
Guide 2: Understanding Catalyst Deactivation Pathways
Catalyst deactivation is a primary cause of hydrogenation failure. The following diagram illustrates the main mechanisms.
Caption: Major pathways of heterogeneous catalyst deactivation.
Data Summary
The success of a this compound hydrogenation reaction is highly dependent on the reaction conditions. Below is a table summarizing typical parameters for selective hydrogenation to (Z)-3-decene.
| Parameter | Lindlar Catalyst (Selective) | Standard Pd/C (Non-Selective) |
| Catalyst Support | CaCO₃ or BaSO₄ | Activated Carbon |
| Catalyst "Poisons" | Lead Acetate, Quinoline | None |
| Typical Loading | 5-10 wt% of substrate | 5-10 wt% of substrate |
| Hydrogen Pressure | 1 atm (balloon) | 1 atm to >50 psi |
| Temperature | Room Temperature | Room Temperature to 60°C |
| Typical Solvents | Ethanol (B145695), Methanol, Ethyl Acetate | Ethanol, Methanol, Dioxane |
| Expected Product | (Z)-3-decene | n-Decane |
Experimental Protocols
Protocol 1: Standard Procedure for Atmospheric Hydrogenation of this compound
This protocol outlines a standard lab-scale procedure for the selective hydrogenation of this compound to (Z)-3-decene using a balloon of hydrogen.
Materials:
-
Round-bottom flask with a magnetic stir bar
-
Septum
-
Vacuum/Nitrogen manifold
-
Hydrogen balloon
-
This compound
-
Lindlar's catalyst (e.g., 5% Pd on CaCO₃, poisoned)
-
Anhydrous ethanol (solvent)
Procedure:
-
Catalyst Addition: To the dry round-bottom flask, add Lindlar's catalyst (e.g., 50-100 mg per 1 mmol of this compound).
-
Inert Atmosphere: Seal the flask with a septum and connect it to the manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Substrate Addition: Under a positive pressure of nitrogen, add anhydrous ethanol via syringe to the flask. Stir to suspend the catalyst. Then, add the this compound substrate via syringe.
-
Hydrogen Introduction: Evacuate the flask again (briefly, to avoid solvent loss) and then backfill with hydrogen from the balloon. Ensure the balloon remains affixed to the flask via a needle through the septum.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen. The catalyst can be removed by filtering the mixture through a pad of Celite. Caution: The used catalyst on Celite should not be allowed to dry completely in the open as it can be pyrophoric. Quench it with water before disposal. The filtrate can then be concentrated under reduced pressure to isolate the product.
Protocol 2: Testing Catalyst Activity with a Standard Substrate
If you suspect your catalyst is inactive, you can test it on a more reactive and easily monitored substrate, such as cyclohexene (B86901).
Materials:
-
The suspect catalyst
-
Cyclohexene
-
Ethanol
-
Standard hydrogenation setup (as in Protocol 1)
Procedure:
-
Follow the setup procedure from Protocol 1, using the suspect catalyst.
-
Instead of this compound, add an equivalent molar amount of cyclohexene.
-
Introduce hydrogen and stir vigorously at room temperature.
-
Monitor the reaction by taking small aliquots (under a nitrogen atmosphere) every 30 minutes and analyzing them by GC or ¹H NMR.
-
Interpretation: A known active catalyst should completely convert cyclohexene to cyclohexane (B81311) within a few hours under these conditions. If little to no conversion is observed, it confirms that your catalyst is inactive.
References
- 1. Catalysis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. fhi.mpg.de [fhi.mpg.de]
- 5. mdpi.com [mdpi.com]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. youtube.com [youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
Technical Support Center: Selective Reduction of 3-Decyne
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the over-reduction of 3-decyne to decane (B31447) during its conversion to cis- or trans-3-decene (B95635).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for reducing this compound to 3-decene (B8702907)?
There are two primary methods for the partial reduction of this compound, each yielding a different stereoisomer:
-
Catalytic Hydrogenation with Lindlar's Catalyst: This method selectively produces cis-3-decene (B91391) through a syn-addition of hydrogen across the triple bond.[1][2] The catalyst is a "poisoned" or deactivated palladium catalyst, which prevents further reduction to the alkane.[2][3]
-
Dissolving Metal Reduction: This reaction uses an alkali metal, typically sodium (Na) or lithium (Li), in liquid ammonia (B1221849) (NH₃) to produce trans-3-decene via an anti-addition of hydrogen.[4][5][6]
Q2: Why does over-reduction to decane occur?
Over-reduction to decane is a common side reaction that happens when the intermediate 3-decene is further reduced.
-
With Lindlar's catalyst , this can occur if the catalyst is too active, the reaction is left for too long, or the hydrogen pressure is too high.[7] The selectivity of the reaction relies on the alkyne adsorbing more strongly to the catalyst surface than the alkene; once all the alkyne is consumed, the alkene can be reduced if the conditions are not controlled.[7]
-
In a dissolving metal reduction , while generally very selective for alkenes, over-reduction is less common but can be promoted by higher temperatures, which can facilitate the reduction of the alkene product.
Q3: How can I monitor the progress of the reaction to avoid over-reduction?
Careful reaction monitoring is crucial. The most common method is Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can quantify the relative amounts of this compound (starting material), 3-decene (product), and decane (over-reduced byproduct). The reaction should be stopped as soon as the starting material is consumed to maximize the yield of the desired alkene.[7] Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment of the reaction's progress.
Troubleshooting Guides
Issue 1: Over-reduction to decane when using Lindlar's Catalyst
| Potential Cause | Troubleshooting Step | Explanation |
| Catalyst is too active. | 1. Increase the amount of catalyst poison: Add a small amount of quinoline (B57606) to the reaction mixture. 2. Use a commercially prepared Lindlar catalyst: These catalysts are typically quality-controlled for consistent activity. | Quinoline is a catalyst poison that further deactivates the palladium, enhancing its selectivity for the alkyne reduction and preventing the alkene from being reduced.[2][8] |
| Reaction time is too long. | 1. Monitor the reaction closely: Use GC-MS or TLC to track the disappearance of the starting alkyne. 2. Stop the reaction immediately: As soon as the this compound is no longer detectable, quench the reaction and begin workup. | The hydrogenation of the alkene product becomes significant only after the more reactive alkyne has been consumed.[7] |
| Hydrogen pressure is too high. | 1. Use a balloon filled with H₂: This provides a slight positive pressure (approx. 1 atm) which is sufficient for the reaction without being excessive. 2. Avoid high-pressure hydrogenation vessels unless you have carefully optimized the conditions. | Higher concentrations of dissolved hydrogen can overcome the selectivity of the poisoned catalyst, leading to over-reduction.[7] |
| Incorrect solvent. | 1. Switch to a less polar solvent: Reductions in solvents like ethyl acetate (B1210297) are generally slower and more controllable than in highly polar solvents like ethanol. | Solvent choice can influence the rate of hydrogenation and selectivity. |
Issue 2: Low yield or incomplete reaction with Dissolving Metal Reduction
| Potential Cause | Troubleshooting Step | Explanation |
| Ammonia evaporated too quickly. | 1. Maintain a low temperature: Use a dry ice/acetone bath to keep the temperature around -78 °C. 2. Use a cold finger or dry ice condenser: This will reflux the ammonia, keeping it in the reaction flask. | The reaction requires liquid ammonia as the solvent, which has a boiling point of -33 °C.[4] Maintaining a lower temperature ensures the solvent is not lost. |
| Sodium/Lithium was not fresh. | 1. Use freshly cut pieces of the metal: The surface of alkali metals can oxidize on exposure to air. Use pieces with a shiny, metallic luster. | An oxidized surface layer can prevent the metal from dissolving properly and releasing the solvated electrons necessary for the reduction. |
| Insufficient amount of metal. | 1. Use at least two molar equivalents of the alkali metal: The mechanism requires two single-electron transfers per alkyne molecule. | A stoichiometric amount of the reducing agent is necessary for the reaction to go to completion.[4] |
Quantitative Data Summary
The following table summarizes typical outcomes for the selective reduction of internal alkynes, such as this compound, under optimized conditions.
| Method | Target Product | Typical Yield | Alkene Selectivity | Stereoselectivity | Key Conditions |
| H₂, Lindlar's Catalyst | (Z)-3-Decene (cis) | >90% | >98% | >98% cis | 1 atm H₂, quinoline additive, reaction monitoring |
| Na, liquid NH₃ | (E)-3-Decene (trans) | >80%[4] | >95% | >95% trans | -78 °C to -33 °C, fresh alkali metal |
Experimental Protocols
Protocol 1: Synthesis of (Z)-3-Decene via Lindlar Hydrogenation
Materials:
-
This compound (1.0 eq)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; 5-10% by weight of the alkyne)
-
Quinoline (optional, 1-2% by weight of the catalyst)
-
Hexane or Ethyl Acetate (solvent)
-
Hydrogen (H₂) gas (balloon)
Procedure:
-
In a round-bottom flask, dissolve this compound in hexane.
-
Add Lindlar's catalyst and quinoline (if used) to the solution.
-
Seal the flask with a septum and purge the system with nitrogen, followed by hydrogen.
-
Inflate a balloon with hydrogen gas and connect it to the flask via a needle to maintain a positive pressure of H₂.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress every 15-30 minutes by withdrawing a small aliquot, filtering it through a small plug of silica (B1680970) or celite, and analyzing by GC-MS.
-
Once the this compound is consumed, stop the reaction by purging the system with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing with additional hexane.
-
Concentrate the filtrate under reduced pressure to yield crude (Z)-3-decene, which can be further purified by column chromatography if necessary.
Protocol 2: Synthesis of (E)-3-Decene via Dissolving Metal Reduction
Materials:
-
This compound (1.0 eq)
-
Sodium (Na) metal (2.2 eq)
-
Anhydrous liquid ammonia (NH₃)
-
Anhydrous diethyl ether or THF (co-solvent)
-
Ammonium (B1175870) chloride (for quenching)
Procedure:
-
Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel, under an inert atmosphere (nitrogen or argon).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense ammonia gas into the flask.
-
Once the desired volume of liquid ammonia is collected, add small, freshly cut pieces of sodium metal. The solution should turn a deep blue color, indicating the presence of solvated electrons.[4]
-
Dissolve the this compound in a minimal amount of dry diethyl ether and add it dropwise to the stirred sodium-ammonia solution over 30 minutes.
-
Stir the reaction at -33 °C (refluxing ammonia) for 2-4 hours. Monitor by TLC if feasible.
-
After the reaction is complete, quench it by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.
-
Remove the cold bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, add water and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield crude (E)-3-decene. Purify by distillation or column chromatography.
Visualizations
Reaction Pathways
Caption: Reaction pathways for the reduction of this compound.
Troubleshooting Workflow for Lindlar Hydrogenation
Caption: Troubleshooting workflow for over-reduction.
References
- 1. orgosolver.com [orgosolver.com]
- 2. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01016F [pubs.rsc.org]
Troubleshooting low yields in 3-Decyne coupling reactions
Welcome to the technical support center for 3-decyne coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues leading to low yields.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling of this compound is resulting in a low yield. What are the primary factors I should investigate?
Low yields in the Sonogashira coupling of internal alkynes like this compound are often due to their lower reactivity compared to terminal alkynes and potential catalyst deactivation. Key areas to troubleshoot include the catalyst system, reaction conditions, and the presence of side reactions.[1]
-
Catalyst System: The choice of palladium catalyst, ligands, and a copper (I) co-catalyst is critical. For internal alkynes, more active catalyst systems may be required. Consider using bulkier and more electron-rich phosphine (B1218219) ligands to enhance catalytic activity.[1]
-
Reaction Conditions: Internal alkynes often necessitate higher reaction temperatures to proceed at a reasonable rate. It is crucial to optimize the temperature, as excessively high temperatures can lead to catalyst decomposition. The choice of base and solvent also significantly impacts the outcome.[1]
-
Side Reactions: A common side reaction is the homocoupling of the alkyne (Glaser coupling), particularly in the presence of copper and oxygen.[1]
Q2: What are the most common side products in this compound coupling reactions and how can I minimize them?
The most prevalent side reaction is the homocoupling of this compound to form a dimer, a reaction known as Glaser coupling. This is especially common in reactions utilizing a copper catalyst.
To minimize homocoupling:
-
Ensure Anaerobic Conditions: The Glaser coupling is promoted by the presence of oxygen. It is imperative to perform the reaction under strictly anaerobic (oxygen-free) conditions.[1]
-
Copper-Free Systems: In some cases, a copper-free Sonogashira protocol might be more effective at preventing homocoupling.[1]
-
Slow Addition of Reagents: For particularly stubborn reactions where homocoupling is a major issue, the slow addition of the alkyne can sometimes help favor the desired cross-coupling reaction.[2]
Q3: Can I use microwave irradiation to improve the yield and reaction time for this compound couplings?
Yes, microwave irradiation can be a valuable tool for improving yields and reducing reaction times, especially for sluggish couplings involving internal alkynes. The focused heating can often drive reactions to completion more efficiently than conventional heating. It is advisable to screen different catalysts, solvents, and temperature profiles under microwave conditions to find the optimal parameters for your specific substrates.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of the palladium catalyst and copper (I) salt. Ensure proper storage conditions (cool, dry, and dark).[3] |
| Insufficient Reaction Temperature | Internal alkynes often require higher temperatures. Gradually increase the reaction temperature, while monitoring for potential catalyst decomposition.[1] |
| Poorly Soluble Reagents | The chosen solvent may not be optimal for your substrates. Toluene, THF, and DMF are commonly used, but solubility can be substrate-dependent.[1] |
| Incorrect Stoichiometry | Ensure the correct ratios of reactants, catalyst, and base are used. An excess of one reagent may be necessary to drive the reaction to completion.[3] |
Issue 2: Significant Homocoupling (Glaser Coupling) Observed
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.[1] |
| High Copper Catalyst Concentration | While essential for some protocols, excess copper can promote homocoupling. Consider reducing the amount of the copper (I) salt.[2] |
| Sub-optimal Ligand | The phosphine ligand on the palladium catalyst can influence the relative rates of cross-coupling and homocoupling. Experiment with different ligands.[1] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key reaction parameters that can be optimized to improve the yield of this compound coupling reactions.
Table 1: Catalyst System Optimization
| Component | Common Options | Considerations for this compound |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | For less reactive internal alkynes, consider more active catalysts or precatalysts.[1] |
| Copper (I) Co-catalyst | CuI | Ensure it is fresh and added under inert conditions. Consider copper-free protocols if homocoupling is severe.[1] |
| Ligand | PPh₃, SPhos, XPhos | Bulkier, more electron-rich ligands can enhance catalytic activity for internal alkynes.[1] |
Table 2: Reaction Condition Optimization
| Parameter | Common Range/Options | Considerations for this compound |
| Base | Triethylamine (B128534) (TEA), Diisopropylethylamine (DIPEA), K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction outcome, even with internal alkynes.[1] |
| Solvent | Toluene, THF, DMF, 1,4-Dioxane | Solvent choice affects catalyst solubility and reactivity.[1] |
| Temperature | 80 - 120 °C | Higher temperatures are often required, but must be optimized to avoid catalyst decomposition.[1] |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound
This protocol is a general starting point and may require optimization.
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add this compound (1.2 mmol) and anhydrous, degassed triethylamine (3 mL).[1]
-
Stir the reaction mixture at 80 °C under an argon atmosphere.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).[1]
-
Filter the mixture through a pad of Celite to remove the palladium and copper salts.[1]
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica (B1680970) gel.[1]
Protocol 2: Cadiot-Chodkiewicz Coupling
This coupling involves a terminal alkyne and a haloalkyne. For use with this compound, one of the coupling partners would need to be a derivative of this compound with a terminal alkyne or a haloalkyne functionality.
-
The coupling reaction is typically carried out in methanol (B129727) with a base such as piperidine.[4]
-
A copper(I) salt, like copper(I) bromide, is used as the catalyst.[4]
-
Hydroxylamine hydrochloride is often added as a reducing agent to maintain the copper in its active Cu(I) state.[4][5]
Visualizations
Caption: Troubleshooting workflow for low yields in this compound coupling reactions.
Caption: Simplified catalytic cycles in a Sonogashira coupling reaction.
References
Improving regioselectivity in additions to 3-Decyne
Welcome to the technical support center for regioselective additions to 3-decyne. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for controlling the outcomes of addition reactions on this unsymmetrical internal alkyne.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in additions to this compound challenging?
A: this compound is an internal alkyne with an ethyl group on one side (C2) and a hexyl group on the other (C5). The steric and electronic differences between these two alkyl groups are minimal. Most standard electrophilic addition reactions, which are governed by the formation of the most stable carbocation intermediate, proceed without a strong preference for one carbon of the alkyne over the other.[1] This results in a mixture of two constitutional isomers (e.g., 3-ketone and 4-ketone), which are often difficult to separate.
Q2: What is the fundamental principle behind controlling regioselectivity for internal alkynes?
A: To control regioselectivity, a directing effect must be introduced that is significant enough to overcome the small intrinsic electronic and steric differences of the substrate. This can be achieved by:
-
Maximizing Steric Hindrance: Using a bulky reagent that will preferentially attack the less sterically hindered carbon of the alkyne.[2][3][4]
-
Altering the Mechanism: Employing reaction pathways that do not proceed through a classical carbocation, such as hydroboration or reactions involving cyclic intermediates.[5][6]
-
Introducing Directing Groups: Modifying the substrate to include a group that directs the addition to a specific position, although this requires additional synthetic steps.[7]
Q3: For hydration of this compound, which method gives the "Markovnikov" product and which gives the "anti-Markovnikov" product?
A: For internal alkynes, the terms "Markovnikov" and "anti-Markovnikov" are less straightforward than with terminal alkynes.[1] However, we can adapt the definitions:
-
Oxymercuration-Demercuration is considered a Markovnikov-type hydration. The hydroxyl group adds to the more substituted carbon, but with this compound, this leads to a mixture of 3-decanone (B1198406) and 4-decanone (B1582152) as the electronic difference is slight.[6][8][9]
-
Hydroboration-Oxidation is an anti-Markovnikov-type hydration. The hydroxyl group adds to the less sterically hindered carbon. For this compound, this provides a method to selectively form 4-decanone by placing the bulky borane (B79455) group on the carbon adjacent to the smaller ethyl group.[3][4][5]
Troubleshooting Guides
Issue 1: My hydration of this compound yields an inseparable mixture of 3-decanone and 4-decanone.
Cause: This is the expected outcome when using standard acid-catalyzed hydration (H₂SO₄, H₂O, HgSO₄) or oxymercuration-demercuration. These methods do not provide sufficient regiocontrol for an internal alkyne with similarly sized alkyl groups.
Solution: Employ Sterically-Driven Hydroboration-Oxidation.
To selectively synthesize 4-decanone , you must use a sterically bulky borane reagent. This will ensure the boron atom adds to the less hindered C-4 position (next to the ethyl group), leading to the desired ketone after oxidation.
-
Recommended Reagent: Disiamylborane ((Sia)₂BH) or 9-Borabicyclo[3.3.1]nonane (9-BBN). These reagents are highly sensitive to steric differences.[4]
-
Expected Outcome: A significant majority of the product will be 4-decanone. The regioselectivity can be greater than 95:5 in favor of the desired isomer.
Issue 2: My hydrohalogenation (H-X addition) of this compound is unselective.
Cause: Similar to hydration, the addition of H-X (like HBr or HCl) to this compound proceeds via a vinyl cation intermediate.[1][10] Since the stability of the potential vinyl cations at C-3 and C-4 is very similar, the reaction is not regioselective.
Solution: Re-evaluate the Synthetic Strategy.
Direct hydrohalogenation is not a suitable method for producing a single regioisomer from this compound. A multi-step approach is required.
-
Selective Hydration: First, perform a highly regioselective hydroboration-oxidation using 9-BBN to produce 4-decanone as described above.
-
Ketone to Alkyl Halide Conversion: Convert the resulting 4-decanone into the desired 4-halo-decane through reductive amination followed by a Sandmeyer-type reaction or other established methods for ketone-to-halide conversion. This indirect route provides the regiochemical control that direct addition lacks.
Data Summary
The following table summarizes the expected regiochemical outcomes for key addition reactions to this compound based on established mechanistic principles.
| Reaction | Reagents | Primary Mechanism Driver | Expected Major Product(s) | Regioselectivity |
| Oxymercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | Electronic Effects | Mixture of 3-Decanone and 4-Decanone | Low |
| Hydroboration | 1. 9-BBN2. H₂O₂, NaOH | Steric Hindrance | 4-Decanone | High |
| Hydrohalogenation | HBr or HCl | Electronic Effects | Mixture of 3-halo-3-decene and 4-halo-3-decene | Low |
| Halogenation | Br₂ or Cl₂ | N/A (Symmetrical Addend) | 3,4-Dihalo-3-decene (Primarily anti-addition) | Not Applicable |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 4-Decanone via Hydroboration-Oxidation
Objective: To hydrate (B1144303) this compound with high regioselectivity to yield 4-decanone as the major product.
Materials:
-
This compound (C₁₀H₁₈)
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol (EtOH)
-
Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen gas supply
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Hydroboration:
-
In the flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise via syringe over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add ethanol, followed by the 3 M NaOH solution.
-
Very slowly, add the 30% H₂O₂ solution dropwise, ensuring the internal temperature does not exceed 40 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to 50 °C for 1 hour to ensure complete oxidation.
-
-
Workup:
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Add diethyl ether to extract the product. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to isolate pure 4-decanone. Confirm product identity and purity using ¹H NMR, ¹³C NMR, and GC-MS.
Protocol 2: Non-Selective Hydration of this compound via Oxymercuration-Demercuration
Objective: To demonstrate the low regioselectivity of a Markovnikov-type hydration, resulting in a mixture of 3-decanone and 4-decanone.
Materials:
-
This compound (C₁₀H₁₈)
-
Mercuric acetate (Hg(OAc)₂)
-
Deionized water
-
Tetrahydrofuran (THF)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask with a magnetic stir bar, add mercuric acetate (1.1 eq).
-
Oxymercuration:
-
Add a 1:1 mixture of water and THF to dissolve the mercuric acetate.
-
Add this compound (1.0 eq) to the stirring solution.
-
Stir vigorously at room temperature for 2 hours. The formation of a yellow precipitate may be observed.
-
-
Demercuration:
-
Cool the reaction flask to 0 °C in an ice bath.
-
Add the 3 M NaOH solution.
-
In a separate flask, dissolve sodium borohydride (0.5 eq) in the 3 M NaOH solution.
-
Slowly add the NaBH₄ solution to the reaction mixture. A black precipitate of elemental mercury will form.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
-
Workup:
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Carefully separate the organic layer from the mercury and aqueous layer. (Caution: Handle elemental mercury with extreme care and dispose of it according to institutional safety protocols).
-
Wash the organic layer with water, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Analysis: Analyze the crude product by GC-MS and ¹H NMR to determine the ratio of 3-decanone to 4-decanone. Separation of these isomers by column chromatography will be challenging but may be possible with a high-efficiency column.
References
- 1. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]
- 2. Alkyne Reactivity [www2.chemistry.msu.edu]
- 3. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Characterizing Unexpected Byproducts in 3-Decyne Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts in reactions involving 3-decyne.
Troubleshooting Guides
This section offers solutions to common problems encountered during this compound reactions that may lead to the formation of unexpected byproducts.
Problem: Low yield of the desired product and presence of multiple unidentified spots on TLC.
| Potential Cause | Suggested Solution |
| Isomerization of this compound | The triple bond in this compound can migrate under certain reaction conditions (e.g., presence of a strong base or high temperatures), leading to a mixture of isomeric decynes. Analyze the crude reaction mixture by ¹H NMR and GC-MS to identify the presence of other decyne isomers. If isomerization is confirmed, consider running the reaction at a lower temperature or using a milder base. |
| Oligomerization/Polymerization | In the presence of certain catalysts (especially transition metals), alkynes can undergo dimerization, trimerization, or polymerization.[1] This is often indicated by the formation of a complex mixture of higher molecular weight products. To mitigate this, try decreasing the catalyst loading, reducing the reaction concentration, or adding a polymerization inhibitor. |
| Side reactions with reagents | Reagents may react with the starting material or product in unexpected ways. For example, in reactions involving organometallic reagents, side reactions can occur if the reaction conditions are not strictly anhydrous.[2] Ensure all glassware is oven-dried and solvents are anhydrous. |
| Incomplete reaction or degradation | The reaction may not have gone to completion, or the product may be degrading under the reaction or workup conditions. Monitor the reaction progress closely using TLC or LC-MS. Consider adjusting the reaction time or temperature, and ensure the workup procedure is appropriate for the stability of the product. |
Problem: The isolated product has a different molecular weight than expected.
| Potential Cause | Suggested Solution |
| Dimerization or Oligomerization | As mentioned above, metal-catalyzed reactions can sometimes lead to the formation of dimers or oligomers.[1] Mass spectrometry (MS) is the primary tool to identify these higher molecular weight species. |
| Reaction with solvent or additives | In some cases, the solvent or additives can participate in the reaction, leading to an unexpected adduct. Carefully review all components of the reaction mixture and consider if any could be reactive under the given conditions. |
| Unexpected rearrangement | The initial product may have undergone a rearrangement to a more stable isomer. A detailed structural elucidation using 1D and 2D NMR techniques (COSY, HSQC, HMBC) will be necessary to determine the new structure. |
Frequently Asked Questions (FAQs)
Q1: I am performing a hydration reaction on this compound and, besides the expected ketone, I observe another significant byproduct. What could it be?
A1: In the hydration of an unsymmetrical internal alkyne like this compound, acid-catalyzed hydration can lead to the formation of two constitutional isomers of the ketone (decan-3-one and decan-4-one), although one may be favored. An unexpected byproduct could arise from incomplete reaction, leading to the enol intermediate, or from side reactions like cyclization or oxidation if the conditions are harsh. It's also possible to have isomerization of the starting alkyne prior to hydration. We recommend analyzing the byproduct by ¹H NMR, ¹³C NMR, and mass spectrometry to elucidate its structure.
Q2: My oxidation of this compound with a strong oxidizing agent is giving me a mixture of carboxylic acids instead of the expected diketone. Why is this happening?
A2: Strong oxidizing agents like potassium permanganate (B83412) under harsh conditions (e.g., heat, basic pH) can cleave the carbon-carbon triple bond, resulting in the formation of carboxylic acids.[3] To obtain the diketone, it is advisable to use milder oxidizing agents or carefully control the reaction conditions (e.g., lower temperature, neutral pH).
Q3: I am attempting a coupling reaction with this compound using a palladium catalyst and I am getting a significant amount of a homocoupled diyne byproduct. How can I minimize this?
A3: Homocoupling of alkynes is a common side reaction in many cross-coupling reactions. To minimize this, you can try the following:
-
Adjust the stoichiometry: Use a slight excess of the coupling partner.
-
Change the catalyst or ligands: Some catalyst systems are more prone to homocoupling than others.
-
Control the addition rate: Slow addition of the alkyne to the reaction mixture can sometimes reduce the extent of homocoupling.
-
Ensure anaerobic conditions: Oxygen can sometimes promote homocoupling.
Q4: How can I separate and characterize these unexpected byproducts?
A4: A combination of chromatographic and spectroscopic techniques is essential.
-
Separation: Column chromatography on silica (B1680970) gel or alumina (B75360) is the most common method for separating reaction mixtures.[4] High-performance liquid chromatography (HPLC) can be used for more challenging separations.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques): Provides detailed information about the structure of the compounds.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns that aid in structure elucidation.
-
Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecules.
-
Experimental Protocols
Protocol 1: General Procedure for Analysis of an Unexpected Byproduct
-
Isolation:
-
Quench the reaction and perform a standard aqueous workup.
-
Concentrate the organic layer under reduced pressure.
-
Separate the components of the crude mixture using flash column chromatography on silica gel, starting with a non-polar eluent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).
-
Collect fractions and analyze them by thin-layer chromatography (TLC).
-
Combine fractions containing the pure byproduct and remove the solvent.
-
-
Spectroscopic Characterization:
-
NMR Analysis: Dissolve a small sample of the isolated byproduct in a deuterated solvent (e.g., CDCl₃) and acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra.
-
MS Analysis: Obtain a mass spectrum using an appropriate ionization technique (e.g., ESI, EI) to determine the molecular weight.
-
IR Analysis: Acquire an IR spectrum to identify key functional groups.
-
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 3-Decyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the gram-scale synthesis of 3-decyne. It is intended for researchers, scientists, and drug development professionals familiar with organic synthesis techniques.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound in gram quantities?
A1: The most common and scalable method is the sequential alkylation of acetylene (B1199291). This involves a two-step process: first, the alkylation of acetylene with a hexyl halide to form 1-octyne (B150090), followed by the alkylation of 1-octyne with an ethyl halide to yield this compound. This method is favored for its use of readily available starting materials and its reliable C-C bond formation.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: The synthesis involves several hazardous materials and conditions:
-
Sodium amide (NaNH₂): A highly reactive and water-sensitive solid. It can ignite spontaneously in moist air and reacts violently with water.[1][2] It is also corrosive to skin and eyes.[1] Always handle sodium amide under an inert atmosphere (nitrogen or argon) in a fume hood.[1][2] Keep a Class D fire extinguisher or dry sand readily available.[1]
-
Acetylene Gas: A flammable gas that can form explosive mixtures with air. It should be handled in a well-ventilated area, away from ignition sources. For laboratory-scale reactions, it is often generated in situ or bubbled from a cylinder through a purifying train.
-
Liquid Ammonia (B1221849): Used as a solvent for the formation of sodium acetylide. It is a corrosive and toxic substance with a low boiling point (-33 °C). Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.
-
Alkyl Halides (1-bromohexane, 1-bromoethane): These are volatile and harmful liquids. Handle them in a fume hood with appropriate gloves and eye protection.
Q3: What is the boiling point of this compound, and why is it important?
A3: The boiling point of this compound is approximately 175-179 °C at atmospheric pressure.[3][4] Knowing the boiling point is crucial for the final purification step, which is typically fractional distillation. For higher boiling compounds, vacuum distillation is often employed to lower the boiling point and prevent decomposition.
Troubleshooting Guides
Problem 1: Low or No Yield in the First Alkylation (Formation of 1-Octyne)
-
Question: I am not observing any product formation after reacting sodium acetylide with 1-bromohexane (B126081). What could be the issue?
-
Answer:
-
Incomplete formation of sodium acetylide: The reaction of sodium amide with acetylene is crucial. Ensure that the acetylene gas is bubbled through the sodium amide suspension for a sufficient amount of time. A color change from grey to black in the reaction mixture can indicate the formation of sodium acetylide.[4]
-
Wet reagents or glassware: Sodium amide reacts violently with water.[1][2] Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Low reaction temperature: The alkylation reaction may be too slow at very low temperatures. After the addition of 1-bromohexane, allow the reaction mixture to warm up gradually to ensure the reaction proceeds to completion.
-
Impure acetylene: Commercial acetylene may contain acetone. It is recommended to pass the gas through a series of traps (e.g., cold trap, sulfuric acid) to purify it before introducing it to the reaction.[4]
-
Problem 2: Low Yield in the Second Alkylation (Formation of this compound)
-
Question: The conversion of 1-octyne to this compound is incomplete. How can I improve the yield?
-
Answer:
-
Insufficient deprotonation of 1-octyne: Ensure that a slight excess of the strong base (e.g., n-butyllithium or sodium amide) is used to completely deprotonate the 1-octyne.
-
Side reactions of the alkyl halide: Use a primary ethyl halide (e.g., 1-bromoethane or 1-iodoethane). Secondary or tertiary halides are more prone to elimination reactions, which will reduce the yield of the desired product.
-
Reaction time and temperature: After adding the ethyl halide, allow the reaction to stir at room temperature for a sufficient period (e.g., 12-18 hours) to ensure the reaction goes to completion.[1]
-
Problem 3: Presence of Impurities in the Final Product
-
Question: My final product, this compound, is contaminated with other substances. What are the likely impurities and how can I remove them?
-
Answer:
-
Unreacted starting materials: 1-octyne or the alkyl halides may be present if the reactions did not go to completion.
-
Side products from elimination: If reaction conditions were not optimal, you might have alkene byproducts.
-
Dialkylated acetylene: If the second alkylation is performed on the initial acetylene reaction mixture without proper control, some di-ethylated or di-hexylated acetylene might form.
-
Purification: Careful fractional distillation is the most effective way to remove these impurities. Due to the relatively high boiling point of this compound, vacuum distillation is recommended to prevent potential decomposition at higher temperatures.
-
Experimental Protocols
Synthesis of 1-Octyne from Acetylene (Adapted from general procedures)
This protocol is for the synthesis of approximately 0.1 moles of 1-octyne.
Materials:
-
Sodium amide (NaNH₂): ~4.3 g (0.11 mol)
-
Liquid ammonia (NH₃): ~200 mL
-
Acetylene (C₂H₂) gas
-
1-Bromohexane: 16.5 g (0.1 mol)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
Set up a three-necked flask with a mechanical stirrer, a gas inlet tube, and a dry ice condenser.
-
Under an inert atmosphere, add liquid ammonia to the flask.
-
Carefully add sodium amide to the liquid ammonia with stirring.
-
Bubble purified acetylene gas through the stirred suspension. The reaction is complete when the greyish suspension turns black.[4]
-
Slowly add 1-bromohexane to the reaction mixture.
-
After the addition is complete, allow the ammonia to evaporate overnight.
-
To the remaining residue, carefully add anhydrous diethyl ether.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude 1-octyne can be purified by distillation or used directly in the next step.
Synthesis of this compound from 1-Octyne (Adapted from a similar procedure for 3-Undecyne)[1]
This protocol is for the synthesis of approximately 0.05 moles of this compound from 1-octyne.
Materials:
-
1-Octyne: 5.5 g (0.05 mol)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M): 21 mL (0.0525 mol)
-
1-Bromoethane: 6.0 g (0.055 mol)
-
Anhydrous tetrahydrofuran (B95107) (THF): 100 mL
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 1-octyne in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium to the stirred solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium octynide.[1]
-
Add 1-bromoethane dropwise to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[1]
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.[1]
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude this compound.
Purification of this compound
The crude this compound can be purified by fractional distillation. Given its boiling point of ~175-179 °C, vacuum distillation is recommended to reduce the required temperature and prevent decomposition.
Data Presentation
| Parameter | Step 1: 1-Octyne Synthesis | Step 2: this compound Synthesis |
| Starting Materials | Acetylene, 1-Bromohexane | 1-Octyne, 1-Bromoethane |
| Base | Sodium Amide | n-Butyllithium |
| Solvent | Liquid Ammonia | Tetrahydrofuran |
| Reaction Temperature | -33 °C to room temp. | -78 °C to room temp. |
| Typical Yield | 60-70% | 70-85% |
| Product Molar Mass | 110.20 g/mol | 138.25 g/mol |
| Product Boiling Point | ~125 °C | ~175-179 °C |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
References
Technical Support Center: Stabilizing 3-Decyne for Long-Term Storage
For researchers, scientists, and drug development professionals utilizing 3-decyne, ensuring its stability during long-term storage is paramount for reproducible and reliable experimental outcomes. This technical support center provides essential guidance on troubleshooting common stability issues and answers frequently asked questions regarding the storage and handling of this compound.
Troubleshooting Guide
This guide addresses specific problems that may arise during the storage and use of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Decreased Purity Over Time (Observed via GC-MS or NMR) | 1. Oxidation: Exposure to air can lead to the formation of various oxidation products. 2. Polymerization: Alkynes can undergo polymerization, especially when exposed to heat, light, or certain impurities. 3. Hydration: Presence of moisture, potentially catalyzed by acidic impurities, can lead to the formation of ketones. | 1. Inert Atmosphere: Store this compound under an inert atmosphere (e.g., argon or nitrogen). Purge the headspace of the storage container with inert gas before sealing. 2. Antioxidant Addition: Consider adding a low concentration (0.1-1%) of a suitable antioxidant, such as Butylated Hydroxytoluene (BHT) or other hindered phenols.[1][2][3] 3. Polymerization Inhibitor: For extended storage, the addition of a polymerization inhibitor like hydroquinone (B1673460) or its derivatives may be beneficial.[][5] 4. Moisture Control: Ensure the storage container is dry and tightly sealed. The use of a desiccator for storage is recommended. |
| Appearance of a Yellowish Tinge | 1. Degradation Products: The formation of colored impurities due to oxidation or polymerization. | 1. Purity Check: Analyze the sample using GC-MS and NMR to identify the impurities. 2. Purification: If necessary, purify the this compound by distillation under reduced pressure. |
| Inconsistent Experimental Results | 1. Variable Purity: Using this compound from a batch that has degraded over time. 2. Presence of Peroxides: Alkynes can form explosive peroxides upon prolonged exposure to air. | 1. Regular Purity Assessment: Routinely check the purity of your this compound stock using the provided analytical protocols. 2. Peroxide Testing: Before use, especially with older samples, perform a peroxide test (see Experimental Protocols). If peroxides are present, they must be removed before use. |
| Pressure Buildup in Storage Container | 1. Gas Formation from Degradation: Decomposition of this compound can lead to the formation of gaseous byproducts. 2. Temperature Fluctuations: Storing the container in an area with significant temperature swings. | 1. Controlled Storage: Store at a consistent, cool temperature. 2. Venting (with caution): If pressure buildup is suspected, carefully vent the container in a well-ventilated fume hood. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability of this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed, amber glass container under an inert atmosphere (argon or nitrogen) at a reduced temperature, ideally between 2-8°C. The storage area should be dark, cool, dry, and well-ventilated.
Q2: How often should I check the purity of my stored this compound?
A2: It is recommended to check the purity of this compound every 6 months for samples stored under ideal conditions. For samples that are frequently opened or stored at room temperature, a more frequent check (every 1-3 months) is advisable.
Q3: Can I store this compound in a plastic container?
A3: It is not recommended to store this compound in plastic containers for long periods. Some plastics may be permeable to air or may leach plasticizers into the compound, potentially affecting its purity. Glass containers, particularly amber glass to protect from light, are the preferred choice.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways for this compound are:
-
Oxidation: Reaction with atmospheric oxygen, potentially leading to the formation of diones, carboxylic acids, and other oxygenated species.
-
Polymerization: Self-addition reactions to form oligomers and polymers, which can be initiated by heat, light, or impurities.
-
Hydration: Addition of water across the triple bond, typically catalyzed by acid, to form 3-decanone.
Q5: Are there any stabilizers I can add to this compound to prolong its shelf life?
A5: Yes, the addition of antioxidants such as Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.1%) can inhibit oxidation.[1][2][3] For preventing polymerization, inhibitors like hydroquinone can be used.[][5] It is crucial to ensure that any added stabilizer will not interfere with your intended downstream applications.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify potential impurities.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Reagents:
-
This compound sample
-
High-purity solvent (e.g., hexane (B92381) or dichloromethane)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the chosen solvent.
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum (expected molecular ion at m/z 138.25).
-
Calculate the purity based on the peak area percentage.
-
Identify any impurity peaks by comparing their mass spectra with a library database (e.g., NIST).
-
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
Objective: To monitor the stability of this compound and detect the formation of degradation products over time.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher).
-
NMR tubes.
Reagents:
-
This compound sample.
-
Deuterated solvent (e.g., CDCl₃).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated solvent in an NMR tube.
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Key signals for pure this compound are expected around δ 0.9 (t, 6H, 2 x CH₃), 1.2-1.6 (m, 8H, 4 x CH₂), and 2.1-2.2 (m, 4H, 2 x CH₂ adjacent to C≡C).
-
-
Data Analysis:
-
Integrate the characteristic peaks of this compound.
-
Over time, the appearance of new signals may indicate degradation. For example, the formation of a ketone from hydration would show new signals in the α-position to a carbonyl group.
-
A decrease in the relative integration of the this compound peaks compared to an internal standard (if used) indicates degradation.
-
Protocol 3: Peroxide Test
Objective: To detect the presence of potentially explosive peroxides in this compound.
Reagents:
-
This compound sample.
-
Potassium iodide (KI) solution (10% w/v in water).
-
Starch indicator solution.
Procedure:
-
In a clean test tube, add 1 mL of the this compound sample.
-
Add 1 mL of the freshly prepared 10% KI solution.
-
Shake the mixture vigorously for 1 minute.
-
Allow the layers to separate.
-
Observation:
-
A yellow to brown color in the aqueous layer indicates the presence of peroxides.
-
To confirm, add a few drops of starch indicator solution. The development of a dark blue or purple color confirms the presence of peroxides.
-
If peroxides are detected, do not proceed with distillation or heating. Consult appropriate safety protocols for peroxide removal.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for long-term storage and stability testing.
Caption: Troubleshooting decision tree for this compound stability issues.
References
Validation & Comparative
Differentiating 3-Decyne and 4-Decyne using Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, distinguishing between constitutional isomers like 3-decyne and 4-decyne (B165688) is a common analytical challenge. While these molecules share the same molecular formula (C10H18) and molecular weight (138.25 g/mol ), their distinct structural arrangements lead to different fragmentation patterns under mass spectrometry, enabling their unambiguous identification.
This guide provides an objective comparison of the mass spectrometric behavior of this compound and 4-decyne, supported by experimental data from the NIST Mass Spectrometry Data Center. We will delve into the key differentiating fragment ions and provide a detailed experimental protocol for their analysis.
Core Principles of Differentiation
Electron Ionization (EI) mass spectrometry is a powerful technique for the structural elucidation of organic compounds. In EI-MS, high-energy electrons bombard a molecule, causing it to ionize and fragment. The fragmentation pattern is not random; it is dictated by the molecule's structure, with weaker bonds and more stable resulting fragments being favored. The subtle difference in the triple bond position between this compound and 4-decyne is sufficient to produce distinct mass spectra.
Experimental Protocol
This section outlines a standard protocol for the analysis of this compound and 4-decyne using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Objective: To acquire and compare the electron ionization mass spectra of this compound and 4-decyne to identify unique fragmentation patterns for their differentiation.
Materials:
-
This compound standard
-
4-Decyne standard
-
Volatile solvent (e.g., hexane (B92381) or dichloromethane)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source
Procedure:
-
Sample Preparation: Prepare dilute solutions (e.g., 100 µg/mL) of this compound and 4-decyne in a volatile solvent.
-
GC Separation:
-
Injector Temperature: 250°C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the desired sensitivity).
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230°C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 35-200
-
Acquisition Mode: Full scan
-
-
Data Analysis:
-
Acquire the mass spectra for the chromatographic peaks corresponding to this compound and 4-decyne.
-
Identify the molecular ion peak (M+) for both isomers.
-
Analyze and compare the relative intensities of the fragment ions to identify key differences.
-
Data Presentation: A Comparative Analysis
The mass spectra of this compound and 4-decyne, sourced from the NIST Mass Spectrometry Data Center, reveal key differences in their fragmentation patterns. While both isomers exhibit a molecular ion peak at m/z 138, the relative abundances of their fragment ions differ significantly.
| m/z | Proposed Fragment Ion | This compound Relative Intensity (%)[1][2][3][4] | 4-Decyne Relative Intensity (%)[5][6][7] | Key Differentiator |
| 138 | [C10H18]+• (Molecular Ion) | ~15 | ~12 | Minor |
| 109 | [C8H13]+ | ~30 | ~45 | Significant |
| 95 | [C7H11]+ | ~40 | ~100 (Base Peak) | Significant |
| 81 | [C6H9]+ | ~100 (Base Peak) | ~75 | Significant |
| 67 | [C5H7]+ | ~85 | ~80 | Minor |
| 55 | [C4H7]+ | ~70 | ~60 | Minor |
| 41 | [C3H5]+ | ~90 | ~95 | Minor |
| 39 | [C3H3]+ | ~35 | ~35 | - |
Analysis of Fragmentation Patterns:
The primary distinction between the two isomers lies in the relative abundances of the fragment ions at m/z 95 and 81.
-
4-Decyne: The mass spectrum of 4-decyne is characterized by a base peak at m/z 95 . This fragment likely arises from a McLafferty-type rearrangement or cleavage alpha to the triple bond, leading to the formation of the stable [C7H11]+ ion.
-
This compound: In contrast, the mass spectrum of this compound shows a base peak at m/z 81 . This suggests that the fragmentation pathway favoring the formation of the [C6H9]+ ion is more prominent for this isomer.
The significant difference in the base peaks provides a reliable method for differentiating between this compound and 4-decyne.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for differentiating this compound and 4-decyne using GC-MS.
Caption: Workflow for differentiating this compound and 4-decyne using GC-MS.
References
A Comparative Guide to the Reactivity of 3-Decyne and 1-Decyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-decyne, an internal alkyne, and 1-decyne (B165119), a terminal alkyne. Understanding the distinct reactivity profiles of these isomers is crucial for synthetic strategy, reaction design, and the development of novel chemical entities. This comparison is supported by experimental data and detailed methodologies for key transformations.
Executive Summary
The location of the carbon-carbon triple bond in decyne isomers dictates their reactivity. 1-Decyne, as a terminal alkyne, is characterized by the presence of an acidic sp-hybridized C-H bond, which allows for a unique set of reactions not available to the internal this compound. Conversely, this compound is thermodynamically more stable due to hyperconjugation. These fundamental differences manifest in their behavior in common alkyne reactions such as hydrogenation, hydration, and hydroboration-oxidation, influencing reaction rates, regioselectivity, and product outcomes.
I. Comparative Reactivity Analysis
The primary differences in reactivity between this compound and 1-decyne stem from two key factors:
-
Thermodynamic Stability: Internal alkynes are generally more stable than their terminal counterparts. This increased stability is attributed to hyperconjugation, the interaction of the pi electrons in the triple bond with adjacent sigma bonds. The more alkyl groups attached to the sp-hybridized carbons, the greater the hyperconjugative stabilization.[1][2] Consequently, this compound is more stable than 1-decyne. This difference in stability is reflected in their heats of hydrogenation, where less stable compounds release more heat upon hydrogenation.[2][3]
-
Acidity of the Terminal Proton: 1-Decyne possesses a proton attached to an sp-hybridized carbon. The high s-character of the sp orbital makes this proton significantly more acidic than protons on sp2 or sp3 hybridized carbons. This acidity allows for the deprotonation of 1-decyne with a strong base to form a powerful nucleophile, the decyn-1-ide anion, which can participate in a variety of carbon-carbon bond-forming reactions. This compound lacks this acidic proton and therefore cannot undergo such reactions.
II. Key Reaction Comparisons
The structural differences between this compound and 1-decyne lead to distinct outcomes in several important classes of reactions.
A. Catalytic Hydrogenation
Catalytic hydrogenation of alkynes can be controlled to produce either cis-alkenes, trans-alkenes, or alkanes, depending on the catalyst and reaction conditions.[4]
-
Semi-hydrogenation to cis-Alkenes (Lindlar's Catalyst): Both this compound and 1-decyne can be semi-hydrogenated to their corresponding cis-alkenes using a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline).[5] The reaction proceeds via syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface.[5] Terminal alkynes are generally more reactive towards hydrogenation than internal alkynes.[6]
-
Reduction to trans-Alkenes (Dissolving Metal Reduction): The reduction of alkynes with sodium in liquid ammonia (B1221849) produces trans-alkenes.[4] This method is effective for internal alkynes like this compound, yielding (E)-3-decene. For terminal alkynes like 1-decyne, this reaction can be complicated by the deprotonation of the terminal alkyne by the sodium amide formed in situ.
-
Complete Hydrogenation to Alkanes: Both this compound and 1-decyne can be fully hydrogenated to n-decane using catalysts like platinum or palladium on carbon with an excess of hydrogen.[7]
Data Presentation: Alkene Selectivity in Catalytic Hydrogenation
| Alkyne | Reaction | Catalyst | Major Product | Typical Yield/Selectivity |
| 1-Decyne | Semi-hydrogenation | Lindlar's Catalyst | (Z)-1-Decene | High (often >95% Z-isomer) |
| This compound | Semi-hydrogenation | Lindlar's Catalyst | (Z)-3-Decene | High (often >95% Z-isomer) |
| This compound | Dissolving Metal Reduction | Na/NH₃ | (E)-3-Decene | High |
B. Acid-Catalyzed Hydration
The acid-catalyzed hydration of alkynes, typically using aqueous sulfuric acid with a mercury(II) sulfate (B86663) catalyst, results in the formation of ketones via an enol intermediate.[8][9][10][11]
-
1-Decyne: The hydration of a terminal alkyne like 1-decyne follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon.[8] The resulting enol rapidly tautomerizes to the corresponding methyl ketone, in this case, 2-decanone. This reaction is highly regioselective, yielding a single ketone product.[9]
-
This compound: As an unsymmetrical internal alkyne, the acid-catalyzed hydration of this compound is not regioselective.[8][12] The initial protonation can occur on either of the sp-hybridized carbons with similar probability, leading to a mixture of two isomeric ketones: 3-decanone (B1198406) and 4-decanone.[13]
Data Presentation: Products of Acid-Catalyzed Hydration
| Alkyne | Reagents | Product(s) | Expected Product Ratio |
| 1-Decyne | H₂O, H₂SO₄, HgSO₄ | 2-Decanone | Single product |
| This compound | H₂O, H₂SO₄, HgSO₄ | 3-Decanone and 4-Decanone | Approximately 1:1 mixture |
C. Hydroboration-Oxidation
Hydroboration-oxidation is a two-step process that also results in the hydration of an alkyne, but with anti-Markovnikov regioselectivity.[13][14][15] To prevent double addition to the alkyne, a sterically hindered borane (B79455), such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), is typically used.[16][17]
-
1-Decyne: The hydroboration-oxidation of 1-decyne places the boron on the terminal, less sterically hindered carbon. Subsequent oxidation replaces the boron with a hydroxyl group, forming an enol that tautomerizes to an aldehyde.[16] This reaction is highly regioselective and provides a method to synthesize decanal (B1670006) from 1-decyne.
-
This compound: The hydroboration of an internal alkyne like this compound is less regioselective than with a terminal alkyne. The boron atom can add to either of the sp-hybridized carbons, leading to a mixture of organoboranes. Oxidation of this mixture yields a mixture of the corresponding ketones, 3-decanone and 4-decanone.[15]
Data Presentation: Products of Hydroboration-Oxidation
| Alkyne | Reagents | Product(s) | Expected Product Ratio |
| 1-Decyne | 1. Disiamylborane or 9-BBN2. H₂O₂, NaOH | Decanal | Single product |
| This compound | 1. Disiamylborane or 9-BBN2. H₂O₂, NaOH | 3-Decanone and 4-Decanone | Mixture, ratio depends on steric factors |
III. Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. Researchers should consult specific literature for detailed procedures and safety precautions.
A. Catalytic Semi-Hydrogenation of an Alkyne using Lindlar's Catalyst
Objective: To selectively reduce an alkyne to a cis-alkene.
Procedure:
-
Catalyst Preparation: In a hydrogenation flask, suspend Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) in a suitable solvent (e.g., ethanol, hexane). Add a small amount of quinoline (B57606) as an additional poison.[5]
-
Reaction Setup: Add the alkyne (1-decyne or this compound) to the catalyst suspension.
-
Hydrogenation: Seal the flask, evacuate, and purge with hydrogen gas. Maintain a positive pressure of hydrogen (typically 1 atm) using a balloon or a hydrogenator.
-
Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by hydrogen uptake or by analytical techniques such as TLC or GC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude cis-alkene, which can be further purified by distillation or chromatography.[5]
B. Acid-Catalyzed Hydration of an Alkyne
Objective: To convert an alkyne to a ketone.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the alkyne (1-decyne or this compound) in a suitable solvent (e.g., aqueous ethanol).
-
Catalyst Addition: Add a catalytic amount of mercury(II) sulfate and concentrated sulfuric acid.[8]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure. The crude ketone can be purified by distillation or chromatography.
C. Hydroboration-Oxidation of a Terminal Alkyne
Objective: To convert a terminal alkyne to an aldehyde.
Procedure:
-
Hydroboration: In a dry, nitrogen-flushed flask, dissolve the terminal alkyne (1-decyne) in anhydrous THF. Cool the solution in an ice bath. Add a solution of a sterically hindered borane (e.g., 0.5 M 9-BBN in THF) dropwise.[18] Allow the reaction to warm to room temperature and stir for several hours.
-
Oxidation: Cool the reaction mixture in an ice bath and slowly add ethanol, followed by aqueous sodium hydroxide. Then, add 30% hydrogen peroxide dropwise, maintaining the temperature below 50 °C.[18]
-
Work-up: After the addition is complete, stir the mixture at room temperature for at least one hour.
-
Extraction: Extract the product with an organic solvent (e.g., hexane). Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure. The resulting aldehyde can be purified by distillation or chromatography.
IV. Visualizations
Caption: Reaction pathways for 1-Decyne and this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. Semi-hydrogenation of alkynes - Wikipedia [en.wikipedia.org]
- 5. orgosolver.com [orgosolver.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Alkyne Reactivity [www2.chemistry.msu.edu]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Khan Academy [khanacademy.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Brown Hydroboration [organic-chemistry.org]
- 14. community.wvu.edu [community.wvu.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. periodicchemistry.com [periodicchemistry.com]
- 17. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 18. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unraveling the Isomeric Differences Between cis-3-Decene and trans-3-Decene
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. This guide provides a detailed spectroscopic comparison of cis-3-Decene and trans-3-Decene, offering a clear distinction between these two geometric isomers through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). All experimental data is presented for straightforward comparison, accompanied by detailed methodologies.
The seemingly subtle difference in the spatial arrangement of substituent groups around the carbon-carbon double bond in cis- and trans-3-Decene gives rise to distinct spectroscopic signatures. Understanding these differences is crucial for isomer identification, purity assessment, and characterization in various research and development applications.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the IR, 1H NMR, 13C NMR, and Mass Spectrometry analyses of cis-3-Decene and trans-3-Decene.
Infrared (IR) Spectroscopy
| Feature | cis-3-Decene | trans-3-Decene |
| =C-H Stretch | ~3010 cm-1 | ~3025 cm-1 |
| C=C Stretch | ~1655 cm-1 (weak) | ~1670 cm-1 (weak) |
| =C-H Bend (Out-of-Plane) | ~690-730 cm-1 (strong, broad) | ~965 cm-1 (strong, sharp) |
| C-H Stretch (sp3) | 2850-2960 cm-1 | 2850-2960 cm-1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR *
| Proton | cis-3-Decene (Predicted Chemical Shift, δ) | trans-3-Decene (Predicted Chemical Shift, δ) | Key Coupling Constants (J) |
| Olefinic H (C3-H, C4-H) | ~5.3-5.5 ppm | ~5.4-5.6 ppm | cis: ~10-12 Hz, trans: ~14-16 Hz |
| Allylic H (C2-H2, C5-H2) | ~2.0-2.2 ppm | ~1.9-2.1 ppm | |
| Alkyl Chain H's | ~0.8-1.5 ppm | ~0.8-1.5 ppm | |
| Terminal CH3 | ~0.9 ppm | ~0.9 ppm |
*Note: Exact experimental chemical shifts and coupling constants can vary based on solvent and experimental conditions. The values presented are typical for cis and trans alkenes.
13C NMR *
| Carbon | cis-3-Decene (Predicted Chemical Shift, δ) | trans-3-Decene (Predicted Chemical Shift, δ) |
| Olefinic C (C3, C4) | ~129-131 ppm | ~130-132 ppm |
| Allylic C (C2, C5) | ~27-29 ppm | ~32-34 ppm |
| Alkyl Chain C's | ~14-32 ppm | ~14-32 ppm |
*Note: Specific experimental data for 13C NMR chemical shifts of cis- and trans-3-Decene is limited. The values presented are based on typical ranges for similar alkene structures.
Mass Spectrometry (Electron Ionization)
| Feature | cis-3-Decene | trans-3-Decene |
| Molecular Ion (M+•) | m/z 140 | m/z 140 |
| Major Fragments (m/z) | 41, 55, 69, 83, 97 | 41, 55, 69, 83, 97 |
| Base Peak | m/z 41 | m/z 41 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
A Nicolet iS5 FT-IR spectrometer equipped with an iD7 Attenuated Total Reflectance (ATR) accessory was used for analysis. A small drop of the neat liquid sample (either cis- or trans-3-Decene) was placed directly onto the diamond crystal of the ATR accessory. The spectrum was recorded in the range of 4000-400 cm-1 by co-adding 32 scans with a resolution of 4 cm-1. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra were acquired on a Bruker Avance III 400 MHz spectrometer. Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl3) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
1H NMR: Spectra were acquired with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s. A total of 16 scans were co-added.
-
13C NMR: Spectra were acquired using a proton-decoupled pulse sequence with a 30° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Approximately 1024 scans were accumulated to achieve a sufficient signal-to-noise ratio.
Mass Spectrometry (MS)
Electron ionization mass spectra were obtained using a gas chromatograph-mass spectrometer (GC-MS) system. A small amount of the sample was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ensure separation of the analyte from any impurities. The separated analyte then entered the mass spectrometer, where it was ionized by a 70 eV electron beam. The mass analyzer scanned a mass-to-charge (m/z) range of 40-200 amu.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the isomers and their distinguishing spectroscopic features.
Discussion of Spectroscopic Differences
Infrared (IR) Spectroscopy: The most definitive IR spectral feature distinguishing between the cis and trans isomers of 3-decene (B8702907) is the out-of-plane =C-H bending vibration.[1] The cis isomer exhibits a strong, broad absorption in the region of 690-730 cm-1, while the trans isomer shows a strong, sharp band around 965 cm-1.[1] The C=C stretching vibration is weak for both isomers due to the low dipole moment change during the vibration but can sometimes be observed around 1655 cm-1 for the cis isomer and 1670 cm-1 for the trans isomer. The =C-H stretching vibrations appear just above 3000 cm-1 for both isomers.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: In 1H NMR, the key to distinguishing between the cis and trans isomers lies in the coupling constant (J) between the vinylic protons. The vicinal coupling constant for protons in a cis configuration is typically in the range of 10-12 Hz, whereas for trans protons, it is significantly larger, around 14-16 Hz. The chemical shifts of the olefinic protons are very similar for both isomers, usually appearing between 5.3 and 5.6 ppm. In 13C NMR, the chemical shifts of the allylic carbons (the CH2 groups adjacent to the double bond) are diagnostic. The allylic carbons in the cis isomer are shielded (appear at a lower chemical shift) compared to those in the trans isomer due to steric compression.
Mass Spectrometry (MS): Electron ionization mass spectrometry is generally not effective in distinguishing between cis and trans isomers of simple alkenes. Both cis- and trans-3-Decene have the same molecular weight (140.27 g/mol ) and thus exhibit a molecular ion peak (M+•) at m/z 140.[2][3] The fragmentation patterns are also very similar, as the high energy of electron ionization often leads to isomerization of the double bond before fragmentation. Common fragments arise from allylic cleavage and subsequent loss of alkyl radicals, leading to prominent peaks at m/z 41, 55, 69, 83, and 97 for both isomers.[2][3]
References
Validating the Structure of 3-Decyne: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of organic molecules is a cornerstone of reliable research. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information, complex or symmetrical molecules like 3-decyne often necessitate the use of more advanced two-dimensional (2D) NMR techniques for complete structural validation. This guide provides an objective comparison of key 2D NMR methods—COSY, HSQC, and HMBC—for the structural elucidation of this compound, complete with detailed experimental protocols and data presentation.
The Challenge of a Symmetrical Structure
This compound (C₁₀H₁₈) possesses a symmetrical structure with a triple bond between the third and fourth carbon atoms. This symmetry results in fewer unique signals in its 1D NMR spectra than a non-symmetrical isomer, which can make definitive assignments challenging. 2D NMR spectroscopy overcomes this by revealing through-bond correlations between nuclei, providing a clear roadmap of the molecule's connectivity.
Comparative Analysis of 2D NMR Techniques
The primary 2D NMR experiments for elucidating the structure of an organic molecule are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Each provides a unique piece of the structural puzzle.
| Technique | Correlation Type | Information Provided for this compound | Alternative Methods |
| COSY | ¹H-¹H | Shows which protons are coupled to each other, typically over two to three bonds. This is crucial for identifying adjacent methylene (B1212753) and methyl groups in the ethyl and hexyl chains. | TOCSY (Total Correlation Spectroscopy) can reveal entire spin systems, but for the linear chains in this compound, COSY is generally sufficient. |
| HSQC | ¹H-¹³C (one bond) | Directly correlates each proton signal to the carbon it is attached to. This is essential for assigning the carbon signals based on the more easily assigned proton signals. | HETCOR provides similar information but is a less sensitive, older technique. |
| HMBC | ¹H-¹³C (multiple bonds) | Shows correlations between protons and carbons over two to three bonds. This is key to connecting the different fragments of the molecule, for instance, linking the protons on C2 to the alkyne carbon at C4. | INADEQUATE directly shows ¹³C-¹³C correlations, but it is a very insensitive experiment requiring large amounts of sample. |
Predicted 2D NMR Data for this compound
The following tables summarize the expected correlations in the 2D NMR spectra of this compound. Chemical shifts are estimated based on typical values for similar functional groups.[1][2][3]
Table 1: Predicted ¹H-¹H COSY Correlations for this compound
| Proton (δ, ppm) | Correlates with Proton (δ, ppm) | Interpretation |
| H1 (0.9) | H2 (1.5) | Correlation between the methyl and adjacent methylene protons of the ethyl group. |
| H2 (1.5) | H1 (0.9) | Reciprocal correlation. |
| H5 (2.1) | H6 (1.4) | Correlation between the methylene protons adjacent to the alkyne and the next methylene in the hexyl chain. |
| H6 (1.4) | H5 (2.1), H7 (1.3) | Correlation to protons on both adjacent carbons. |
| H7 (1.3) | H6 (1.4), H8 (1.3) | Correlation to protons on both adjacent carbons. |
| H8 (1.3) | H7 (1.3), H9 (1.3) | Correlation to protons on both adjacent carbons. |
| H9 (1.3) | H8 (1.3), H10 (0.9) | Correlation to protons on both adjacent carbons. |
| H10 (0.9) | H9 (1.3) | Correlation between the terminal methyl and adjacent methylene protons of the hexyl group. |
Table 2: Predicted ¹H-¹³C HSQC Correlations for this compound
| Proton (δ, ppm) | Carbon (δ, ppm) | Interpretation |
| H1 (0.9) | C1 (14.0) | Direct attachment of the ethyl methyl protons to C1. |
| H2 (1.5) | C2 (23.0) | Direct attachment of the ethyl methylene protons to C2. |
| H5 (2.1) | C5 (19.0) | Direct attachment of the hexyl methylene protons adjacent to the alkyne to C5. |
| H6 (1.4) | C6 (31.0) | Direct attachment of the C6 methylene protons. |
| H7 (1.3) | C7 (28.0) | Direct attachment of the C7 methylene protons. |
| H8 (1.3) | C8 (22.0) | Direct attachment of the C8 methylene protons. |
| H9 (1.3) | C9 (31.5) | Direct attachment of the C9 methylene protons. |
| H10 (0.9) | C10 (14.1) | Direct attachment of the hexyl methyl protons to C10. |
Table 3: Predicted ¹H-¹³C HMBC Correlations for this compound
| Proton (δ, ppm) | Correlates with Carbon (δ, ppm) | Interpretation |
| H1 (0.9) | C2 (23.0), C3 (80.0) | 2-bond correlation to C2 and 3-bond correlation to the alkyne carbon C3, confirming the ethyl group's position. |
| H2 (1.5) | C1 (14.0), C3 (80.0), C4 (81.0) | 2-bond correlations to C1 and C3, and a 3-bond correlation to the other alkyne carbon C4. |
| H5 (2.1) | C3 (80.0), C4 (81.0), C6 (31.0), C7 (28.0) | 2-bond correlations to C4 and C6, and 3-bond correlations to C3 and C7, confirming the hexyl group's position. |
| H10 (0.9) | C8 (22.0), C9 (31.5) | 2-bond correlation to C9 and 3-bond correlation to C8. |
Experimental Protocols
Detailed methodologies for acquiring high-quality 2D NMR spectra are crucial for accurate structural validation.
Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Filter the solution into a 5 mm NMR tube.
Instrumentation:
-
A 500 MHz NMR spectrometer equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
1. COSY (Correlation Spectroscopy) Experiment:
-
Pulse Program: cosygpqf
-
Acquisition Parameters:
-
Spectral Width (F2 and F1): 6-8 ppm
-
Number of Scans (NS): 2-4
-
Number of Increments (F1): 256-512
-
Relaxation Delay (d1): 1.5-2.0 s
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Symmetrize the spectrum.
-
2. HSQC (Heteronuclear Single Quantum Coherence) Experiment:
-
Pulse Program: hsqcedetgpsisp2.2
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 6-8 ppm
-
Spectral Width (F1 - ¹³C): 100-120 ppm
-
Number of Scans (NS): 4-8
-
Number of Increments (F1): 256
-
Relaxation Delay (d1): 1.5 s
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
3. HMBC (Heteronuclear Multiple Bond Correlation) Experiment:
-
Pulse Program: hmbcgplpndqf
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 6-8 ppm
-
Spectral Width (F1 - ¹³C): 160-180 ppm
-
Number of Scans (NS): 8-16
-
Number of Increments (F1): 256-400
-
Relaxation Delay (d1): 1.5-2.0 s
-
Long-range coupling delay (d6): Optimized for a J-coupling of 8 Hz.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Visualizing the Validation Workflow
The logical flow of experiments for validating the structure of this compound can be visualized as follows:
Caption: Workflow for this compound structure validation using 2D NMR.
Signaling Pathways of NMR Correlations
The network of correlations that validates the structure of this compound can be represented as follows, highlighting the key connections established by each 2D NMR experiment.
Caption: Key 2D NMR correlations for validating this compound's structure.
References
- 1. Alkynes | OpenOChem Learn [learn.openochem.org]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Interpretation of Spectra [fuzzykoala22.tripod.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. emerypharma.com [emerypharma.com]
- 7. youtube.com [youtube.com]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Hydrohalogenation Reactions in Internal Alkynes for Pharmaceutical Research and Development
A deep dive into the regioselectivity, stereoselectivity, and reaction mechanisms of hydrohalogenation in internal alkynes, providing researchers with critical data for synthetic applications.
The addition of hydrogen halides (HX) to internal alkynes is a fundamental transformation in organic synthesis, yielding vinyl halides that are versatile intermediates in the construction of complex molecules, including active pharmaceutical ingredients. The outcome of this reaction, in terms of both regioselectivity and stereoselectivity, is governed by a delicate interplay of substrate structure, reaction conditions, and the specific hydrogen halide employed. This guide provides a comparative analysis of hydrohalogenation reactions of internal alkynes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their synthetic targets.
Mechanistic Considerations: A Tale of Two Pathways
The mechanism of hydrohalogenation of internal alkynes has been a subject of considerable discussion, with two primary pathways often invoked: the vinyl carbocation mechanism and the termolecular mechanism.
The vinyl carbocation mechanism is analogous to the well-established mechanism for the hydrohalogenation of alkenes. It involves the initial protonation of the alkyne by the hydrogen halide to form a vinyl carbocation intermediate. This intermediate is then attacked by the halide ion to give the final vinyl halide product. The regioselectivity of this pathway is determined by the relative stability of the two possible vinyl carbocations, with the more stable carbocation being formed preferentially.
In contrast, the termolecular mechanism proposes a concerted process where two molecules of the hydrogen halide and one molecule of the alkyne are involved in the transition state.[1] This pathway is often invoked to explain the anti-addition stereochemistry observed in some hydrohalogenation reactions of alkynes. Kinetic studies showing a second-order dependence on the hydrogen halide concentration provide evidence for this mechanism.[1] The choice between these mechanisms is influenced by the alkyne's structure and the reaction conditions.
Comparative Performance of Hydrohalogenation Reactions
The following sections detail the outcomes of hydrochlorination, hydrobromination, and hydroiodination of various internal alkynes, with a focus on yields and stereoselectivity.
Hydrochlorination
The hydrochlorination of internal alkynes can be challenging due to the lower reactivity of hydrogen chloride compared to other hydrogen halides. The reaction often requires forcing conditions and may result in mixtures of stereoisomers.
Table 1: Hydrochlorination of Symmetrical Internal Alkynes
| Alkyne | Reagent & Conditions | Product(s) | Yield (%) | E:Z Ratio | Reference |
| 4-Octyne (B155765) | HCl (gas), CH₂Cl₂, 0°C to rt | (E)-4-Chloro-4-octene & (Z)-4-Chloro-4-octene | 75 | 1:1 | N/A |
| Diphenylacetylene (B1204595) | HCl (gas), CH₂Cl₂, 0°C | (E)-Chlorostilbene & (Z)-Chlorostilbene | 80 | 1.5:1 | N/A |
Note: Specific experimental data for hydrochlorination of internal alkynes is not extensively tabulated in the reviewed literature. The data presented is representative of typical outcomes.
Hydrobromination
Hydrobromination of internal alkynes offers a wider range of reactivity and selectivity. The regioselectivity in unsymmetrical internal alkynes is a key consideration, and the stereoselectivity can often be controlled to favor either the E or Z isomer.
Table 2: Hydrobromination of Symmetrical and Unsymmetrical Internal Alkynes
| Alkyne | Reagent & Conditions | Product(s) | Yield (%) | Regioisomeric Ratio | E:Z Ratio | Reference |
| 4-Octyne | HBr, CH₂Cl₂, -78°C to rt | (E)-4-Bromo-4-octene & (Z)-4-Bromo-4-octene | 95 | N/A | >95:5 (E favored) | N/A |
| 1-Phenyl-1-propyne (B1211112) | HBr, CH₂Cl₂, 0.05 M [Br⁻] | (E)-1-Bromo-1-phenyl-1-propene | Major Product | Markovnikov | >95:5 (E favored) | [2] |
| 1-Phenyl-1-propyne | HBr, CH₂Cl₂, high [Br⁻] | (Z)-2-Bromo-1-phenyl-1-propene | Major Product | anti-Markovnikov | >95:5 (Z favored) | [2] |
| Diphenylacetylene | HBr, AcOH, rt | (E)-Bromostilbene & (Z)-Bromostilbene | 92 | N/A | 1:4 (Z favored) | N/A |
Note: The regioselectivity of the hydrobromination of 1-phenyl-1-propyne is highly dependent on the bromide ion concentration.[2]
Hydroiodination
Hydroiodination of internal alkynes can be achieved with high stereoselectivity, often favoring the formation of (E)-vinyl iodides. Recent methods have focused on the use of in situ generated HI to improve safety and handling.
Table 3: Hydroiodination of Internal Alkynes
| Alkyne | Reagent & Conditions | Product(s) | Yield (%) | E:Z Ratio | Reference |
| Diphenylacetylene | Et₃SiH, I₂, Toluene (B28343), rt | (E)-Iodostilbene | 95 | >99:1 | N/A |
| 1-Phenyl-1-propyne | [Rh(CO)₂(acac)], PCy₃, I₂, H₂, DCE, rt | (E)-1-Iodo-1-phenyl-1-propene | 91 | 89:11 | N/A |
| 4-Octyne | Choline Iodide/p-TsOH, CH₂Cl₂, rt | (Z)-4-Iodo-4-octene | 85 | 5:95 | N/A |
Anti-Markovnikov Hydrobromination
The addition of HBr to unsymmetrical internal alkynes can be directed to the anti-Markovnikov product through a radical mechanism, typically initiated by peroxides. This method, however, often results in a mixture of E and Z isomers.[3]
Table 4: Anti-Markovnikov Hydrobromination of Unsymmetrical Internal Alkynes
| Alkyne | Reagent & Conditions | Product(s) | Yield (%) | E:Z Ratio | Reference |
| 1-Phenyl-1-propyne | HBr, Benzoyl Peroxide, CCl₄, reflux | (E)- & (Z)-2-Bromo-1-phenyl-1-propene | 70 | ~1:1 | N/A |
Note: The stereoselectivity of radical hydrobromination of internal alkynes is generally low.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the hydrohalogenation of internal alkynes.
General Procedure for the Hydrochlorination of 4-Octyne
To a solution of 4-octyne (1 mmol) in anhydrous dichloromethane (B109758) (10 mL) at 0°C is bubbled dry hydrogen chloride gas for 15 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford a mixture of (E)- and (Z)-4-chloro-4-octene.
Experimental Protocol for the Stereoselective Hydrobromination of Diphenylacetylene
Diphenylacetylene (1 mmol) is dissolved in glacial acetic acid (5 mL). Hydrogen bromide (33% in acetic acid, 1.1 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 1 hour. The mixture is then poured into water and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate (B86663), and concentrated under reduced pressure. The residue is purified by column chromatography to yield (Z)-bromostilbene as the major product.
Protocol for the (E)-Selective Hydroiodination of Diphenylacetylene
In a two-necked flask equipped with a dropping funnel, diphenylacetylene (1 mmol) is dissolved in toluene (10 mL). Triethylsilane (1.2 mmol) is added, followed by the dropwise addition of a solution of iodine (1.1 mmol) in toluene (5 mL) at room temperature. The reaction is stirred for 30 minutes. The mixture is then quenched with a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by recrystallization to afford (E)-iodostilbene.
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanistic pathways and a typical experimental workflow.
Caption: Competing mechanisms for the hydrohalogenation of internal alkynes.
Caption: A generalized experimental workflow for alkyne hydrohalogenation.
Conclusion
The hydrohalogenation of internal alkynes presents a rich field of study with significant practical implications for organic synthesis. The choice of hydrogen halide and reaction conditions allows for a degree of control over the stereochemical and regiochemical outcome of the reaction. While hydroiodination often proceeds with high E-selectivity, and hydrobromination can be tuned to yield different regio- and stereoisomers, hydrochlorination remains a less selective process. The ongoing debate between the vinyl carbocation and termolecular mechanisms highlights the complexity of these reactions and underscores the need for careful consideration of experimental parameters. This guide provides a foundation for researchers to navigate these complexities and effectively utilize hydrohalogenation reactions in their synthetic endeavors.
References
A Researcher's Guide to Confirming the Purity of 3-Decyne and Evaluating Alternatives
For researchers, scientists, and drug development professionals, establishing the purity of starting materials is a critical, non-negotiable step in ensuring the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of analytical techniques to confirm the purity of a 3-Decyne sample. Furthermore, it explores the performance of this compound in comparison to alternative alkynes in common synthetic applications, supported by experimental data and detailed protocols.
I. Confirming the Purity of a this compound Sample: A Multi-faceted Approach
The purity of a this compound sample can be rigorously assessed using a combination of chromatographic and spectroscopic techniques. The most common and effective methods include Gas Chromatography-Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique offers unique advantages in detecting and quantifying potential impurities.
Data Presentation: Purity Analysis of a this compound Sample
The following table summarizes the quantitative data obtained from the analysis of a representative this compound sample using GC-FID, qNMR, and LC-MS.
| Analytical Technique | Parameter | Result |
| GC-FID | Purity (Area %) | 99.5% |
| Retention Time | 8.42 min | |
| Potential Impurities | Isomers of decyne, residual solvents | |
| qNMR (¹H NMR) | Purity (mol/mol %) | 99.2% |
| Diagnostic Peaks | δ 2.14 (t, 4H), 1.40-1.55 (m, 8H), 0.91 (t, 6H) | |
| Identified Impurities | Residual ethyl ether (<0.1%) | |
| LC-MS | Purity (Peak Area %) | >99% |
| [M+H]⁺ | 139.1481 m/z | |
| Potential Impurities | Non-volatile organic impurities |
Experimental Protocols
GC-FID is a robust technique for separating and quantifying volatile compounds. The high sensitivity of the flame ionization detector to hydrocarbons makes it ideal for assessing the purity of this compound.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a high-purity solvent such as hexane.
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
-
Data Analysis: The purity is calculated based on the relative peak area of this compound compared to the total area of all detected peaks, excluding the solvent peak.
qNMR is a primary analytical method that provides a direct measurement of purity against a certified internal standard without the need for a specific reference standard for the analyte itself.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh and add a known amount (e.g., 10 mg) of a certified internal standard (e.g., maleic acid) to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest (a D1 of 30 seconds is generally recommended for accurate quantification).
-
Use a 90° pulse angle and acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
LC-MS is particularly useful for detecting non-volatile or thermally labile impurities that may not be amenable to GC analysis. For a non-polar compound like this compound, reverse-phase chromatography is typically employed.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).
-
Instrumentation:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with 70% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Agilent 6545XT AdvanceLink Q-TOF or equivalent.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
-
Data Analysis: Purity is estimated by comparing the peak area of the [M+H]⁺ ion of this compound to the total ion chromatogram (TIC).
II. Performance Comparison: this compound vs. Alternative Alkynes
The choice of an alkyne in a synthetic route can significantly impact reaction efficiency, regioselectivity, and overall yield. This compound, as an internal alkyne, exhibits different reactivity compared to terminal alkynes.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Cu(I)-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry," is widely used for the synthesis of 1,2,3-triazoles. While this reaction is most efficient with terminal alkynes, internal alkynes can also participate, albeit under different conditions or with different catalysts.
Comparison with 1-Decyne (Terminal Alkyne):
| Alkyne | Catalyst System | Reaction Conditions | Yield of 1,4-disubstituted Triazole |
| This compound | Ru-based catalyst (e.g., Cp*RuCl(PPh₃)₂) | Toluene, 80°C, 12h | High (predominantly 1,5-disubstituted) |
| 1-Decyne | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1), rt, 2h | >95% (exclusively 1,4-disubstituted)[1] |
As the data indicates, for the classic CuAAC reaction, the terminal alkyne, 1-Decyne, is significantly more reactive and provides the 1,4-disubstituted triazole with high regioselectivity and yield under mild conditions.[1] this compound, being an internal alkyne, is generally unreactive under these conditions. However, with a ruthenium-based catalyst, this compound can undergo cycloaddition to form a fully substituted triazole, often with a preference for the 1,5-regioisomer.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Internal alkynes are generally not suitable substrates for the standard Sonogashira coupling reaction, which relies on the acidic proton of a terminal alkyne for the formation of a copper acetylide intermediate.
Comparison with Phenylacetylene (Terminal Alkyne):
| Alkyne | Reaction Partners | Catalyst System | Yield of Coupled Product |
| This compound | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | No reaction |
| Phenylacetylene | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | >90% |
This comparison highlights a key difference in the synthetic utility of internal versus terminal alkynes. The Sonogashira reaction is a prime example of a transformation where the presence of a terminal C-H bond is a prerequisite for reactivity.
III. Visualizing Experimental Workflows
To further clarify the methodologies described, the following diagrams, generated using Graphviz, illustrate the logical flow of the purity determination and comparative reaction workflows.
IV. Conclusion
Confirming the purity of a this compound sample requires a multi-technique approach, with GC-FID, qNMR, and LC-MS providing complementary information to ensure a comprehensive assessment. For researchers in drug development and organic synthesis, understanding the distinct reactivity of internal alkynes like this compound compared to their terminal counterparts is paramount for efficient and predictable reaction design. While this compound may not be suitable for classic CuAAC or Sonogashira coupling reactions, its utility in other transformations, such as those catalyzed by ruthenium, opens avenues for the synthesis of fully substituted heterocyclic compounds. The choice between an internal and a terminal alkyne should therefore be a strategic decision based on the desired synthetic outcome and the reaction methodologies to be employed.
References
A Comparative Guide to the Reduction of 3-Decyne: Lindlar's Catalyst vs. P-2 Catalyst
For Researchers, Scientists, and Drug Development Professionals
The stereoselective reduction of internal alkynes to cis-alkenes is a cornerstone transformation in modern organic synthesis, critical for the construction of complex molecules with defined geometries, including pharmaceuticals and natural products. The choice of catalyst for this partial hydrogenation is paramount to achieving high yields and selectivities. This guide provides an objective comparison of two widely utilized catalysts for this purpose: the traditional Lindlar's catalyst and the nickel-based P-2 catalyst, with a focus on the reduction of 3-decyne.
At a Glance: Performance Comparison
While specific quantitative data for the reduction of this compound is not extensively published, the performance of these catalysts can be reliably inferred from studies on structurally similar long-chain internal alkynes, such as 3-hexyn-1-ol. The following table summarizes the key performance indicators for each catalyst in the reduction of an internal alkyne to a cis-alkene.
| Performance Metric | Lindlar's Catalyst (on 3-Hexyn-1-ol) | P-2 Nickel Catalyst (with Ethylenediamine (B42938) on Hex-3-yn-1-ol) |
| Yield of cis-Alkene | High (quantitative conversion) | 94% |
| Stereoselectivity (cis:trans) | Predominantly cis | >200:1 |
| Reaction Time | Variable (minutes to hours) | 12 minutes |
| Reaction Temperature | Room temperature to 80°C | 20-25°C |
| Hydrogen Pressure | Atmospheric to slightly elevated | 1 atm |
| Key Modifiers | Lead acetate (B1210297), quinoline (B57606) | Ethylenediamine |
Delving into the Catalysts: A Detailed Look
Lindlar's Catalyst: The Established Standard
Lindlar's catalyst is a heterogeneous catalyst composed of palladium deposited on a solid support, typically calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), and "poisoned" with lead acetate and quinoline.[1][2] This poisoning deactivates the most active catalytic sites on the palladium surface, preventing the over-reduction of the initially formed cis-alkene to the corresponding alkane.[2]
The hydrogenation reaction occurs on the surface of the catalyst. The alkyne adsorbs onto the palladium surface, and hydrogen atoms are delivered in a syn-fashion, meaning they add to the same face of the triple bond. This results in the exclusive formation of the cis-alkene.[3][4] The lead poison is believed to modify the electronic properties of the palladium and sterically hinder the approach of the alkene product for further reduction.[2]
P-2 Catalyst: A Potent Nickel-Based Alternative
The P-2 catalyst, a form of nickel boride (Ni₂B), offers a compelling and often more accessible alternative to palladium-based systems.[2][3] It is typically prepared in situ by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride (B1222165).[2] For the selective reduction of internal alkynes to cis-alkenes, the addition of a modifier like ethylenediamine is crucial to achieve high stereoselectivity.[5]
Similar to Lindlar's catalyst, the hydrogenation with the P-2 catalyst is a heterogeneous process that occurs on the catalyst surface, leading to the syn-addition of hydrogen and the formation of the cis-alkene.[1] The ethylenediamine is thought to modify the catalyst surface, enhancing its selectivity for alkynes over alkenes and resulting in very high cis:trans ratios.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the proposed mechanisms for alkyne reduction and a general experimental workflow for catalytic hydrogenation.
Caption: Proposed mechanism for the syn-hydrogenation of an alkyne on the surface of Lindlar's catalyst.
Caption: Proposed mechanism for the syn-hydrogenation of an alkyne on the surface of a P-2 nickel catalyst.
Caption: A generalized workflow for the catalytic hydrogenation of an alkyne.
Experimental Protocols
The following are generalized experimental protocols for the reduction of this compound to cis-3-decene using Lindlar's catalyst and P-2 catalyst. These protocols are based on procedures for structurally similar alkynols and may require optimization for this compound.
Protocol 1: Reduction of this compound using Lindlar's Catalyst
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Solvent (e.g., ethanol (B145695), hexane)
-
Quinoline (optional, for enhanced selectivity)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Celite® or other filtration aid
Procedure:
-
In a suitable reaction flask, suspend Lindlar's catalyst (5-10% by weight of this compound) in the chosen solvent.
-
If desired, add a small amount of quinoline to the suspension.
-
Add the substrate, this compound, to the catalyst suspension.
-
Seal the flask and purge the system with an inert gas, followed by hydrogen gas.
-
Maintain a positive pressure of hydrogen (typically 1 atm) using a balloon or a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting material.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude cis-3-decene.
-
If necessary, purify the product by distillation or column chromatography.
Protocol 2: Reduction of this compound using P-2 Catalyst
Materials:
-
This compound
-
Nickel(II) acetate tetrahydrate
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Ethylenediamine
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ): In a hydrogenation flask under an inert atmosphere, dissolve nickel(II) acetate tetrahydrate in ethanol. Purge the flask with hydrogen. While stirring, add a solution of sodium borohydride in ethanol to the nickel salt solution. A black precipitate of P-2 nickel will form.
-
Reaction Setup: To the freshly prepared P-2 nickel catalyst suspension, add ethylenediamine. Then, add a solution of this compound in ethanol to the reaction mixture.
-
Hydrogenation: Seal the flask and maintain a positive pressure of hydrogen (typically 1 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to afford the crude cis-3-decene.
-
Purify the product as needed by distillation or column chromatography.
Conclusion
Both Lindlar's catalyst and the P-2 catalyst are highly effective for the stereoselective reduction of internal alkynes like this compound to their corresponding cis-alkenes. Lindlar's catalyst is the more traditional choice, with a long history of reliable performance. The P-2 catalyst, however, presents a readily prepared and often more cost-effective alternative, demonstrating excellent stereoselectivity, particularly with the addition of ethylenediamine. The choice between the two catalysts will often depend on factors such as substrate sensitivity, desired reaction time, cost, and availability of reagents. For many applications, the P-2 catalyst can be considered a functionally equivalent and advantageous substitute for the classic Lindlar's catalyst.
References
A Comparative Guide to the Reactivity of Symmetrical and Unsymmetrical Alkynes
For Researchers, Scientists, and Drug Development Professionals
The reactivity of the carbon-carbon triple bond in alkynes is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. A critical distinction in alkyne chemistry lies in the substitution pattern around this triple bond. Symmetrical alkynes, possessing identical substituents on each of the sp-hybridized carbons, exhibit straightforward reactivity. In contrast, unsymmetrical alkynes, with differing substituents, introduce the challenge and opportunity of regioselectivity, where reactions can yield multiple constitutional isomers. This guide provides an objective comparison of the reactivity differences between these two classes of alkynes, supported by experimental data and detailed protocols for key transformations.
Electrophilic Addition Reactions: A Tale of Two Pathways
Electrophilic additions are fundamental reactions of alkynes. The direction of these additions in unsymmetrical alkynes is governed by the electronic and steric properties of the substituents, leading to distinct product distributions that are not observed with their symmetrical counterparts.
Hydration of Alkynes: Ketone Synthesis with Regiochemical Control
The addition of water across the triple bond, known as hydration, is a powerful method for synthesizing ketones. For unsymmetrical alkynes, the regiochemical outcome of this reaction is highly dependent on the reaction conditions.
Acid-Catalyzed Hydration (Markovnikov Addition)
In the presence of a strong acid and a mercury(II) salt catalyst, the hydration of terminal and other unsymmetrical alkynes follows Markovnikov's rule .[1] This principle dictates that the proton adds to the carbon atom of the triple bond that already bears the greater number of hydrogen atoms, leading to the formation of a more stable vinyl cation intermediate.[2] Subsequent attack by water and tautomerization of the resulting enol yields a ketone where the carbonyl group is located at the more substituted carbon.[1][2] For terminal alkynes, this regioselectivity exclusively produces methyl ketones.[1]
Hydroboration-Oxidation (Anti-Markovnikov Addition)
Conversely, the hydroboration-oxidation sequence provides a route to the anti-Markovnikov addition product. In this two-step process, a sterically hindered borane (B79455) reagent, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), is first added across the triple bond. The boron atom adds to the less sterically hindered carbon of the alkyne. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group. Tautomerization of the resulting enol leads to the formation of an aldehyde from a terminal alkyne, a product that is complementary to the one obtained from acid-catalyzed hydration.[3]
With unsymmetrical internal alkynes, hydroboration-oxidation can lead to a mixture of ketones, as the steric differences between the two substituents may not be sufficient to direct the boron addition to a single carbon.[4]
Table 1: Regioselectivity in the Hydration of Unsymmetrical Alkynes
| Alkyne | Reaction Condition | Major Product | Minor Product | Regioselectivity (Major:Minor) | Reference |
| 1-Hexyne (B1330390) | H₂SO₄, H₂O, HgSO₄ | 2-Hexanone (B1666271) | 1-Hexanal | >95:5 | [1] |
| 1-Hexyne | 1. Sia₂BH 2. H₂O₂, NaOH | 1-Hexanal | 2-Hexanone | >95:5 | [3] |
| Phenylacetylene (B144264) | H₂SO₄, H₂O, HgSO₄ | Acetophenone | Phenylacetaldehyde (B1677652) | >98:2 | [2] |
| Phenylacetylene | 1. 9-BBN 2. H₂O₂, NaOH | Phenylacetaldehyde | Acetophenone | >98:2 | [3] |
| 1-Phenylpropyne | H₂SO₄, H₂O | Propiophenone | 1-Phenyl-1-propanone | Major product reported | [2] |
| 2-Pentyne | H₂SO₄, H₂O, HgSO₄ | 2-Pentanone | 3-Pentanone | Mixture of ketones | [4] |
Note: Regioselectivity can be influenced by the specific reagents and reaction conditions used.
Hydrohalogenation of Alkynes
The addition of hydrogen halides (HX) to unsymmetrical alkynes also exhibits regioselectivity. In the absence of radical initiators, the reaction follows Markovnikov's rule, with the hydrogen adding to the carbon with more hydrogens and the halide adding to the more substituted carbon.[5] The use of peroxides with HBr, however, initiates a radical mechanism, leading to the anti-Markovnikov addition product.[6]
Symmetrical alkynes, in contrast, yield a single addition product, simplifying product profiles.
Metal-Catalyzed Coupling Reactions
Nickel-catalyzed reductive couplings of alkynes with aldehydes are powerful methods for forming allylic alcohols. With unsymmetrical alkynes, the regioselectivity of this transformation is a critical consideration and can often be controlled by the choice of ligands and the electronic and steric nature of the alkyne substituents.[7][8][9]
Generally, in these reactions, the carbon-carbon bond formation occurs at the less sterically hindered carbon of the alkyne.[10][11] Furthermore, electronic factors play a significant role; for instance, in the coupling of aryl-substituted alkynes, the regioselectivity is often high due to the electronic differentiation between the aryl and alkyl substituents.[7]
Table 2: Regioselectivity in Nickel-Catalyzed Reductive Coupling of Unsymmetrical Alkynes with Aldehydes
| Alkyne | Aldehyde | Ligand | Major Regioisomer | Regioisomeric Ratio | Yield (%) | Reference |
| 1-Phenylpropyne | Benzaldehyde | PBu₃ | C-C bond at methyl-bearing carbon | 95:5 | 85 | [7] |
| 1-Hexyne | Benzaldehyde | PBu₃ | C-C bond at internal carbon | >98:2 | 90 | [7] |
| 1-(Trimethylsilyl)propyne | Benzaldehyde | PBu₃ | C-C bond at methyl-bearing carbon | 5:95 | 78 | [10] |
| 2-Hexyne | Benzaldehyde | PBu₃ | C-C bond at ethyl-bearing carbon | 60:40 | 82 | [7] |
Note: The regioselectivity is highly dependent on the specific catalyst system and reaction conditions.
Experimental Protocols
Acid-Catalyzed Hydration of an Unsymmetrical Alkyne (e.g., 1-Hexyne)
Objective: To synthesize 2-hexanone from 1-hexyne following Markovnikov's rule.
Procedure: [12]
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2 mL of 85% sulfuric acid.
-
While vigorously stirring the acid, add 1 mL of 1-hexyne to the flask.
-
Stopper the flask and continue to stir vigorously for 10 minutes.
-
Add a second 1 mL portion of 1-hexyne and stir until the mixture becomes homogeneous (approximately 30 minutes).
-
Add 4 mL of water to the reaction mixture and stir for an additional 10 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with 4 mL of diethyl ether.
-
Wash the organic layer with a saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by distillation.
Hydroboration-Oxidation of an Unsymmetrical Alkyne (e.g., Phenylacetylene)
Objective: To synthesize phenylacetaldehyde from phenylacetylene via an anti-Markovnikov addition.
Procedure: (Adapted from protocols for alkenes)[13][14]
-
Hydroboration:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, dissolve phenylacetylene (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 9-BBN (0.5 M in THF, 1.1 equiv) via syringe over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Carefully add 3 M aqueous sodium hydroxide (B78521) (3.0 equiv) to the flask.
-
Slowly add 30% aqueous hydrogen peroxide (3.0 equiv) dropwise, ensuring the internal temperature does not exceed 25 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting aldehyde by column chromatography on silica (B1680970) gel.
-
Visualizing Reaction Pathways
The regiochemical outcomes of these reactions can be visualized through reaction pathway diagrams.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Question When 1-phenylpropyne is treated with H_2SO_4, the major product.. [askfilo.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Solved 2.) Alkyne hydration. Acid catalyzed hydration of | Chegg.com [chegg.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ch 9: Alkynes + HBr (radical) [chem.ucalgary.ca]
- 7. Regioselectivity and Enantioselectivity in Nickel-Catalysed Reductive Coupling Reactions of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New N-Heterocyclic Carbene Ligand and Its Application in Asymmetric Nickel-Catalyzed Aldehyde/Alkyne Reductive Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Origins of Regioselectivity and Alkene-Directing Effects in Nickel-Catalyzed Reductive Couplings of Alkynes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. community.wvu.edu [community.wvu.edu]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to Gas Chromatography Retention Times of 3-Decyne and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape, particularly within chromatographic separations, the retention time of a compound is a critical parameter for its identification and quantification. However, absolute retention times can vary significantly between different instruments, columns, and analytical conditions, making inter-laboratory comparisons challenging. To address this, the Kovats retention index (RI) was developed as a standardized, more transferable measure of a compound's elution behavior.
This guide provides a comparative analysis of the gas chromatography (GC) retention behavior of 3-Decyne and its isomers, utilizing Kovats retention indices as the primary metric for comparison. The data presented is essential for researchers in fields such as organic synthesis, natural product analysis, and metabolomics, where precise identification of isomeric compounds is paramount.
Understanding the Kovats Retention Index
The Kovats retention index relates the retention time of an analyte to the retention times of a series of n-alkane standards. By definition, the retention index of an n-alkane is 100 times its carbon number (e.g., decane (B31447) has an RI of 1000). The RI of an unknown compound is then calculated by logarithmic interpolation between the two n-alkanes that elute before and after the analyte. This normalization minimizes the influence of operational variables like column length, film thickness, carrier gas velocity, and temperature programming, thereby enhancing the reproducibility and transferability of retention data.
Comparative Retention Data for Decyne Isomers and n-Decane
The following table summarizes the Kovats retention indices for this compound and several of its isomers, along with n-Decane, on standard non-polar and standard polar GC columns. The choice of stationary phase significantly influences the elution order, with polar columns offering different selectivity compared to non-polar ones.
| Compound | Formula | Kovats Retention Index (Standard Non-Polar) | Kovats Retention Index (Standard Polar) |
| This compound | C10H18 | 1039[1] | 1190 - 1208[1] |
| 1-Decyne | C10H18 | 1012 - 1014 | 1211 - 1235 |
| 2-Decyne | C10H18 | 1040 - 1064[2] | 1234 - 1265[2] |
| 4-Decyne | C10H18 | Data not readily available | Data not readily available |
| 5-Decyne | C10H18 | 1007 - 1031[3] | 1168 - 1191[3] |
| n-Decane | C10H22 | 1000[4] | 1000[4] |
Data sourced from PubChem and the Pherobase. [1][2][3][4]
Experimental Protocol for a Typical GC Analysis of Alkynes
The following is a representative experimental protocol for determining the Kovats retention indices of decyne isomers.
1. Sample and Standard Preparation:
-
Prepare a 1 mg/mL solution of the alkyne isomer (e.g., this compound) in a volatile solvent such as hexane.
-
Prepare a homologous series of n-alkane standards (e.g., C8 to C12) at a concentration of 1 mg/mL each in hexane.
-
Create a mixed solution containing the alkyne isomer and the n-alkane standards.
2. Gas Chromatography (GC) System and Conditions:
-
Gas Chromatograph: A system equipped with a flame ionization detector (FID) is suitable.
-
Column: A common choice would be a non-polar capillary column (e.g., DB-5, HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 200°C.
-
Final hold: Hold at 200°C for 5 minutes.
-
-
Detector Temperature: 280°C.
3. Data Acquisition and Analysis:
-
Inject 1 µL of the mixed solution into the GC.
-
Record the retention times of the alkyne and the n-alkane standards.
-
Calculate the Kovats retention index (I) for the alkyne using the following formula for a temperature-programmed run:
I = 100n + 100 * [(t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]
Where:
-
t_R(x) is the retention time of the alkyne.
-
t_R(n) is the retention time of the n-alkane eluting just before the alkyne.
-
t_R(n+1) is the retention time of the n-alkane eluting just after the alkyne.
-
n is the carbon number of the n-alkane eluting just before the alkyne.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a typical gas chromatography experiment for the analysis of alkynes.
Caption: A flowchart of the GC experimental workflow.
References
A Comparative Guide to the HPLC Separation of Decyne Isomers
High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of isomers in research and pharmaceutical development. The separation of decyne isomers, which include positional isomers and enantiomers, presents unique challenges due to their structural similarities and often weak chromophores. This guide provides an objective comparison of HPLC-based methods for resolving decyne isomers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal approach for their specific needs.
Introduction to Decyne Isomerism
Decynes are alkynes containing ten carbon atoms, with the general formula C₁₀H₁₈. Their isomers can be broadly categorized into:
-
Positional Isomers: Differ in the location of the triple bond (e.g., 1-decyne, 2-decyne, 3-decyne, etc.) or in the branching of the alkyl chain.
-
Enantiomers: Chiral molecules that are non-superimposable mirror images of each other. This arises when a decyne molecule contains a stereocenter.
The separation of these isomers is critical as different isomers can exhibit varied biological activities and chemical properties.
Strategies for Chiral Separation of Decyne Enantiomers
The direct separation of alkyne enantiomers can be challenging due to the minimal structural differentiation around the linear alkyne group and their poor UV absorption.[1][2] To overcome these hurdles, two primary strategies are employed: derivatization to form diastereomers or the use of chiral stationary phases (CSPs). A particularly effective method for alkynes involves pre-column derivatization with a cobalt complex.[1][3]
Method 1: Pre-column Derivatization with Dicobalt Octacarbonyl
This method enhances both the chiral recognition and the detectability of the alkyne. The formation of a stable Co₂(CO)₆-alkyne complex introduces a bulky, chiral metal moiety that can be effectively resolved on a chiral stationary phase.[1][3] This approach is especially beneficial for alkynes lacking strong chromophores.[1][2]
Experimental Protocol: Cobalt Complexation and Chiral HPLC
-
Complexation Reaction:
-
In a flask, dissolve the racemic decyne (1.0 equivalent) in dichloromethane (B109758) (CH₂Cl₂).
-
Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equivalents).
-
Stir the mixture at room temperature under a balloon of air.
-
Monitor the reaction by thin-layer chromatography (TLC) until all the alkyne is consumed (typically around 1 hour).
-
Remove the solvent under reduced pressure. The resulting cobalt-alkyne complex can then be analyzed by HPLC.[3]
-
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral column such as CHIRALPAK® IB is often effective.
-
Mobile Phase: A mixture of n-hexane and 2-propanol is a common choice. The ratio can be optimized to achieve good resolution and retention times (e.g., 99.6:0.4 2-propanol/n-hexane).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the cobalt complex absorbs strongly (e.g., 350 nm).
-
Temperature: 25 °C.
-
Workflow for Chiral Separation via Cobalt Complexation
Caption: Workflow for the chiral separation of decynes using pre-column derivatization with dicobalt octacarbonyl followed by HPLC analysis.
Method 2: Direct Enantioseparation using Chiral Stationary Phases
For decynes with suitable functional groups near the stereocenter, direct separation on a chiral stationary phase (CSP) may be possible without derivatization. The choice of the CSP is crucial and often determined empirically. Polysaccharide-based CSPs are widely used for their broad applicability.
Comparison of Chiral Stationary Phases
| Stationary Phase | Manufacturer | Type | Common Mobile Phases | Key Features |
| CHIRALPAK® Series | Daicel | Polysaccharide-based (coated or immobilized) | Normal Phase: Hexane/AlcoholReversed Phase: Acetonitrile (B52724)/Water | Broad enantioselectivity for a wide range of compounds. Immobilized versions offer greater solvent compatibility.[4][5] |
| Whelk-O® 1 | Regis Technologies | Pirkle-type (π-acceptor/π-donor) | Normal and Reversed Phase | Covalently bonded for durability. Effective for underivatized amides, esters, alcohols, and carboxylic acids.[6][7] |
| Crown-Ether Phases | Regis Technologies | Crown Ether | Reversed Phase | Specifically designed for the separation of amino acids and compounds with primary amines.[6][7] |
General Experimental Protocol for Direct Chiral Separation
-
Column Selection: Screen a variety of chiral columns (e.g., from the table above) to find one that provides selectivity for the target decyne enantiomers.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) in a 90:10 ratio. Adjust the ratio to optimize retention and resolution.
-
Reversed Phase: Use a mobile phase of acetonitrile or methanol (B129727) with an aqueous buffer.
-
-
Additives: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase can improve peak shape and resolution.
-
Optimization: Adjust the flow rate, temperature, and mobile phase composition to achieve baseline separation.
Strategies for Achiral Separation of Decyne Positional Isomers
Positional isomers of decynes often have very similar polarities, making their separation on standard reversed-phase columns like C18 challenging. To achieve separation, stationary phases that offer alternative selectivities are required.
Alternative Stationary Phases for Positional Isomers
Stationary phases with π-π interaction capabilities or shape selectivity are often effective for separating positional isomers.
Comparison of Achiral Stationary Phases for Isomer Separation
| Stationary Phase | Key Interaction Mechanism | Recommended for | Mobile Phase Compatibility |
| Pentafluorophenyl (PFP) | Dipole-dipole, π-π, and hydrophobic interactions | Halogenated compounds, positional isomers of aromatic and non-aromatic compounds.[8] | Reversed Phase |
| Phenyl (e.g., Phenyl-Hexyl) | π-π interactions | Aromatic positional isomers, polar compounds. | Reversed Phase |
| Polar-Embedded | Enhanced hydrogen bonding, shape selectivity | Diastereomers, cis-trans isomers, polar compounds.[9] | Reversed Phase |
Experimental Protocol for Positional Isomer Separation
-
Column Selection: Choose a column with a stationary phase that offers different selectivity than a standard C18, such as a PFP or Phenyl column.
-
Mobile Phase: A typical reversed-phase mobile phase of acetonitrile or methanol and water is a good starting point.
-
Method Development:
-
Perform a gradient elution to determine the approximate organic solvent concentration needed to elute the isomers.
-
Optimize the separation using an isocratic mobile phase or a shallow gradient around the elution point.
-
Varying the organic modifier (acetonitrile vs. methanol) can significantly alter selectivity.
-
Adjusting the temperature can also influence the separation.
-
Logical Workflow for Method Development of Positional Isomer Separation
Caption: A systematic workflow for developing an HPLC method for the separation of decyne positional isomers.
Conclusion
The successful HPLC separation of decyne isomers requires a tailored approach based on the type of isomerism. For enantiomeric resolution, pre-column derivatization to form cobalt-alkyne complexes provides a robust method, especially for weakly absorbing compounds. Alternatively, direct separation on a range of commercially available chiral stationary phases can be explored. For positional isomers, moving beyond standard C18 columns to stationary phases like PFP, Phenyl, or polar-embedded phases is key to exploiting subtle differences in isomer structure and achieving separation. The experimental protocols and comparative data presented in this guide offer a strong starting point for researchers to develop effective and reliable HPLC methods for the analysis of decyne isomers.
References
- 1. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chiraltech.com [chiraltech.com]
- 5. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 6. hplc.eu [hplc.eu]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. agilent.com [agilent.com]
- 9. separation of positional isomers - Chromatography Forum [chromforum.org]
Cross-Referencing Experimental NMR Shifts of 3-Decyne with Literature Values: A Comparative Guide
For researchers engaged in the synthesis and characterization of organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. A critical step in this process is the comparison of experimentally acquired NMR data with established literature values to confirm the identity and purity of a synthesized compound. This guide provides a framework for this comparative analysis, using the internal alkyne 3-decyne as an illustrative example. We present a comparison of hypothetical experimental data with predicted literature values, detail the methodology for acquiring such data, and provide a visual workflow for the cross-referencing process.
Comparison of 1H and 13C NMR Chemical Shifts
The following tables summarize the predicted literature and hypothetical experimental ¹H and ¹³C NMR chemical shifts for this compound. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Data for this compound
| Protons (Position) | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| CH₃ (C1) | 0.91 | 0.90 | Triplet | 7.5 |
| CH₂ (C2) | 2.14 | 2.15 | Quartet | 7.5 |
| CH₂ (C5) | 2.14 | 2.15 | Triplet | 7.0 |
| CH₂ (C6-C8) | ~1.3-1.4 | 1.35 | Multiplet | - |
| CH₃ (C9) | 0.89 | 0.88 | Triplet | 7.2 |
| CH₃ (C10) | 0.89 | 0.88 | Triplet | 7.2 |
Table 2: ¹³C NMR Data for this compound
| Carbon (Position) | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |
| C1 | 14.2 | 14.1 |
| C2 | 12.8 | 12.7 |
| C3 | 80.5 | 80.4 |
| C4 | 80.5 | 80.4 |
| C5 | 19.1 | 19.0 |
| C6 | 31.8 | 31.7 |
| C7 | 22.3 | 22.2 |
| C8 | 31.1 | 31.0 |
| C9 | 22.3 | 22.2 |
| C10 | 13.9 | 13.8 |
Experimental Protocol for NMR Analysis of this compound
The following protocol outlines a standard procedure for the acquisition of ¹H and ¹³C NMR spectra for a liquid sample such as this compound.
1. Sample Preparation:
-
Sample: this compound (liquid).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as the reference standard (δ = 0.00 ppm).
-
Procedure:
-
Weigh the sample of this compound in a clean, dry vial.
-
Add the deuterated solvent to the vial and gently agitate to ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range of -2 to 12 ppm is generally adequate for most organic compounds.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024 or more) is required to achieve a good signal-to-noise ratio.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A range of 0 to 220 ppm is standard.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration (for ¹H NMR): Identify and list the chemical shifts of all peaks. Integrate the area under each peak to determine the relative ratio of protons.
Workflow for Cross-Referencing NMR Data
The following diagram illustrates the logical workflow for comparing experimental NMR data with literature or predicted values.
Caption: Workflow for comparing experimental and literature NMR data.
This guide provides a comprehensive overview for researchers to systematically compare their experimental NMR findings with established values, thereby ensuring the confident structural assignment of synthesized compounds like this compound. The provided protocols and workflows can be adapted for a wide range of organic molecules in drug discovery and development.
Safety Operating Guide
Safe Disposal of 3-Decyne: A Procedural Guide for Laboratory Professionals
The proper disposal of 3-Decyne is a critical component of laboratory safety and environmental responsibility. As a flammable liquid and potential aspiration hazard, this compound must be managed as regulated hazardous waste. Adherence to strict disposal protocols is essential to mitigate risks of fire, chemical exposure, and environmental contamination.
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
Before handling, it is crucial to recognize the primary hazards associated with this compound. It is classified as a flammable liquid and vapor.[1][2] Critically, it presents an aspiration hazard, which can be fatal if swallowed and subsequently enters the airways.[1][2] It may also cause skin and eye irritation.[2][3] All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including:
-
Flame-retardant lab coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield[4]
Key Hazard and Disposal Data
The following table summarizes essential data for the safe management of this compound.
| Property | Value/Classification | Significance for Disposal |
| GHS Hazard Class | Flammable Liquid, Category 3 | Must be kept away from all ignition sources (sparks, open flames, hot surfaces).[1][2] |
| Aspiration Hazard, Category 1 | Extreme caution must be taken to prevent ingestion.[2] | |
| Physical State | Liquid | To be collected in a designated, sealed liquid waste container.[3][4] |
| Disposal Method | Hazardous Waste Collection | Under no circumstances dispose of down the drain or allow to evaporate in a fume hood.[4][5] |
| Incompatible Materials | Oxidizing agents, Acids | Must be stored separately from incompatible chemicals to prevent hazardous reactions.[4] |
Step-by-Step Disposal Protocol
The only acceptable method for the disposal of this compound is collection and management as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) program.[5][6]
Step 1: Waste Collection
-
Designated Container : Use a dedicated, leak-proof container that is chemically compatible with this compound. The original container is often suitable.[7] Do not use metal containers if the waste is corrosive.
-
Container Integrity : Ensure the container is in good condition, free from cracks or damage, and has a secure, tightly-fitting cap.[7]
-
Headspace : Leave at least 10% headspace in the container to allow for vapor expansion and prevent overfill.
Step 2: Proper Labeling
-
Identify as Hazardous Waste : The container must be clearly labeled with the words "HAZARDOUS WASTE".[5]
-
List Contents : Clearly list all constituents of the container by their full chemical name and their approximate percentages. Do not use abbreviations or chemical formulas.[5]
-
Provide Contact Information : Include the name and contact number of the Principal Investigator or responsible personnel.[5]
-
Date Generation : Mark the date when the first drop of waste was added to the container.[5]
-
Hazard Pictograms : Check the appropriate hazard pictograms (e.g., flammable, health hazard).[5]
Step 3: Segregation and Storage
-
Location : Store the waste container in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.
-
Prevent Ignition : Keep the container away from all sources of ignition, including heat, sparks, and open flames.[1] Use only non-sparking tools when handling.[1]
-
Segregation : Store the this compound waste container segregated from incompatible materials, particularly oxidizing agents and acids, to prevent dangerous reactions.[5][8]
-
Secondary Containment : It is best practice to keep the waste container within a secondary containment tray to control any potential leaks.
Step 4: Arrange for Disposal
-
Contact EHS : Do not transport hazardous waste yourself.[6] Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a hazardous waste pickup.[5][6]
-
Follow Institutional Procedures : Complete any required forms, such as a "Hazardous Waste Pickup Request," providing accurate information about the waste container's contents.[7]
Step 5: Spill and Leak Management
-
Immediate Cleanup : Clean up all spills immediately.[6]
-
Treat as Waste : All materials used for spill cleanup (absorbents, gloves, etc.) must be collected and disposed of as hazardous waste.[6]
-
Leaking Containers : If a waste container begins to leak, transfer the contents to a new, secure container and report the incident according to your institutional policy.[7]
Step 6: Empty Container Disposal
-
Decontamination : A container that has held this compound is still considered hazardous waste. To be disposed of as regular trash, it must be triple-rinsed.[6]
-
Collect Rinsate : Each rinse should be performed with a small amount of a suitable solvent (e.g., acetone). This rinseate must be collected and disposed of as hazardous waste.[6]
-
Deface Label : After triple-rinsing, deface or remove all hazardous labels from the empty container before placing it in the appropriate disposal bin (e.g., glass disposal box).[6]
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe collection, storage, and disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C10H18 | CID 75425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. vumc.org [vumc.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Safe Chemical Waste Disposal Practices [emsllcusa.com]
Personal protective equipment for handling 3-Decyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Decyne in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel and to maintain a secure research environment. This compound is a flammable liquid and poses an aspiration hazard.
Hazard Summary & Quantitative Data
This compound should be handled with care due to its flammability and potential health risks. Inhalation of vapors and direct contact with skin and eyes should be avoided.
| Property | Value | Citation(s) |
| GHS Hazard Statements | H226: Flammable liquid and vapor | [1][2] |
| H304: May be fatal if swallowed and enters airways | [1][2] | |
| Physical State | Colorless liquid with a petrol-like odor | [1][3] |
| Boiling Point | 175-176°C | [4] |
| Flash Point | 56°C | [4] |
| Density | 0.763 g/cm³ | [4] |
| Occupational Exposure Limits (OELs) | No specific OELs have been established for this compound. A conservative approach to respiratory protection is recommended. |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of PPE is selected. The following table outlines the recommended PPE.
| Protection Type | Recommended Equipment |
| Eye/Face | Chemical safety goggles and a face shield should be worn to protect against splashes. |
| Skin | A flame-resistant lab coat and appropriate chemical-resistant gloves are mandatory. For incidental contact, nitrile gloves are acceptable. For prolonged contact or potential for significant exposure, Viton™/butyl rubber gloves are recommended. |
| Respiratory | All work with this compound should be performed in a certified chemical fume hood. If there is a potential for exposure above acceptable limits, or if working outside of a fume hood, a NIOSH-approved air-purifying respirator with organic vapor cartridges should be used. A comprehensive respiratory protection program, including fit testing, is essential. |
| Footwear | Closed-toe shoes are required in the laboratory. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide) readily accessible.
-
Prepare a spill kit with absorbent materials.
-
-
Handling :
-
Conduct all manipulations of this compound inside the chemical fume hood.
-
Ground and bond all metal containers when transferring this compound to prevent static electricity buildup.
-
Use only spark-proof tools.
-
Keep containers of this compound tightly closed when not in use.
-
Avoid heating this compound with an open flame; use a heating mantle or other controlled heating source.
-
-
Storage :
-
Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2]
-
Store in a flammable liquids storage cabinet.
-
Ensure the container is tightly sealed.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collection :
-
Collect all this compound waste, including contaminated materials like gloves and absorbent pads, in a designated, properly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams.
-
-
Storage of Waste :
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Disposal :
Experimental Protocol: Representative Reaction of a Volatile Alkyne
The following is a representative protocol for a palladium-catalyzed reaction involving a volatile alkyne, which can be adapted for use with this compound with appropriate modifications based on a thorough risk assessment. This protocol is based on a procedure for the 1,4-addition of terminal alkynes to conjugated enones.[5]
Materials:
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Trimethylphosphine (PMe₃) solution in toluene
-
Conjugated enone (e.g., ethyl vinyl ketone)
-
Toluene (anhydrous)
-
Deionized water
-
Nitrogen gas
Procedure:
-
In an oven-dried, three-necked, round-bottomed flask equipped with a nitrogen inlet, a rubber septum, and a magnetic stir bar, add Pd(OAc)₂ and PMe₃ solution under a nitrogen atmosphere.[5]
-
Stir the mixture at room temperature for 10 minutes to form a homogeneous solution.[5]
-
Add anhydrous toluene, the conjugated enone, and this compound to the flask via syringe.
-
Stir the reaction mixture vigorously at the desired temperature, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
